Trifluoroacetyl chloride
Beschreibung
This compound is an acyl chloride. It derives from a trifluoroacetic acid.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,2,2-trifluoroacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClF3O/c3-1(7)2(4,5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQBEPDZQUOCNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF3O | |
| Record name | TRIFLUOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12868 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029176 | |
| Record name | Trifluoroacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trifluoroacetyl chloride appears as a colorless gas. Shipped as a liquid under own vapor pressure. Contact with the unconfined liquid may frostbite unprotected skin. Very toxic by inhalation and may severely irritate skin, eyes, and mucous membranes. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, A colorless gas; [CAMEO] Colorless liquefied gas with a pungent odor; [Halocarbon MSDS] | |
| Record name | TRIFLUOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12868 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetyl chloride, 2,2,2-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trifluoroacetyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
-27 °C | |
| Record name | Trifluoroacetyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8401 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Exothermic reaction with water to form water soluble trifluoroacetic acid and byproduct HCl. | |
| Record name | Trifluoroacetyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8401 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.384 g/mL at 20 °C | |
| Record name | Trifluoroacetyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8401 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
72 psia at 25 °C (3273 mm Hg) | |
| Record name | Trifluoroacetyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8401 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas, Colorless liquified gas | |
CAS No. |
354-32-5 | |
| Record name | TRIFLUOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12868 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trifluoroacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoroacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoroacetyl chloride | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Acetyl chloride, 2,2,2-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trifluoroacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoroacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLUOROACETYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A23U71SY9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trifluoroacetyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8401 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Trifluoroacetyl chloride chemical properties and structure
An In-depth Technical Guide to Trifluoroacetyl Chloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CF₃COCl), a perfluorinated acyl chloride, is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] This document provides a comprehensive overview of its chemical properties, molecular structure, reactivity, and spectroscopic data. Detailed experimental protocols for its synthesis and handling are presented, alongside a discussion of its role in modern drug development. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.
Chemical and Physical Properties
This compound is a colorless gas at standard temperature and pressure, typically shipped and stored as a liquefied gas under its own vapor pressure.[1][3] It possesses a pungent odor and fumes in the presence of moist air due to its high reactivity with water.[2][4] Its physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂ClF₃O | [1] |
| Molecular Weight | 132.47 g/mol | [5] |
| CAS Number | 354-32-5 | [1] |
| IUPAC Name | 2,2,2-trifluoroacetyl chloride | [5] |
| Melting Point | -146 °C | [1][6] |
| Boiling Point | -27 °C | [1][6] |
| Density (liquid) | 1.384 g/mL at 20 °C | [1] |
| Vapor Density | 4.6 (vs air) | [6] |
| Vapor Pressure | 3760 mmHg at 25°C | [6] |
| Appearance | Colorless gas | [2][5] |
Molecular Structure and Bonding
This compound consists of a central carbonyl group bonded to a trifluoromethyl group and a chlorine atom. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the electrophilicity of the carbonyl carbon, making it a potent acylating agent.[2]
Caption: Molecular structure of this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound and its reaction products. Vibrational and nuclear magnetic resonance spectroscopy are primary methods for its analysis.[7]
| Spectroscopic Data | Description | Reference |
| ¹⁹F NMR | The chemical shift of the trifluoroacetyl group is sensitive to the molecular environment, typically appearing in the range of -67 to -85 ppm relative to CFCl₃. This variability is useful for structural elucidation of its derivatives. | [8][9] |
| IR Spectroscopy | Infrared spectroscopy is a powerful tool for monitoring reactions involving this compound, with characteristic peaks for the C=O and C-F bonds. | [7] |
| Mass Spectrometry | GC-MS is used for the identification and quantification of this compound. | [5] |
Reactivity and Chemical Reactions
This compound is a highly reactive acyl chloride. Its reactivity is dominated by the electrophilic carbonyl carbon.
Reactivity Profile
-
Reaction with Nucleophiles: It reacts vigorously with protic nucleophiles.[2]
-
Incompatibilities: It is incompatible with strong oxidizing agents, alkalis, and certain ethers like diisopropyl ether, with which it may react explosively in the presence of metal salts.[5][10]
Caption: Reactivity of this compound with nucleophiles.
Synthesis and Handling
Laboratory and Industrial Synthesis
Several methods exist for the synthesis of this compound. A common industrial approach involves the catalytic chlorination of trifluoroacetaldehyde (fluoral) with chlorine gas over an activated carbon catalyst.[11]
-
Reaction: CF₃CHO + Cl₂ → CF₃COCl + HCl
-
Conditions: The reaction is typically carried out in the gas phase at temperatures between 130°C and 250°C.[11]
Other laboratory-scale methods include the reaction of trifluoroacetic acid with reagents like benzoyl chloride.[7]
Experimental Protocol: Synthesis from Trifluoroacetaldehyde
Objective: To synthesize this compound by catalytic chlorination of trifluoroacetaldehyde.
Materials:
-
Fixed-bed reactor
-
Activated carbon catalyst
-
Trifluoroacetaldehyde (fluoral) gas
-
Chlorine gas
-
Nitrogen gas (for purging)
-
Condenser and collection system cooled to low temperatures
Procedure:
-
Pack the reactor with the activated carbon catalyst.
-
Purge the system with nitrogen gas and heat the reactor to the desired temperature (e.g., 185°C).[11]
-
Introduce a gaseous mixture of trifluoroacetaldehyde and chlorine (e.g., in a molar ratio of 1:1 to 1:2) into the reactor.[11]
-
The gaseous products exiting the reactor are passed through a condenser to liquefy the this compound.
-
The collected liquid is then purified by distillation.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
This compound is a toxic and corrosive substance.[4][5]
-
Toxicity: It may be fatal if inhaled, ingested, or absorbed through the skin. Vapors are extremely irritating to the eyes, skin, and respiratory tract.[1][5]
-
Handling: Work should be conducted in a well-ventilated fume hood.[10][12] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and appropriate respiratory protection, is mandatory.[10][13]
-
Storage: It should be stored as a liquid under pressure in a cool, dry, well-ventilated area, away from incompatible materials.[13] Containers must be kept tightly sealed.
Applications in Research and Drug Development
The primary use of this compound is as a reagent to introduce the trifluoromethyl group into molecules, a common strategy in drug design to enhance properties like metabolic stability and lipophilicity.[1][14]
-
Pharmaceutical Intermediates: It is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] For instance, derivatives of this compound are used in the synthesis of compounds with applications in treating drug-resistant tuberculosis and other conditions.[14]
-
Protecting Group: The trifluoroacetyl group can be used as a protecting group for amines and alcohols in organic synthesis.
-
Analytical Reagent: It has been explored as a derivatizing agent for amines, alcohols, and phenols for analysis by ¹⁹F NMR spectroscopy.[1]
-
Metabolism Studies: this compound is a reactive metabolite of the anesthetic halothane, and its formation is linked to halothane-induced hepatitis through the acylation of liver proteins.[5][10] This has been a significant area of toxicological research.
Conclusion
This compound is a valuable but hazardous chemical reagent. Its high reactivity, driven by the trifluoromethyl group, makes it an indispensable tool for the synthesis of complex fluorinated molecules in the pharmaceutical and fine chemical industries. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound | 354-32-5 [chemicalbook.com]
- 5. This compound | C2ClF3O | CID 61106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. This compound | 354-32-5 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. echemi.com [echemi.com]
- 11. US4643851A - Process for preparing this compound - Google Patents [patents.google.com]
- 12. Page loading... [wap.guidechem.com]
- 13. leonidchemicals.net [leonidchemicals.net]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of Trifluoroacetyl Chloride from Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of trifluoroacetyl chloride from trifluoroacetic acid. This compound is a crucial reagent in organic synthesis, widely utilized for the introduction of the trifluoroacetyl group into molecules, a common strategy in the development of pharmaceuticals and agrochemicals to enhance metabolic stability and biological activity. This document outlines the primary synthetic route, details the experimental protocol, and presents relevant quantitative data.
Introduction to Synthetic Pathways
The conversion of carboxylic acids to their corresponding acyl chlorides is a fundamental transformation in organic chemistry. For the synthesis of this compound from trifluoroacetic acid, several chlorinating agents can theoretically be employed, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). However, the most specifically cited method in the literature for this particular conversion is the use of benzoyl chloride (C₆H₅COCl).
The reaction with benzoyl chloride proceeds via an acid-catalyzed nucleophilic acyl substitution. Trifluoroacetic acid, being a strong acid, can protonate the carbonyl oxygen of benzoyl chloride, increasing its electrophilicity. The trifluoroacetate anion then acts as a nucleophile, attacking the carbonyl carbon of the activated benzoyl chloride. The resulting intermediate subsequently collapses to form this compound and benzoic acid.
Experimental Protocol: Synthesis via Benzoyl Chloride
While the reaction of trifluoroacetic acid with benzoyl chloride is a known transformation, detailed experimental procedures are not extensively reported in readily available literature.[1][2] The following protocol is a generalized procedure based on established principles of acyl chloride synthesis. Researchers should optimize the conditions for their specific laboratory setup.
Materials:
-
Trifluoroacetic acid (TFA), anhydrous
-
Benzoyl chloride, freshly distilled
-
An inert, high-boiling solvent (e.g., dichlorobenzene), if necessary
-
Distillation apparatus
-
Reaction vessel equipped with a reflux condenser and a gas outlet to a scrubbing system (to neutralize evolved HCl if any side reactions occur)
Procedure:
-
Reaction Setup: In a fume hood, charge a dry reaction vessel with equimolar amounts of anhydrous trifluoroacetic acid and freshly distilled benzoyl chloride. While the reaction can be performed neat, the use of an inert, high-boiling solvent may be beneficial for temperature control, although it will require subsequent separation.
-
Heating: Heat the reaction mixture to reflux. The temperature will depend on whether a solvent is used. For a neat reaction, the temperature should be carefully controlled.
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the distillation of the lower-boiling product, this compound (boiling point: -27 °C).[3]
-
Purification: The crude this compound collected can be further purified by fractional distillation to remove any unreacted starting materials or byproducts.
Quantitative Data
The following table summarizes key quantitative data for the reactants and the product. Please note that the reaction yield is dependent on the specific conditions and optimization of the protocol.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Trifluoroacetic Acid | 114.02 | 72.4 | -15.4 |
| Benzoyl Chloride | 140.57 | 197.2 | -1 |
| This compound | 132.47 | -27 | -146 |
| Benzoic Acid (byproduct) | 122.12 | 249 | 122.4 |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound from trifluoroacetic acid using benzoyl chloride.
References
Trifluoroacetyl Chloride (CAS No. 354-32-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Trifluoroacetyl chloride (TFAC), a highly reactive acyl chloride with significant applications in organic synthesis, analytical chemistry, and the pharmaceutical industry. This document consolidates critical data on its physicochemical properties, reactivity, biological interactions, and detailed experimental protocols for its use.
Physicochemical and Safety Data
This compound is a colorless gas at standard temperature and pressure, typically shipped as a liquefied gas under its own vapor pressure.[1][2][3][4] Its high reactivity stems from the strong electron-withdrawing nature of the trifluoromethyl group, which makes the carbonyl carbon highly electrophilic.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 354-32-5 | [1] |
| Molecular Formula | C₂ClF₃O | [1] |
| Molecular Weight | 132.47 g/mol | [4] |
| Appearance | Colorless gas | [3][4] |
| Odor | Pungent | [3] |
| Boiling Point | -27 °C | [1] |
| Melting Point | -146 °C | [1] |
| Density | 1.384 g/mL (as a liquid at 20°C) | [1] |
| Vapor Pressure | 3273 mm Hg at 25 °C | [3] |
| Solubility | Reacts violently with water | [1][3] |
Table 2: Safety and Handling Information
| Hazard Statement | Precautionary Measures |
| Toxicity | Highly toxic by inhalation, ingestion, and skin absorption.[1][2] Vapors are extremely irritating and corrosive to the eyes, skin, and mucous membranes.[1][2][3] A concentration of 35.3 ppm is reported to be lethal to rats within six hours.[1] |
| Flammability | Non-flammable gas.[2] However, containers may rupture violently if exposed to heat or fire, releasing toxic fumes such as hydrogen chloride and hydrogen fluoride.[2] |
| Reactivity | Reacts violently with water, alcohols, amines, alkalis, and strong oxidizing agents.[1][3] May react explosively with ethers in the presence of metal salts.[1] |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood.[2][3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator.[2] Keep the container tightly closed in a dry place.[3] |
| First Aid | In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[2] If inhaled, move to fresh air and seek immediate medical assistance.[2] |
Reactivity and Applications
This compound is a versatile reagent primarily used for the introduction of the trifluoroacetyl group into molecules. This modification can significantly alter the chemical and physical properties of the parent compound, such as its volatility, stability, and biological activity.
Trifluoroacetylation Reactions
The primary application of this compound is in trifluoroacetylation, a reaction where the trifluoroacetyl group (CF₃CO-) is attached to a nucleophile.
-
Alcohols and Phenols: React with this compound to form trifluoroacetate esters. This reaction is often used to protect hydroxyl groups or to introduce a trifluoromethyl moiety.
-
Amines: Readily react to form stable trifluoroacetamides. This is a common method for protecting amine groups during multi-step syntheses.
-
Thiols: React in a similar manner to alcohols to yield trifluorothioacetates.
The high reactivity of this compound allows these reactions to proceed under mild conditions.
References
An In-depth Technical Guide to the Physical Properties of Trifluoroacetyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetyl chloride (CF₃COCl) is a reactive acyl chloride that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the introduction of the trifluoromethyl group, which can significantly alter the chemical and biological properties of a molecule. A thorough understanding of its physical properties is paramount for its safe handling, storage, and effective use in synthetic protocols. This guide provides a comprehensive overview of the key physical characteristics of this compound, with a focus on its boiling and melting points.
Quantitative Physical Properties
The fundamental physical constants of this compound are summarized in the table below for quick reference.
| Property | Value | Units | Notes |
| Boiling Point | -27[1][2][3][4] | °C | At standard atmospheric pressure. |
| Melting Point | -146[1][2][3][4] | °C | |
| Molar Mass | 132.47[1][5] | g/mol | |
| Density (liquid) | 1.384[1] | g/mL | At 20 °C under pressure. |
| Vapor Density | 4.6[1][3][4] | Relative to air (air = 1). |
Experimental Protocols
Accurate determination of the physical properties of a volatile and reactive compound like this compound requires specialized experimental techniques. Below are detailed methodologies for key experiments.
Determination of Boiling Point (Micro-scale Method)
Given the low boiling point of this compound, a micro-scale method using a Thiele tube is appropriate.
Apparatus:
-
Thiele tube
-
High-range thermometer (-50 to 100 °C)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Mineral oil or other suitable heating bath fluid
-
Bunsen burner or micro-burner
-
Stand and clamps
Procedure:
-
A small amount of this compound is carefully introduced into the small test tube. Due to its gaseous nature at room temperature, this step must be performed in a well-ventilated fume hood and the compound should be handled as a condensed liquid at low temperatures.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
The test tube is securely attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
The Thiele tube is filled with a suitable heating bath fluid, and the thermometer-test tube assembly is clamped so that the sample is immersed in the fluid.
-
The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued once a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]
Determination of Melting Point
The extremely low melting point of this compound necessitates the use of a cryostat or a specialized low-temperature melting point apparatus.
Apparatus:
-
Low-temperature melting point apparatus or cryostat with viewing capabilities
-
Capillary tubes
-
Low-temperature thermometer
Procedure:
-
A small amount of liquid this compound is introduced into a capillary tube at a temperature below its boiling point and then flash-frozen using liquid nitrogen.
-
The sealed capillary tube is placed in the sample holder of the low-temperature melting point apparatus.
-
The apparatus is programmed to slowly increase the temperature at a controlled rate (e.g., 1-2 °C per minute) from a temperature well below the expected melting point.
-
The temperature range is recorded from the point at which the first signs of melting are observed to when the last solid crystal disappears.[7][8][9]
Determination of Vapor Density (Dumas Method)
The Dumas method is a classic technique for determining the molar mass and vapor density of a volatile substance.
Apparatus:
-
Erlenmeyer flask (e.g., 125 mL) with a small opening
-
Aluminum foil
-
Beaker (for water bath)
-
Hot plate
-
Analytical balance
-
Thermometer
-
Barometer
Procedure:
-
A clean, dry Erlenmeyer flask is covered with a small piece of aluminum foil, and a tiny pinhole is made in the foil. The mass of the flask and foil is recorded.
-
A small amount of liquid this compound is introduced into the flask.
-
The flask is heated in a boiling water bath, ensuring the water level is above the level of the flask's opening.[10][11]
-
The liquid will vaporize and drive the air out of the flask. Once all the liquid has vaporized, the flask is removed from the water bath and allowed to cool to room temperature. The vapor will condense back into a liquid.
-
The outside of the flask is thoroughly dried, and the mass of the flask, foil, and condensed vapor is measured.
-
The volume of the flask is determined by filling it completely with water and measuring the mass of the water. The volume is calculated using the density of water at the measured temperature.
-
The atmospheric pressure is recorded from a barometer.
-
The vapor density can be calculated using the mass of the vapor, the volume of the flask, and the ideal gas law.[3][12]
Logical Workflow and Safety
Due to its hazardous nature, a strict protocol must be followed when handling this compound. The following diagram illustrates the logical workflow for its safe use in a laboratory setting.
Caption: Safe handling workflow for this compound.
This workflow emphasizes the critical safety precautions necessary at each stage of using this compound, from preparation to cleanup. Adherence to these steps is essential to mitigate the risks associated with this reactive and toxic compound.[1][2][13]
References
- 1. oakwoodchemical.com [oakwoodchemical.com]
- 2. echemi.com [echemi.com]
- 3. keetonchemistry.weebly.com [keetonchemistry.weebly.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pennwest.edu [pennwest.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web01.cabeard.k12.in.us [web01.cabeard.k12.in.us]
- 12. Dumas vapor density [web.lemoyne.edu]
- 13. leonidchemicals.net [leonidchemicals.net]
Trifluoroacetyl Chloride: A Comprehensive Technical Guide for Researchers
Trifluoroacetyl chloride (TFAC) is a highly reactive acyl chloride that serves as a crucial reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the introduction of the trifluoroacetyl group, which can significantly alter the chemical and physical properties of molecules, enhancing their stability, volatility, or biological activity. This guide provides an in-depth overview of this compound, including its chemical formula, molecular weight, physicochemical properties, synthesis, and key applications with detailed experimental protocols.
Core Properties of this compound
This compound is a colorless gas at standard temperature and pressure, typically shipped as a liquefied gas under its own vapor pressure.[1] Its high reactivity necessitates careful handling in a well-ventilated fume hood, with appropriate personal protective equipment.
| Property | Value | Reference(s) |
| Chemical Formula | C₂ClF₃O | [2][3] |
| Molecular Weight | 132.47 g/mol | [2][4] |
| Melting Point | -146 °C | [3][5] |
| Boiling Point | -27 °C | [3][5] |
| Density | 1.335 g/cm³ | [5] |
| Vapor Density | 4.6 (vs air) | [4][5] |
| Appearance | Colorless gas | [1] |
| Solubility | Reacts exothermically with water | [1] |
Synthesis of this compound
The industrial production of this compound often involves the chlorination of trifluoroacetaldehyde. One patented method describes the catalytic chlorination of trifluoroacetaldehyde (fluoral) with chlorine in the gaseous phase over an active carbon catalyst.[6] This process allows for a nearly complete conversion of fluoral and yields high amounts of this compound.[6]
Another synthetic route involves the reaction of trifluoroacetic acid with benzoyl chloride.[7] Additionally, it can be prepared by reacting trifluoroacetic anhydride with a suitable chlorinating agent.
Key Reactions and Applications in Drug Development
This compound is a potent acylating agent, readily reacting with nucleophiles such as alcohols, amines, and thiols.[3] This reactivity is harnessed in various applications within drug development and chemical analysis.
Trifluoroacetylation
The primary application of this compound is in trifluoroacetylation, the introduction of a trifluoroacetyl group (-COCF₃) onto a molecule. This modification is valuable for several reasons:
-
Protecting Group: The trifluoroacetyl group can be used as a protecting group for amines and alcohols in multi-step syntheses.
-
Enhanced Volatility for GC Analysis: Derivatization with this compound increases the volatility of polar compounds like amines, alcohols, and sterols, making them amenable to analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[8][9]
-
Modification of Biological Activity: The introduction of the trifluoromethyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of drug candidates. Several FDA-approved drugs contain a trifluoromethyl group.[10]
The general reaction scheme for the trifluoroacetylation of an alcohol or an amine is depicted below:
Caption: General workflow for the trifluoroacetylation of alcohols and amines.
Experimental Protocols
Trifluoroacetylation of Amines for GC-MS Analysis
This protocol describes a general procedure for the derivatization of primary and secondary amines using trifluoroacetic anhydride (TFAA), a common and effective trifluoroacetylating agent. While this compound can be used, TFAA is often preferred for its ease of handling.
Materials:
-
Amine sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Anhydrous pyridine (optional, as a catalyst)
-
Heating block or water bath
-
GC vials with caps
-
Microsyringes
Procedure:
-
Sample Preparation: Dissolve a known amount of the amine sample (typically 1-5 mg) in 1 mL of an anhydrous solvent in a clean, dry GC vial.
-
Reagent Addition: Add 100 µL of trifluoroacetic anhydride to the vial. If the amine is sterically hindered, 10-20 µL of anhydrous pyridine can be added to catalyze the reaction.
-
Reaction: Cap the vial tightly and heat the mixture at 60-70 °C for 30 minutes in a heating block or water bath.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.
GC-MS Conditions (Example for long-chain alkyl amines): [11]
-
Column: DB-17ms (60 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector Temperature: 290 °C
-
Oven Program: 150 °C (1 min hold), then ramp at 3 °C/min to 280 °C (hold 50 min)
-
Carrier Gas: Helium
-
Detector: Flame Ionization Detector (FID) at 320 °C or Mass Spectrometer
Synthesis of N-Trifluoroacetyl-L-tyrosine
This protocol is adapted from a procedure for the trifluoroacetylation of amino acids.[12]
Materials:
-
L-(-)-tyrosine
-
Dimethyl sulfoxide (DMSO)
-
1,1,1-trichloro-3,3,3-trifluoroacetone
-
1-Butanol
-
Acetone
-
Benzene
-
Silica gel for column chromatography
-
Round-bottomed flask with magnetic stirrer and condenser
-
Ice water bath
Procedure:
-
Reaction Setup: In a two-necked, round-bottomed flask, suspend 18.12 g (0.1001 mole) of L-(-)-tyrosine in 130 mL of dimethyl sulfoxide.
-
Reagent Addition: Cool the suspension in an ice water bath. Once the internal temperature reaches 10–15 °C, add 64.62 g (0.2999 mole) of 1,1,1-trichloro-3,3,3-trifluoroacetone through the condenser, maintaining the reaction temperature below 35 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the solution at room temperature for 22 hours.
-
Work-up: Pour the reaction mixture into 660 mL of ice water.
-
Extraction: Extract the aqueous mixture with two portions (660 mL and 400 mL) of 1-butanol.
-
Purification: Concentrate the combined organic extracts on a rotary evaporator and then under high vacuum. Dissolve the resulting semi-solid in a minimum amount of acetone and purify by column chromatography on silica gel, eluting with benzene-acetone mixtures to yield N-trifluoroacetyl-L-tyrosine.
Safety and Handling
This compound is a toxic and corrosive gas.[1][4] It reacts violently with water, amines, alcohols, and alkalis.[2][4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a face shield, must be worn. In case of inhalation, move the individual to fresh air and seek immediate medical attention. Skin or eye contact should be treated by flushing with copious amounts of water for at least 15 minutes.
References
- 1. This compound | C2ClF3O | CID 61106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 354-32-5 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. US4643851A - Process for preparing this compound - Google Patents [patents.google.com]
- 7. This compound | 354-32-5 | Benchchem [benchchem.com]
- 8. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples [mdpi.com]
- 9. GC/MS determination of amines following exhaustive trifluoroacetylation (Technical Report) | OSTI.GOV [osti.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Spectroscopic Analysis of Trifluoroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for trifluoroacetyl chloride (TFAC). It includes a summary of key spectroscopic data, detailed experimental protocols for data acquisition, and logical workflows for analysis. This compound is a colorless, toxic gas at standard conditions, often shipped as a liquid under pressure.[1][2][3] It is highly reactive, especially with water and other nucleophiles, which necessitates careful handling during spectroscopic analysis.[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound and its derivatives. Due to its molecular structure (CF₃COCl), ¹⁹F and ¹³C NMR are the most relevant techniques.
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly useful for confirming the presence of the trifluoroacetyl group.
Table 1: ¹⁹F NMR Spectroscopic Data for the Trifluoroacetyl Group
| Nucleus | Typical Chemical Shift Range (ppm) | Reference | Multiplicity |
| ¹⁹F | -67 to -85 | CFCl₃ | Singlet |
| Note: The specific chemical shift is influenced by several factors.[5][6] |
The chemical shift of the fluorine atoms in the trifluoroacetyl group is sensitive to its chemical environment. Factors such as solvent polarity, concentration, substrate topology, and the electronic environment of the molecule it is attached to can cause variations in the observed chemical shift, sometimes by as much as 15 ppm.[5][6]
Caption: Factors influencing the ¹⁹F NMR chemical shift of the trifluoroacetyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound will show two distinct signals corresponding to the carbonyl carbon and the trifluoromethyl carbon.
Table 2: Expected ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Expected Chemical Shift Range (ppm) | Expected Multiplicity (J-coupling with ¹⁹F) |
| C =O | 160 - 180 | Quartet (²J_CF) |
| C F₃ | 110 - 125 | Quartet (¹J_CF) |
| Note: The carbonyl carbon of acyl chlorides is typically found in the 160-180 ppm range. The CF₃ carbon signal is split into a quartet by coupling to the three fluorine atoms. |
¹H NMR Spectroscopy
This compound (CF₃COCl) contains no hydrogen atoms, and therefore, its ¹H NMR spectrum will show no signals. However, it is widely used as a derivatizing agent for alcohols, phenols, thiols, and amines, allowing for the characterization of these functional groups using ¹⁹F NMR.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent feature is the carbonyl (C=O) stretching vibration.
Table 3: IR Spectroscopic Data for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| C=O Stretch | 1775 - 1810[9] | Strong | The high frequency is due to the strong electron-withdrawing effects of both the chlorine and the trifluoromethyl group. Saturated acyl chlorides typically show a C=O band around 1800 cm⁻¹.[10] |
| C-F Stretch | 1100 - 1300 | Strong | Multiple strong bands are expected in this region. |
| C-Cl Stretch | 600 - 800 | Medium-Strong | This absorption is in the fingerprint region and can be difficult to assign definitively. |
Experimental Protocols
Given the reactive and gaseous nature of this compound, specific handling procedures are required.
NMR Spectroscopy Protocol
Sample Preparation (General for Stable Compounds):
-
Weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[11]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.[11][12]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette.[13]
-
Transfer the solution to a clean, dry 5 mm NMR tube. The liquid height should be approximately 4-5 cm.[12]
-
Cap the NMR tube securely. Wipe the outside of the tube with a lint-free wipe before inserting it into the spectrometer.
Specific Protocol for this compound: Due to its low boiling point (-27 °C)[1], this compound must be handled as a gas or condensed at low temperatures.
-
Low-Temperature Solution NMR: Cool an NMR tube containing a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a cold bath (e.g., dry ice/acetone).
-
Carefully bubble gaseous this compound into the cold solvent until a suitable concentration is reached.
-
Seal the NMR tube immediately while still cold to prevent the gas from escaping.
-
Acquire the NMR spectrum at a low temperature where the sample remains in the liquid phase.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and improve spectral resolution.
-
Tune and match the probe for the desired nucleus (e.g., ¹⁹F, ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width) and acquire the data.[12]
IR Spectroscopy Protocol
Sample Preparation: this compound is a gas and is highly reactive with water (including atmospheric moisture).[2][4] All equipment must be scrupulously dry.
-
Gas-Phase IR: Evacuate an IR gas cell connected to a vacuum line.
-
Introduce a small amount of this compound gas into the cell to an appropriate pressure.
-
Acquire the spectrum. This is the preferred method to avoid solvent interference.
-
Solution-Phase IR: Prepare a dilute solution of this compound in a dry, inert solvent (e.g., hexane or carbon tetrachloride) in a glovebox or under an inert atmosphere.
-
Quickly inject the solution into a sealed, demountable liquid IR cell with salt plates (e.g., KBr or NaCl) that are transparent in the mid-IR region.
-
Acquire the spectrum immediately.
Derivatization Workflow for ¹⁹F NMR Analysis
This compound is an excellent reagent for derivatizing nucleophilic functional groups for analysis by ¹⁹F NMR.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C2ClF3O | CID 61106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. reddit.com [reddit.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Reaction of Trifluoroacetyl Chloride with Water and Moist Air
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reaction between trifluoroacetyl chloride (TFAC), water, and moist air. This compound is a highly reactive chemical intermediate utilized in the synthesis of pharmaceuticals, agricultural chemicals, and other specialized compounds. A thorough understanding of its reactivity with water is critical for its safe handling, application in chemical synthesis, and for modeling its environmental fate. This document details the reaction mechanism, kinetics, thermodynamics, and provides illustrative experimental protocols.
Reaction Overview
This compound reacts rapidly and exothermically with water and atmospheric moisture in a hydrolysis reaction. The primary products of this reaction are trifluoroacetic acid (TFAA) and hydrogen chloride (HCl) gas.[1][2] The reaction is vigorous and results in the fuming of hydrogen chloride gas upon exposure to moist air.[3]
The overall chemical equation for the hydrolysis of this compound is:
CF₃COCl + H₂O → CF₃COOH + HCl
This reaction is of significant interest in synthetic chemistry, where the high reactivity of this compound is harnessed to introduce the trifluoroacetyl group into various molecules. In the context of atmospheric science, this hydrolysis is the primary degradation pathway for this compound released into the environment.
Reaction Mechanism
The hydrolysis of this compound proceeds through a nucleophilic addition-elimination mechanism, which is characteristic of acyl chlorides.
Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.
Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is eliminated.
Step 3: Deprotonation A water molecule acts as a base, abstracting a proton from the oxonium ion to yield trifluoroacetic acid and a hydronium ion. The chloride ion then associates with the hydronium ion, effectively forming hydrochloric acid in the aqueous phase, or evolving as HCl gas.
Quantitative Data
The following tables summarize the key quantitative data regarding the kinetics and thermodynamics of the this compound hydrolysis reaction.
Table 1: Reaction Kinetics
| Parameter | Value | Conditions |
| Hydrolysis Rate Constant (k) | ~11 s⁻¹ | 25 °C in pure water[3] |
| Hydrolysis Half-life (t₁/₂) | 0.063 s | 25 °C in pure water[3] |
| H√k | 60 M·atm⁻¹·s⁻¹/² | 273 K |
| Tropospheric Lifetime | 0.04 - 2 days | 5 - 11 °C[1][3] |
Table 2: Thermodynamic Data
| Parameter | Value |
| Standard Enthalpy of Hydrolysis (ΔH°rxn) | -112.3 kJ/mol (Calculated) |
| Heat of Vaporization (ΔHvap) | 20 kJ/mol[2] |
The standard enthalpy of hydrolysis was calculated using the standard enthalpies of formation (ΔHf°) for each reactant and product (this compound (g): -736.8 kJ/mol, Water (l): -285.8 kJ/mol, Trifluoroacetic acid (l): -1041.8 kJ/mol, Hydrogen chloride (g): -92.3 kJ/mol).
Experimental Protocols
Due to the rapid nature of the reaction, specialized techniques are required to measure the kinetics of this compound hydrolysis. A stopped-flow spectrophotometry setup is a suitable method for this purpose.
Representative Experimental Protocol: Stopped-Flow Spectrophotometry
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound in an aqueous solution.
Materials:
-
Stopped-flow spectrophotometer
-
Syringes for reactant delivery
-
This compound solution in a dry, inert solvent (e.g., acetonitrile)
-
Buffered aqueous solution (e.g., phosphate buffer at a specific pH)
-
pH indicator solution (optional, if monitoring pH change)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a dry, inert solvent. The concentration should be chosen such that after mixing in the stopped-flow apparatus, the final concentration is suitable for the detection method.
-
Prepare the buffered aqueous solution at the desired pH and temperature.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument, including the syringes and mixing chamber, to the desired reaction temperature.
-
Set the spectrophotometer to a wavelength where a change in absorbance is expected upon reaction. This could be due to the disappearance of a reactant or the appearance of a product, or a change in a pH indicator.
-
-
Data Acquisition:
-
Load one syringe with the this compound solution and the other with the buffered aqueous solution.
-
Rapidly inject the two solutions into the mixing chamber. The instrument's dead time (the time between mixing and the first measurement) should be significantly shorter than the reaction half-life.
-
Record the change in absorbance over time. The data acquisition rate should be high enough to accurately capture the rapid decay of the reactant or formation of the product.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (where the concentration of water is in large excess and considered constant), the reaction will follow first-order kinetics with respect to this compound.
-
Plot the natural logarithm of the change in absorbance (ln(At - A∞)) versus time.
-
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Visualizations
The following diagrams illustrate the reaction pathway, a generalized experimental workflow, and the relationship between reactant concentration and reaction rate.
References
A Comprehensive Technical Guide to the Basic Reactivity of Trifluoroacetyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoroacetyl chloride (CF₃COCl) is a highly reactive acylating agent extensively utilized in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its heightened reactivity, a direct consequence of the potent electron-withdrawing nature of the trifluoromethyl group, facilitates the efficient introduction of the trifluoroacetyl moiety onto a diverse range of nucleophiles. This guide provides an in-depth technical overview of the fundamental reactivity of this compound with common nucleophiles, including amines, alcohols, thiols, and organometallic reagents. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers and drug development professionals with a comprehensive understanding of its synthetic utility.
Core Principles of Reactivity
This compound's reactivity is fundamentally governed by the pronounced electrophilicity of its carbonyl carbon. The fluorine atoms on the adjacent methyl group exert a strong negative inductive effect (-I), withdrawing electron density from the carbonyl carbon and rendering it highly susceptible to nucleophilic attack. This makes this compound significantly more reactive than its non-fluorinated analog, acetyl chloride.
The general mechanism for the reaction of this compound with a nucleophile (Nu-H) proceeds via a nucleophilic acyl substitution pathway.
Reactivity with Nitrogen Nucleophiles (Amines)
This compound reacts readily with primary and secondary amines to form stable trifluoroacetamides. These reactions are typically rapid and exothermic.[1] The resulting trifluoroacetyl group can serve as a protecting group for amines in multi-step syntheses, offering stability in acidic conditions and facile cleavage under mild basic conditions.[2]
Quantitative Data for Trifluoroacetylation of Amines
| Nucleophile | Reagent/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Primary/Secondary Amine | Trifluoroacetic anhydride | DCM or THF | 0 to RT | 1-4 h | High | [2] |
| Amino Acid | Trifluoroacetic anhydride | Not specified | 150 | 5-10 min | Not specified | [2] |
| Aromatic Amine | Trifluoroacetic acid/Triphosgene | Not specified | RT | < 1 h | High | [3] |
Experimental Protocol: Trifluoroacetylation of a Primary Amine
This protocol describes a general procedure for the protection of a primary amine using this compound.
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the primary amine (1.0 eq.) and a dry, aprotic solvent such as dichloromethane (DCM) or diethyl ether. A base, typically pyridine or triethylamine (1.1 eq.), is added to scavenge the HCl byproduct.
-
Reaction: The solution is cooled to 0 °C in an ice bath. This compound (1.1 eq.) is dissolved in the same dry solvent and added dropwise to the stirred amine solution over 15-30 minutes.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is washed sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-trifluoroacetylated product. Further purification can be achieved by recrystallization or column chromatography.
Reactivity with Oxygen Nucleophiles (Alcohols and Phenols)
This compound reacts with alcohols and phenols to form trifluoroacetate esters. These reactions are generally efficient but may require a base, such as pyridine, to proceed to completion, especially with less nucleophilic phenols.
Quantitative Data for Trifluoroacetylation of Alcohols and Phenols
| Nucleophile | Reagent/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Ethanol | This compound | Ethyl trifluoroacetate | -10 | 1.75 h | >99 (distilled) | [4] |
| Methanol | This compound | Methyl trifluoroacetate | -20 | 1.75 h | >99 (distilled) | [4] |
| Isopropanol | This compound | Isopropyl trifluoroacetate | -19 to -25 | 1.75 h | >97 | [4] |
| Phenol | Acetic Anhydride/Pyridine | Carbon Tetrachloride | Not specified | Not specified | Not specified | [5] |
Experimental Protocol: Synthesis of Ethyl Trifluoroacetate
The following protocol is adapted from a patented procedure for the synthesis of trifluoroacetate esters.[4]
-
Setup: A reactor is charged with a "heel" of previously prepared ethyl trifluoroacetate and cooled to -10 °C.
-
Reagent Addition: this compound (199 g) is added to the reactor, maintaining the temperature at -10 °C.
-
Reaction: Ethanol (55.8 g) is added over 60 minutes, followed by an additional 14 g of ethanol over 45 minutes, while keeping the temperature constant.
-
Work-up: The mixture is allowed to warm to room temperature with stirring to degas the HCl byproduct.
-
Isolation: The resulting crude ethyl trifluoroacetate (356 g) is purified by distillation at atmospheric pressure to yield the final product (338 g, >99% pure).[4]
Reactivity with Sulfur Nucleophiles (Thiols)
Thiols react with this compound in a manner analogous to alcohols, yielding S-trifluoroacetylated compounds (thioesters). These reactions are generally efficient and proceed under mild conditions.
Quantitative Data for Trifluoroacetylation of Thiols
| Nucleophile | Reagent/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Ethanethiol | This compound | Ethyl trifluorothioacetate | -25 | 1.75 h | Not specified | [4] |
Experimental Protocol: Synthesis of S-Ethyl Trifluorothioacetate
This protocol is based on a patented procedure for thioester synthesis.[4]
-
Setup: A reactor is charged with a "heel" of previously prepared ethyl trifluorothioacetate and cooled to -25 °C.
-
Reagent Addition: this compound (132.5 g) is added, maintaining the low temperature.
-
Reaction: Ethanethiol (75.1 g) is added over 60 minutes, followed by an additional 18.8 g over 45 minutes.
-
Work-up and Isolation: The mixture is allowed to warm to room temperature to remove HCl, and the product is then purified by distillation.
Reactivity with Carbon Nucleophiles (Organometallic Reagents)
This compound reacts with organometallic reagents, such as Grignard and organolithium reagents, to form trifluoromethyl ketones.[6] Due to the high reactivity of this compound and the resulting ketone, over-addition to form a tertiary alcohol can be a significant side reaction with highly reactive organometallics like Grignard reagents. The use of less reactive organocuprates (Gilman reagents) can often provide the ketone as the major product.[7]
Representative Reactions with Organometallic Reagents
| Organometallic Reagent | Product |
| Phenylmagnesium bromide | 2,2,2-Trifluoroacetophenone |
| Methyllithium | 1,1,1-Trifluoroacetone |
Experimental Protocol: Reaction with a Grignard Reagent (General)
-
Setup: A flame-dried, three-necked flask is charged with magnesium turnings and a crystal of iodine under an inert atmosphere. A solution of the corresponding alkyl or aryl halide in dry diethyl ether or THF is added dropwise to initiate the Grignard reagent formation.
-
Reaction: The solution of the Grignard reagent is cooled to a low temperature (e.g., -78 °C). A solution of this compound in the same dry solvent is added dropwise.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent.
-
Isolation: The combined organic layers are dried and concentrated. The product is then purified by chromatography or distillation.
Experimental Workflows and Logical Relationships
The following diagrams illustrate a typical experimental workflow for trifluoroacetylation and the logical relationship of this compound's reactivity.
Conclusion
This compound is a potent and versatile reagent for the introduction of the trifluoroacetyl group into a wide array of molecules. Its high reactivity, driven by the strong electron-withdrawing nature of the trifluoromethyl group, ensures efficient acylation of amines, alcohols, thiols, and carbon nucleophiles. A thorough understanding of its reactivity profile and the appropriate experimental conditions is crucial for its effective application in the synthesis of complex molecules, particularly in the fields of drug discovery and materials science. The protocols and data presented in this guide offer a solid foundation for researchers to harness the synthetic potential of this valuable chemical entity.
References
- 1. Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]
- 4. Trifluoroacetylation of alcohols: a newly detected reaction of CF3CO3H - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | 354-32-5 | Benchchem [benchchem.com]
An In-depth Technical Guide to Trifluoroacetyl Chloride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetyl chloride (TFAC), with the chemical formula C₂ClF₃O, is a highly reactive and versatile reagent that holds a significant position in the landscape of modern organic and medicinal chemistry.[1] As the perfluorinated analogue of acetyl chloride, its unique chemical properties, primarily driven by the strong electron-withdrawing nature of the trifluoromethyl group, make it an invaluable tool for the introduction of trifluoroacetyl and trifluoromethyl moieties into a wide array of molecules.[2] This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its synthesis, key properties, and pivotal role in various scientific domains, particularly in drug development.
Historical Context and Discovery
The development of this compound is intrinsically linked to the broader history of organofluorine chemistry.[2] While the precise first synthesis of this compound is not prominently documented in readily available historical summaries, its emergence is a logical progression from the foundational work on related fluorinated compounds in the early 20th century. The pioneering work of Belgian chemist Frédéric Swarts, who developed methods for the synthesis of organofluorine compounds in the late 19th and early 20th centuries, laid the groundwork for the synthesis of a wide range of fluorinated molecules.
Early methods for preparing related compounds, such as trifluoroacetic acid (TFA), involved processes like the electrofluorination of acetyl chloride or acetic anhydride.[2] The conversion of trifluoroacetic acid to its corresponding acid chloride, a common transformation in organic chemistry, was a likely early route to obtaining this compound. A documented method involves the reaction of trifluoroacetic acid with benzoyl chloride.[2][3]
Physicochemical and Spectroscopic Properties
This compound is a colorless, toxic gas at standard temperature and pressure, with a pungent odor.[4] It is typically shipped and handled as a liquid under pressure.[1] The strong electron-withdrawing effect of the three fluorine atoms significantly increases the electrophilicity of the carbonyl carbon, making it a potent acylating agent.[2]
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂ClF₃O | [4] |
| Molar Mass | 132.47 g/mol | [4] |
| Melting Point | -146 °C | [5] |
| Boiling Point | -27 °C | [5] |
| Density | 1.335 g/cm³ | [4] |
| Vapor Density | 4.6 (vs air) | [4] |
| Vapor Pressure | 3760 mmHg at 25°C | [4] |
Spectroscopic Data
Spectroscopic techniques are crucial for the identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In the late 1970s, this compound was explored as a reagent for ¹⁹F NMR analysis of amines, alcohols, thiols, and phenols.[1][6][7] The resulting trifluoroacetylated derivatives exhibit characteristic chemical shifts in their ¹⁹F NMR spectra, which can be used to identify and quantify these functional groups.
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound shows a strong absorption band characteristic of the C=O stretching vibration in acyl chlorides, typically at a higher frequency due to the electron-withdrawing fluorine atoms.
-
Mass Spectrometry (MS) : Mass spectrometry of this compound and its derivatives provides valuable information about their molecular weight and fragmentation patterns, aiding in their identification.[8]
Key Synthesis Methodologies and Experimental Protocols
The synthesis of this compound has evolved from early laboratory-scale preparations to more efficient and scalable industrial processes. Several key methods have been developed, each with its own advantages and applications.
From Trifluoroacetic Acid and its Derivatives
A common laboratory-scale synthesis involves the reaction of trifluoroacetic acid with a chlorinating agent.
Experimental Protocol: Reaction of Trifluoroacetic Acid with Benzoyl Chloride [2]
-
Reaction Setup : In a flask equipped with a reflux condenser and a distillation apparatus, trifluoroacetic acid is mixed with an excess of benzoyl chloride.
-
Reaction : The mixture is heated to reflux. The more volatile this compound distills off as it is formed.
-
Purification : The collected distillate is then purified by fractional distillation to yield pure this compound.
Caption: Synthesis of TFAC from Trifluoroacetic Acid.
Industrial Scale Production
Industrial manufacturing often employs continuous gas-phase reactions for efficiency and cost-effectiveness.
A prominent industrial route involves the fluorination of trichloroacetyl chloride to produce trifluoroacetyl fluoride, which is then converted to the chloride.[2]
Experimental Protocol: Two-Step Industrial Synthesis
Step 1: Formation of Trifluoroacetyl Fluoride [9][10]
-
Catalyst Bed : A reactor is packed with a chromium-based fluorination catalyst.
-
Gaseous Feed : A gaseous mixture of trichloroacetyl chloride and anhydrous hydrogen fluoride is passed through the heated catalyst bed (250-325 °C).
-
Product Stream : The exiting gas stream, primarily containing trifluoroacetyl fluoride and hydrogen chloride, is collected.
Step 2: Halogen Exchange to this compound [1]
-
Second Reactor : The crude trifluoroacetyl fluoride stream is mixed with a chlorinated hydrocarbon (e.g., carbon tetrachloride).
-
Catalytic Conversion : This mixture is passed over a chromium oxyfluoride catalyst at elevated temperatures (100-350 °C).
-
Isolation : this compound is isolated from the reaction mixture by fractionation.
Caption: Industrial production of this compound.
This method provides a direct route to this compound.[5][11]
Experimental Protocol [11]
-
Reactor Setup : A fixed or fluidized bed reactor is filled with an activated carbon catalyst.
-
Reactant Feed : A gaseous mixture of trifluoroacetaldehyde (fluoral) and chlorine, often diluted with an inert gas like nitrogen and hydrochloric acid, is continuously passed through the reactor.
-
Reaction Conditions : The reaction is maintained at a temperature between 130 °C and 250 °C.
-
Product Isolation : The product stream is cooled to condense the this compound, which is then purified by distillation.
| Parameter | Value | Reference(s) |
| Reactants | Trifluoroacetaldehyde, Chlorine | [11] |
| Catalyst | Activated Carbon | [11] |
| Temperature | 130 - 250 °C | [11] |
| Phase | Gas | [11] |
| Yield | High (up to 94.2%) | [11] |
This process represents another significant industrial method.[12][13][14]
Experimental Protocol [12][13]
-
Vapor Phase Reaction : 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123), oxygen, and a small amount of water are reacted in the vapor phase.
-
Reactor Type : A reactor designed for perfect mixing is used to prevent localized heating.
-
Reaction Conditions : The reaction is typically carried out at temperatures between 250 °C and 400 °C and pressures of 25 to 35 kg/cm ².
-
Product Mixture : The reaction yields a mixture of this compound as the main product and trifluoroacetic acid as a byproduct.
-
Separation : The products are separated by distillation.
Applications in Research and Drug Development
This compound is a cornerstone reagent in modern organic synthesis, primarily utilized for the introduction of the trifluoroacetyl group, which can serve as a protecting group or as a precursor to the trifluoromethyl group.
Trifluoroacetylation Reactions
This compound readily reacts with nucleophiles such as alcohols, phenols, amines, and thiols to form the corresponding trifluoroacetyl derivatives.[7]
Experimental Protocol: Trifluoroacetylation of an Aniline [15]
-
Reaction Setup : Aniline is dissolved in a suitable solvent (e.g., dichloromethane) in a flask equipped with a stirring mechanism and cooled in an ice bath.
-
Reagent Addition : Trifluoroacetic acid is added, followed by the addition of triethylamine. After a few minutes, the aniline is added.
-
Reaction : The ice bath is removed, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup and Isolation : Upon completion, the reaction mixture is filtered through silica gel to remove inorganic salts. The solvent is removed under reduced pressure to yield the N-trifluoroacetylated aniline derivative.
Caption: Trifluoroacetylation of Aniline.
Role in Drug Development
The introduction of fluorine-containing groups into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. This compound serves as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs).
A notable example is its use in the synthesis of Ibrutinib , a Bruton's tyrosine kinase (BTK) inhibitor used to treat certain cancers.[7] While the final acylation step in ibrutinib synthesis often uses acryloyl chloride, intermediates can be prepared using trifluoroacetylation for protection or activation.[16][17] The ability to precisely introduce trifluoromethyl groups is crucial in the design of modern pharmaceuticals.
Conclusion
This compound, from its roots in the pioneering era of organofluorine chemistry to its current status as an indispensable synthetic tool, has had a profound impact on chemical research and development. Its high reactivity and versatility in introducing the trifluoroacetyl group have made it a critical reagent for chemists in academia and industry. For researchers, scientists, and drug development professionals, a thorough understanding of the history, synthesis, and applications of this compound is essential for leveraging its full potential in the creation of novel molecules with enhanced properties and functionalities. The continued development of more efficient and sustainable synthetic routes for this important compound will undoubtedly fuel further innovation in the years to come.
References
- 1. US3829483A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. This compound | 354-32-5 | Benchchem [benchchem.com]
- 3. "A Process For Preparation Of this compound" [quickcompany.in]
- 4. lookchem.com [lookchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spectrabase.com [spectrabase.com]
- 9. US5672748A - Process for preparing trifluoroacetyl fluoride - Google Patents [patents.google.com]
- 10. CA2153106A1 - Process for preparing trifluoroacetyl fluoride - Google Patents [patents.google.com]
- 11. US4643851A - Process for preparing this compound - Google Patents [patents.google.com]
- 12. US5041647A - Process for producing trifluoroacetic acid and this compound - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. ecetoc.org [ecetoc.org]
- 15. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 16. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 17. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]
Trifluoroacetyl Chloride: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Guide to the Commercial Availability, Chemical Properties, and Synthetic Applications of Trifluoroacetyl Chloride (TFAC)
Introduction
This compound (CAS No. 354-32-5), often abbreviated as TFAC, is a highly reactive gaseous chemical compound with the formula C₂ClF₃O. As the perfluorinated analog of acetyl chloride, its unique properties, conferred by the strongly electron-withdrawing trifluoromethyl group, make it a valuable and potent reagent in organic synthesis. This technical guide provides a comprehensive overview of its commercial availability, key chemical and physical properties, safety and handling protocols, and significant applications in the synthesis of pharmaceutical and agrochemical compounds. Particular focus is given to its role as a trifluoroacetylating agent and its application in the synthesis of intermediates for targeted therapies.
Commercial Availability and Suppliers
This compound is readily available from a wide range of chemical suppliers globally, catering to both laboratory-scale research and industrial-scale production. It is typically supplied as a liquefied gas under pressure in specialized cylinders.[1][2] Major suppliers include large chemical manufacturers and distributors.
The purity of commercially available this compound is typically high, often exceeding 98-99%.[3] For researchers and drug development professionals, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier to understand the specific impurity profile of a given batch, as trace impurities can significantly impact sensitive reactions.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier Category | Company Examples | Typical Purity | Notes |
| Global Manufacturers & Distributors | Sigma-Aldrich (Merck) | ≥98% | Offers various cylinder sizes, including Sure/Pac™ cylinders for safe handling.[3][4] |
| Solvay | High Purity | A major producer of fluorochemicals, offering TFAC for use as a chemical intermediate. | |
| Oakwood Chemical | High Purity | Supplies various quantities and requires freight shipment due to its hazardous nature. | |
| Specialty Chemical Suppliers | Halocarbon Products Corporation | High Purity | A leading producer of specialty fluorochemicals. |
| Fisher Scientific | ≥97% | Distributes products from various manufacturers like Pfaltz & Bauer. | |
| Online Marketplaces & Directories | ChemicalBook | Varies | Lists numerous suppliers, primarily from China, with purities often listed as >99%. |
| Echemi | Varies | A platform to source from multiple suppliers and manufacturers. | |
| MOLBASE | Varies | Provides a directory of suppliers with listed purities. | |
| Regional Manufacturers | Ningbo Inno Pharmchem Co., Ltd. | High Purity | A China-based manufacturer of fine chemicals and pharmaceutical intermediates. |
| Freemen | High Purity | A Chinese manufacturer with over 30 years of experience in production. |
Physicochemical and Safety Data
This compound is a colorless gas with a pungent odor. Due to its high reactivity and hazardous nature, a thorough understanding of its properties and strict adherence to safety protocols are paramount.
Table 2: Key Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| CAS Number | 354-32-5 | [2][3] |
| Molecular Formula | C₂ClF₃O | [2] |
| Molecular Weight | 132.47 g/mol | [3] |
| Boiling Point | -27 °C | [2] |
| Melting Point | -146 °C | [2] |
| Vapor Density | 4.6 (vs. air) | [2] |
| Appearance | Colorless gas | [1] |
| Solubility | Reacts violently with water | [5] |
| GHS Hazard Statements | H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) | [4] |
| Signal Word | Danger | [4] |
Handling and Storage
This compound is corrosive and toxic upon inhalation.[1][6] It reacts vigorously with water and moisture in the air to produce toxic hydrogen chloride and trifluoroacetic acid fumes.[1][5] Therefore, all handling should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[6]
It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, alcohols, amines, and alkalis.[1][5] Cylinders must be kept tightly sealed and upright to prevent leakage.
Experimental Protocols and Synthetic Applications
This compound is a powerful acylating agent used to introduce the trifluoroacetyl group into various organic molecules. This functional group can alter the biological activity, metabolic stability, and physicochemical properties of the target compounds.
General Experimental Workflow for Trifluoroacetylation
The high reactivity of this compound allows for straightforward acylation of nucleophiles like alcohols and amines. A typical experimental workflow involves the careful addition of the reagent to a solution of the substrate, often in an inert solvent and sometimes in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. WO2017074265A1 - Process for preparing ibrutinib and its intermediates - Google Patents [patents.google.com]
- 3. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
Methodological & Application
Application Notes: Trifluoroacetylation of Amines using Trifluoroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetylation is a crucial chemical transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The introduction of a trifluoroacetyl group (-COCF₃) to an amine can serve multiple purposes. It can act as a stable protecting group for primary and secondary amines, facilitate chemical analysis through derivatization, and modify the physicochemical properties of drug candidates.[1] The trifluoromethyl (-CF₃) moiety is known to enhance metabolic stability, bioavailability, and binding affinity by altering lipophilicity and electrostatic interactions.[2]
Trifluoroacetyl chloride (CF₃COCl) is a highly reactive and efficient reagent for this purpose. As a gaseous compound (boiling point: -27 °C) shipped as a liquefied gas, it reacts readily with nucleophiles like primary and secondary amines to form stable trifluoroacetamide derivatives.[3][4] Its high reactivity ensures that reactions are often rapid and high-yielding, making it a valuable tool in multi-step synthesis.[5]
Key Applications
-
Amine Protection: The trifluoroacetamide group is stable under a range of conditions, making it an effective protecting group for amines during subsequent synthetic steps.[5] While robust, it can be cleaved under specific basic conditions when desired.
-
Drug Candidate Modification: Incorporating a trifluoromethyl group into a drug molecule is a common strategy in medicinal chemistry to improve its pharmacokinetic and pharmacodynamic profile.[2]
-
Derivatization for Analysis: Trifluoroacetylation increases the volatility and thermal stability of amines, making them more suitable for analysis by gas chromatography (GC) and mass spectrometry (MS).[6] This is particularly useful for identifying and quantifying amines in complex mixtures like petroleum or biological samples.
Reaction Mechanism
The trifluoroacetylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming a protonated amide. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the liberated hydrogen chloride (HCl), driving the reaction to completion.
Caption: Nucleophilic acyl substitution mechanism for amine trifluoroacetylation.
Experimental Protocols
General Protocol for the Trifluoroacetylation of a Primary Amine
This protocol provides a general method for the N-trifluoroacetylation of an aromatic or aliphatic primary amine.
Safety Precautions:
-
This compound is a toxic and corrosive gas that reacts vigorously with moisture to produce HCl.[3] All operations must be performed in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Ensure all glassware is dry to prevent violent reaction with water.
-
The reaction can be exothermic; use an ice bath for cooling, especially during the addition of the acyl chloride.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine, 1.5 eq)
-
1 M HCl (for workup)
-
Saturated NaHCO₃ solution (for workup)
-
Brine (saturated NaCl solution, for workup)
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the primary amine (1.0 eq) and the anhydrous solvent (e.g., DCM).
-
Addition of Base: Add the tertiary amine base (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Reagent: Slowly add this compound (1.1 - 1.5 eq) to the cooled, stirring solution. This can be done by bubbling the gas through the solution or by adding a pre-condensed solution of the reagent in the same anhydrous solvent. Monitor for any exotherm.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Once the reaction is complete, quench by slowly adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude trifluoroacetamide product.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography on silica gel.
Experimental Workflow
The logical flow of a typical trifluoroacetylation experiment is outlined below, from initial setup to final product isolation.
Caption: General experimental workflow for trifluoroacetylation of amines.
Quantitative Data Summary
The reaction of this compound with amines is generally efficient and high-yielding. The table below summarizes representative yields. Note that specific yields can vary based on substrate, solvent, and precise reaction conditions.
| Amine Substrate | Reagent/Conditions | Solvent | Yield (%) | Reference |
| 4-Chloro-N-pivaloylaniline | This compound, Lewis Acid | Organic Solvent | 87.5 | [7] |
| Aniline | Trifluoroacetic acid, Triphosgene, Et₃N | Dichloromethane | 95.2 | [8] |
| General Primary Aliphatic Amines | This compound, Et₃N | Dichloromethane | >90 (Typical) | [5] |
| General Primary Aromatic Amines | This compound, Pyridine | Dichloromethane | >90 (Typical) | [5] |
| General Secondary Amines | This compound, Et₃N | THF / Dichloromethane | >90 (Typical) | [5] |
Note: The reaction of this compound with simple, unhindered amines is often considered quantitative and may not be extensively reported in primary literature with specific yield data. The yields listed as "Typical" are based on the described high efficiency of the reaction.[5]
References
- 1. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 2. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. US5241113A - Process for producing this compound - Google Patents [patents.google.com]
- 5. This compound | 354-32-5 | Benchchem [benchchem.com]
- 6. Trifluoroacetamides [organic-chemistry.org]
- 7. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate - Google Patents [patents.google.com]
- 8. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]
Application Notes and Protocols for the Trifluoroacetylation of Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetyl chloride (CF₃COCl) is a highly reactive acylating agent utilized in organic synthesis to introduce the trifluoroacetyl group into molecules. The reaction of this compound with alcohols affords trifluoroacetate esters, a transformation of significant utility in pharmaceutical and agrochemical research and development. The strong electron-withdrawing nature of the trifluoromethyl group imparts unique properties to the resulting esters, influencing their stability, volatility, and chromatographic behavior. These characteristics make trifluoroacetate esters valuable as intermediates in the synthesis of complex molecules and as derivatives for analytical purposes, such as gas chromatography (GC).[1]
This document provides detailed application notes on the reaction of this compound with a variety of alcohols, including primary, secondary, and tertiary substrates. It also includes comprehensive experimental protocols for conducting this transformation on a laboratory scale, complete with information on reaction setup, work-up, and purification.
Reaction Mechanism and Substrate Scope
The reaction of this compound with an alcohol proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of this compound. This is followed by the departure of the chloride leaving group and, in base-catalyzed reactions, deprotonation of the oxonium ion intermediate by a base such as pyridine to yield the trifluoroacetate ester and the corresponding hydrochloride salt.
The reactivity of alcohols towards this compound generally follows the order: primary > secondary > tertiary. This is primarily due to steric hindrance around the hydroxyl group. While primary and secondary alcohols typically react readily, tertiary alcohols can be more challenging to esterify and may require more forcing conditions or alternative catalytic systems.
Data Presentation
The following tables summarize the reaction conditions and yields for the trifluoroacetylation of various alcohols with this compound.
Table 1: Trifluoroacetylation of Primary Alcohols
| Alcohol | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | This compound | None | Methyl trifluoroacetate | -20 | 1.75 | >99 (distilled) |
| Ethanol | This compound | None | Ethyl trifluoroacetate | -19 to -25 | 1.75 | >99 (distilled) |
| Benzyl Alcohol | This compound | Pyridine | Dichloromethane | 0 to rt | 2-4 | High (not specified) |
Table 2: Trifluoroacetylation of Secondary Alcohols
| Alcohol | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Isopropanol | This compound | None | Isopropyl trifluoroacetate | -19 to -25 | 1.75 | High (not specified) |
Table 3: Trifluoroacetylation of Tertiary Alcohols
Data for the direct reaction of this compound with tertiary alcohols is limited in the surveyed literature, often requiring alternative reagents or harsher conditions due to steric hindrance and the potential for elimination side reactions.
Experimental Protocols
Safety Precautions: this compound is a toxic, corrosive, and moisture-sensitive gas. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.
Protocol 1: General Laboratory Procedure for the Pyridine-Catalyzed Trifluoroacetylation of a Primary or Secondary Alcohol
This protocol describes a typical laboratory-scale procedure for the esterification of an alcohol with this compound using pyridine as a base to neutralize the hydrogen chloride byproduct.
Materials:
-
Alcohol (e.g., benzyl alcohol, cyclohexanol) (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous pyridine (1.2 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane to a concentration of approximately 0.2-0.5 M.
-
Add anhydrous pyridine (1.2 - 2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.1 - 1.5 eq) to the stirred solution. A white precipitate of pyridinium hydrochloride will form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl to dissolve the pyridinium salts.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude trifluoroacetate ester.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Base-Free Trifluoroacetylation of Simple Alcohols (Industrial Process Adaptation)
This protocol is adapted from an industrial process and is suitable for simple, unhindered primary and secondary alcohols. It avoids the use of a base, with the byproduct hydrogen chloride being removed by degassing.
Materials:
-
Alcohol (e.g., methanol, ethanol, isopropanol) (1.0 eq)
-
This compound (1.0 - 1.1 eq)
-
The corresponding trifluoroacetate ester (as solvent)
Procedure:
-
To a dry, jacketed reactor equipped with a mechanical stirrer, a cooling system, and a gas outlet connected to a scrubber (containing aqueous sodium hydroxide), add a heel of the corresponding trifluoroacetate ester.
-
Cool the ester solvent to between -25 °C and -15 °C.
-
Add this compound (1.0 - 1.1 eq) to the cooled solvent.
-
Slowly add the alcohol (1.0 eq) to the reaction mixture over a period of 1-2 hours, maintaining the temperature between -25 °C and -15 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature while stirring. The hydrogen chloride gas generated will be vented to the scrubber.
-
Degas the mixture at room temperature to remove any residual hydrogen chloride and unreacted this compound.
-
The resulting trifluoroacetate ester can be purified by distillation.
Mandatory Visualizations
References
Trifluoroacetyl Chloride: A Powerful Reagent for Friedel-Crafts Acylation in Modern Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoroacetyl chloride (TFAC) serves as a potent reagent for the introduction of the trifluoroacetyl group onto aromatic and heterocyclic rings via the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of synthetic chemistry, enabling the formation of trifluoromethyl ketones, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The strong electron-withdrawing nature of the trifluoromethyl group can significantly modulate the biological activity and physicochemical properties of organic molecules. This document provides detailed application notes and experimental protocols for conducting Friedel-Crafts acylation using this compound with various aromatic substrates.
Introduction
The Friedel-Crafts acylation, a classic carbon-carbon bond-forming reaction, traditionally employs an acyl chloride and a Lewis acid catalyst to introduce an acyl group to an aromatic ring.[1] When this compound is used as the acylating agent, the resulting trifluoroacetylated aromatic compounds become key precursors for a wide range of specialized chemicals.[2] The reaction proceeds through the formation of a highly electrophilic trifluoroacylium ion, facilitated by a Lewis acid catalyst, which then attacks the electron-rich aromatic ring.[3] Due to the deactivating effect of the trifluoroacetyl group, the reaction typically stops after mono-acylation, preventing polysubstitution.[4] A stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone.
Reaction Mechanism and Workflow
The generally accepted mechanism for the Friedel-Crafts acylation with this compound involves several key steps:
-
Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of this compound, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized trifluoroacylium cation.
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic trifluoroacylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new trifluoroacetyl group, restoring the aromaticity of the ring.
-
Product Complexation and Work-up: The resulting trifluoromethyl ketone, a Lewis base, complexes with the Lewis acid catalyst. An aqueous work-up is necessary to hydrolyze this complex and isolate the final product.
Caption: General mechanism of Friedel-Crafts acylation using this compound.
Applications in Synthesis
The trifluoroacetylation of aromatic compounds is a critical step in the synthesis of various biologically active molecules and functional materials. For instance, trifluoromethyl aryl ketones are precursors to:
-
Pharmaceuticals: The trifluoromethyl group is a common motif in many modern drugs due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.
-
Agrochemicals: Many pesticides and herbicides contain trifluoromethylated aromatic moieties.
-
Advanced Materials: Trifluoroacetylated aromatics are used in the synthesis of polymers with specific thermal and electronic properties.
Experimental Protocols
General Considerations:
-
Anhydrous Conditions: Friedel-Crafts acylation reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. All glassware should be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most common and effective Lewis acid for this reaction. A stoichiometric amount is typically required.[5] Other Lewis acids such as FeCl₃ or ZnCl₂ can be used but may result in lower yields.[5]
-
Temperature Control: The reaction of the acyl chloride with the Lewis acid and the subsequent acylation are often exothermic. Performing the initial stages of the reaction at low temperatures (0-5 °C) is crucial to control the reaction rate and improve selectivity.[5]
-
Safety: this compound is a toxic and corrosive gas.[6] Aluminum chloride is a corrosive solid that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Trifluoroacetylation of Benzene to Synthesize 2,2,2-Trifluoroacetophenone
This protocol describes the synthesis of 2,2,2-trifluoroacetophenone, a key intermediate in the production of various fluorinated compounds.[7]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
This compound (CF₃COCl)
-
Anhydrous benzene (C₆H₆)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of this compound: Slowly add this compound (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the addition funnel over 30 minutes.
-
Addition of Benzene: After the addition of this compound is complete, add anhydrous benzene (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by distillation or column chromatography to yield 2,2,2-trifluoroacetophenone.
Protocol 2: Trifluoroacetylation of Toluene
This protocol details the trifluoroacetylation of toluene. The methyl group is an ortho, para-director; however, due to steric hindrance from the bulky trifluoroacylium-Lewis acid complex, the para-isomer (4-methyl-2,2,2-trifluoroacetophenone) is the major product.[5]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
This compound (CF₃COCl)
-
Anhydrous toluene
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Formation of Electrophile: Slowly add this compound (1.0 equivalent) in anhydrous dichloromethane to the AlCl₃ suspension over 30 minutes.
-
Addition of Toluene: Add a solution of anhydrous toluene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes while maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Extraction and Washing: Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to isolate the 4-methyl-2,2,2-trifluoroacetophenone.
Protocol 3: Trifluoroacetylation of Anisole
Anisole is an activated aromatic compound due to the electron-donating methoxy group, which is an ortho, para-director. The para-substituted product, 4-methoxy-2,2,2-trifluoroacetophenone, is typically the major isomer formed.
Materials:
-
Anhydrous aluminum chloride (AlCl₃) or Ferric chloride (FeCl₃)
-
This compound (CF₃COCl)
-
Anhydrous anisole
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
5% Sodium hydroxide solution (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Suspension: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C with an ice bath.
-
Addition of Acyl Chloride: Add this compound (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise to the suspension over 20-30 minutes.
-
Addition of Anisole: Add a solution of anhydrous anisole (1.0 equivalent) in anhydrous dichloromethane dropwise over 20-30 minutes, keeping the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional hour.
-
Work-up: Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.
-
Extraction: Extract the mixture with dichloromethane.
-
Washing: Wash the combined organic layers with water, 5% NaOH solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the product by column chromatography on silica gel or by distillation under reduced pressure.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the Friedel-Crafts trifluoroacetylation of various aromatic substrates. Please note that yields can vary based on the specific reaction scale and purity of reagents.
| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Major Product |
| Benzene | AlCl₃ | CH₂Cl₂ | 0 to RT | Moderate to Good | 2,2,2-Trifluoroacetophenone |
| Toluene | AlCl₃ | CH₂Cl₂ | 0 to RT | Good | 4-Methyl-2,2,2-trifluoroacetophenone |
| Anisole | AlCl₃ / FeCl₃ | CH₂Cl₂ | 0 to RT | Good to Excellent | 4-Methoxy-2,2,2-trifluoroacetophenone |
| Thiophene | SnCl₄ | Benzene | 0 to RT | Moderate | 2-Trifluoroacetylthiophene |
Logical Workflow for a Typical Friedel-Crafts Acylation
Caption: A standard experimental workflow for Friedel-Crafts acylation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Wet reagents or glassware; deactivated catalyst. | Ensure all reagents and solvents are anhydrous. Flame-dry all glassware before use. Handle AlCl₃ in a glovebox or quickly in a dry environment. |
| Aromatic ring is too deactivated. | Friedel-Crafts acylation is generally unsuccessful with strongly deactivated rings (e.g., nitrobenzene). | |
| Presence of incompatible functional groups (e.g., -NH₂, -OH). | These groups complex with the Lewis acid. Protection of these functional groups is necessary before the acylation step. | |
| Formation of a Cloudy, Off-White Mixture | Moisture contamination has hydrolyzed the AlCl₃. | The reaction has likely failed. Start over with strict anhydrous techniques.[5] |
| Emulsion during Work-up | Add a saturated brine solution during the extraction to increase the ionic strength of the aqueous layer and aid phase separation. |
Conclusion
This compound is a highly effective reagent for the Friedel-Crafts acylation of a variety of aromatic and heterocyclic compounds. The resulting trifluoromethyl ketones are versatile intermediates in the synthesis of complex molecules with applications in pharmaceuticals, agrochemicals, and material science. Careful control of reaction conditions, particularly the exclusion of moisture and management of temperature, is critical for achieving high yields and purity. The protocols and data presented herein provide a comprehensive guide for researchers to successfully employ this compound in their synthetic endeavors.
References
Protocol for using Trifluoroacetyl chloride in a laboratory setting
Application Note: Trifluoroacetyl chloride (CF₃COCl) is a highly reactive and versatile reagent employed in organic synthesis, primarily as a potent agent for trifluoroacetylation.[1] Due to its high electrophilicity, it is instrumental in introducing the trifluoroacetyl group into various molecules, a common strategy in the development of pharmaceuticals and agrochemicals to enhance metabolic stability and modify physicochemical properties.[2] It readily reacts with nucleophiles such as alcohols, phenols, and amines to form corresponding esters and amides.[3]
This compound is a colorless, toxic, and corrosive gas at standard temperature and pressure, typically supplied as a liquefied gas in pressurized cylinders.[3][4] Its high reactivity with water and moisture, which produces corrosive hydrogen chloride and trifluoroacetic acid, necessitates stringent handling protocols under anhydrous conditions.[3] This document provides detailed procedures for the safe handling, use, and disposal of this compound in a laboratory setting.
Quantitative Data Summary
The physical, chemical, and safety properties of this compound are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₂ClF₃O | [3] |
| Molecular Weight | 132.47 g/mol | --- |
| CAS Number | 354-32-5 | [3] |
| Appearance | Colorless gas; shipped as a liquefied gas under pressure. | [4] |
| Odor | Pungent | --- |
| Boiling Point | -27 °C (-17 °F) | [3] |
| Melting Point | -146 °C (-231 °F) | [3] |
| Vapor Density | 4.6 (Air = 1) | [3] |
Table 2: Safety and Hazard Information
| Parameter | Information | Reference(s) |
| GHS Hazard Statements | H280: Contains gas under pressure; may explode if heated.H314: Causes severe skin burns and eye damage.H331: Toxic if inhaled.H335: May cause respiratory irritation. | --- |
| Primary Hazards | Corrosive, Toxic, Compressed Gas, Water-Reactive. | --- |
| Incompatibilities | Water, moist air, strong bases (alkalis), alcohols, amines, strong oxidizing agents. | [3] |
| Hazardous Decomposition | Reacts with water to form hydrogen chloride (HCl) and trifluoroacetic acid (TFA).[3] Thermal decomposition may produce carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride. | --- |
| Occupational Exposure Limits | No specific Permissible Exposure Limit (PEL) from OSHA or Threshold Limit Value (TLV) from ACGIH has been established. All handling must be conducted with engineering controls to minimize exposure. | --- |
Experimental Protocols
Personal Protective Equipment (PPE)
Due to the corrosive and toxic nature of this compound, a comprehensive PPE setup is mandatory.
Table 3: Required Personal Protective Equipment
| PPE Category | Specification | Reference(s) |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene, polyvinyl alcohol). Double-gloving is recommended. | --- |
| Eye Protection | Chemical safety goggles and a full-face shield are obligatory. | --- |
| Body Protection | Flame-retardant and acid-resistant lab coat. For larger quantities or increased risk of exposure, a full chemical-resistant suit is required. | --- |
| Respiratory Protection | All work must be done in a certified chemical fume hood. For emergencies or situations with potential for high exposure, a self-contained breathing apparatus (SCBA) or a full-face supplied-air respirator is necessary. | --- |
Handling and Dispensing Protocol for Lecture Bottle
This compound is typically supplied in a pressurized lecture bottle. Extreme caution must be exercised when dispensing the gas.
-
Preparation :
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate height.
-
Securely clamp the lecture bottle in an upright position within the fume hood.[5]
-
Assemble the dispensing apparatus, which includes a suitable control valve/regulator, tubing (e.g., PTFE), and a gas dispersion tube or needle for introduction into the reaction vessel.
-
Install a trap (e.g., an empty bubbler connected in reverse) between the lecture bottle and the reaction flask to prevent accidental suck-back of solvent into the cylinder.[5]
-
Prepare a secondary bubbler containing a scrubbing solution (e.g., concentrated sodium hydroxide or calcium hydroxide slurry) to neutralize any unreacted gas exiting the reaction apparatus.[5]
-
-
Dispensing Gas :
-
Ensure the main cylinder valve and the regulator control valve are fully closed.
-
Connect the regulator to the lecture bottle. Use a new lead or PTFE washer for the connection to ensure a proper seal and do not overtighten.[5]
-
Slowly open the main cylinder valve by about a quarter to a half turn.
-
With the gas inlet needle placed in the headspace of the reaction solvent (not yet submerged), carefully and slowly open the control valve to establish a gentle flow of inert gas (if purging) and then this compound.[5]
-
Submerge the needle into the reaction solution and adjust the flow rate to achieve a controlled, gentle stream of bubbles.
-
The amount of gas added can be determined by mass (placing the lecture bottle on a tared balance) or by bubbling into the solution for a set time at a calibrated flow rate.
-
-
Shutdown :
-
When the desired amount of gas has been added, first close the main cylinder valve completely.[5]
-
Allow the residual gas in the regulator and tubing to bubble through the reaction mixture until the flow ceases. This depressurizes the regulator.[5]
-
Close the regulator control valve.
-
Purge the reaction headspace and tubing with an inert gas (e.g., Nitrogen or Argon) into the scrubbing bubbler.
-
Disconnect the regulator from the cylinder and replace the cylinder cap.
-
Experimental Example: N-Trifluoroacetylation of Benzylamine
This protocol describes the trifluoroacetylation of a primary amine using this compound.
-
Reaction Setup :
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM, 50 mL) and benzylamine (1.07 g, 10 mmol) to a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a thermometer, and a septum.
-
Add anhydrous triethylamine (1.21 g, 12 mmol, 1.2 eq) or pyridine to the solution. Triethylamine acts as a base to neutralize the HCl byproduct.[6]
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
-
Reagent Addition :
-
Following the dispensing protocol in section 2.2, slowly bubble this compound gas (approx. 1.46 g, 11 mmol, 1.1 eq) into the cooled reaction mixture over 15-20 minutes.
-
Monitor the internal temperature to ensure it does not rise significantly. The reaction is exothermic.
-
-
Reaction and Work-up :
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 1-2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[1]
-
Upon completion, carefully quench the reaction by slowly adding it to a flask containing 50 mL of cold water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and finally with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-(benzyl)-2,2,2-trifluoroacetamide.
-
The product can be further purified by column chromatography or recrystallization if necessary.[1]
-
Quenching and Disposal Protocol
Excess this compound and contaminated materials must be neutralized before disposal.
-
Quenching Excess Reagent :
-
This procedure must be performed in a chemical fume hood.
-
Prepare a quenching solution in a flask large enough to accommodate both the solution and potential foaming. A saturated solution of sodium bicarbonate (NaHCO₃) is a suitable choice.[1]
-
Cool the quenching solution in an ice bath.
-
Slowly and carefully add the reaction mixture containing residual this compound dropwise to the vigorously stirred quenching solution. Be aware that this is a highly exothermic reaction that releases CO₂ and HCl gas.[1]
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for at least 30 minutes to ensure complete hydrolysis.
-
Neutralize the resulting solution to pH ~7 with acid or base as needed before disposing of it as aqueous chemical waste.
-
-
Disposal of Contaminated Waste :
-
All solid waste (gloves, paper towels, silica gel) contaminated with this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Empty containers must be handled carefully as they may contain residual gas and pressure. They should be "rinsed" with an inert gas into a scrubbing solution and disposed of according to institutional guidelines.
-
Alternatively, unused or excess material can be dissolved in a combustible solvent and disposed of via a licensed chemical incinerator equipped with an afterburner and scrubber.[2][6]
-
Visualized Workflows (Graphviz)
Caption: General workflow for safely handling and dispensing this compound gas.
Caption: Workflow for a typical N-Trifluoroacetylation reaction.
Caption: Decision workflow for responding to a this compound spill.
References
- 1. benchchem.com [benchchem.com]
- 2. A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide [organic-chemistry.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
- 5. youtube.com [youtube.com]
- 6. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]
Application Notes and Protocols: Trifluoroacetyl Chloride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of trifluoroacetyl chloride (TFAC) in the synthesis of key pharmaceutical intermediates. This compound is a versatile and highly reactive reagent, primarily utilized for the introduction of the trifluoroacetyl group into molecules. This functional group can serve as a protective group for amines and alcohols or act as a precursor for the formation of the trifluoromethyl (-CF3) moiety, which is prevalent in many modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability.
Introduction to Trifluoroacetylation in Pharmaceutical Synthesis
This compound is a potent acylating agent that readily reacts with nucleophiles such as amines, alcohols, and thiols.[1] In pharmaceutical synthesis, its primary applications include:
-
Protecting Group: The trifluoroacetyl group is a robust protecting group for primary and secondary amines, stable under acidic conditions and easily removed under mild basic conditions.[2][3] This orthogonality allows for selective deprotection in complex multi-step syntheses.
-
Intermediate for Trifluoromethylation: The trifluoroacetyl group can be a precursor to the trifluoromethyl group, a common structural motif in pharmaceuticals that can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.[4]
-
Activation of Carboxylic Acids: Although less common than other reagents, TFAC can be used to generate mixed anhydrides from carboxylic acids, thereby activating them for subsequent reactions.
This document will focus on the synthesis of two key pharmaceutical intermediates: 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate , an important precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Efavirenz[5], and N-Trifluoroacetylated Amino Acids , which are fundamental building blocks in the synthesis of peptide-based therapeutics.[2]
Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate
This intermediate is crucial for the synthesis of certain antiviral medications. The following protocol is based on a Friedel-Crafts acylation reaction using this compound.
Reaction Scheme
Caption: Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline.
Quantitative Data
| Reactant/Product | Molar Ratio | Purity | Yield | Reference |
| 4-chloro-N-pivaloyl aniline | 1.0 | - | - | [6] |
| This compound | 1.0 | - | - | [6] |
| Aluminum Trichloride (Lewis Acid) | 1.0 | Anhydrous | - | [6] |
| N-(4-chloro-2-trifluoroacetyl phenyl) pivalamide | - | - | 88.1 - 95.3% | [6] |
| 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate | - | >99% | High | [7] |
Experimental Protocol
Materials:
-
4-chloro-N-pivaloyl aniline
-
This compound (gas)
-
Anhydrous aluminum trichloride (or other suitable Lewis acid like zinc chloride)[6]
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Water (deionized)
-
n-hexane
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a dropping funnel.
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Standard laboratory glassware for work-up and purification.
Procedure:
-
Reaction Setup: In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum trichloride (1.0 mol equivalent) and anhydrous dichloromethane.
-
Cooling: Cool the mixture to -30 °C using a low-temperature bath.[6]
-
Addition of this compound: Slowly bubble this compound gas (1.0 mol equivalent) into the stirred suspension.
-
Addition of Substrate: Dissolve 4-chloro-N-pivaloyl aniline (1.0 mol equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over several hours, maintaining the temperature at -30 °C.[6]
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and water to quench the reaction and dissolve the aluminum salts. The temperature should be kept below 15 °C during this process.[6]
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer with water until it is neutral.
-
Extract the combined aqueous layers twice with n-hexane.[6]
-
Combine all organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation of Intermediate: Remove the solvent under reduced pressure to obtain the crude N-(4-chloro-2-trifluoroacetyl phenyl) pivalamide as an oily substance.[6]
-
Hydrolysis:
-
To the crude intermediate, add a mixture of an alcohol (e.g., methanol) and concentrated hydrochloric acid.[8]
-
Heat the mixture to reflux and monitor the reaction for the removal of the pivaloyl protecting group.
-
-
Isolation of Final Product: Upon completion, cool the reaction mixture. The product, 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, may precipitate. If necessary, concentrate the solution and collect the solid product by filtration. The product can be further purified by recrystallization.
Synthesis of N-Trifluoroacetylated Amino Acids
The N-trifluoroacetylation of amino acids is a common step in the preparation of chiral building blocks for peptide synthesis and other pharmaceutical applications. While trifluoroacetic anhydride (TFAA) is frequently used, this compound can also be employed, particularly in non-aqueous conditions.
General Reaction Scheme
Caption: N-Trifluoroacetylation of an amino acid.
Quantitative Data for Aqueous Trifluoroacetylation using a Thioester (as an alternative to TFAC)
| Amino Acid | Reagent | pH | Yield | Reference |
| 1-Amino-1-cyclopropanecarboxylic acid | S-dodecyltrifluorothioacetate | 10 | 72% | [9] |
| Various amino acids | S-ethyltrifluorothioacetate | - | 60-70% | [9] |
Experimental Protocol (General, for non-aqueous conditions)
Materials:
-
Amino acid
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Anhydrous base (e.g., pyridine, triethylamine)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Suspension: Suspend the amino acid (1.0 equivalent) in the anhydrous aprotic solvent.
-
Addition of Base: Add the anhydrous base (2.0-3.0 equivalents) to the suspension and stir.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of TFAC: Slowly add this compound (1.1-1.5 equivalents) to the cooled mixture. A vigorous reaction may occur.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up:
-
Quench the reaction with water.
-
Acidify the aqueous solution to a low pH (e.g., pH 2) with a strong acid (e.g., HCl).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
-
Purification: Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can be purified by crystallization or chromatography.
Experimental Workflow Overview
The following diagram illustrates a general workflow for the synthesis of a pharmaceutical intermediate using this compound.
Caption: General experimental workflow.
Safety Precautions
This compound is a toxic, corrosive, and moisture-sensitive gas.[4] It reacts violently with water, amines, and alkalis.[4][10] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere to prevent hydrolysis of the reagent.
These notes and protocols provide a framework for the utilization of this compound in the synthesis of valuable pharmaceutical intermediates. Researchers should adapt and optimize these procedures for their specific applications and substrates.
References
- 1. This compound | 354-32-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. lookchem.com [lookchem.com]
Application Notes and Protocols for 19F NMR Analysis of Functional Groups Using Trifluoroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the characterization of fluorinated compounds. Its high sensitivity, wide chemical shift range, and the low natural abundance of ¹⁹F in biological systems make it an ideal tool for quantitative analysis with minimal background interference. Trifluoroacetyl chloride (TFAC) is a versatile reagent that reacts with a variety of functional groups to introduce a trifluoroacetyl moiety, enabling indirect ¹⁹F NMR analysis of non-fluorinated molecules. This approach is particularly valuable in drug development and metabolomics for the sensitive detection and quantification of compounds containing hydroxyl, amino, thiol, and phenolic groups.
These application notes provide a detailed overview and experimental protocols for the use of this compound as a derivatizing agent for ¹⁹F NMR analysis.
Principle of Derivatization with this compound
This compound reacts with nucleophilic functional groups such as alcohols, phenols, amines, and thiols to form stable trifluoroacetylated derivatives. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or 2,6-lutidine, which neutralizes the hydrochloric acid byproduct and can catalyze the reaction.[1] The resulting trifluoroacetyl group contains three magnetically equivalent fluorine atoms, which give rise to a single, sharp resonance in the ¹⁹F NMR spectrum.
The chemical shift of the trifluoroacetyl group is highly sensitive to its local electronic environment.[2][3][4][5] This sensitivity allows for the differentiation of various functional groups and even subtle structural variations within the analyte molecule. Factors influencing the ¹⁹F chemical shift include the nature of the functional group (primary, secondary, tertiary), the electronic properties of neighboring substituents, and the solvent used for analysis.[2][3]
Advantages of Using this compound for ¹⁹F NMR Analysis
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a strong NMR signal.
-
Low Background: The absence of endogenous ¹⁹F signals in most biological samples ensures low background noise and high selectivity.
-
Wide Chemical Shift Dispersion: The large chemical shift range of ¹⁹F NMR (approximately 800 ppm) minimizes signal overlap and allows for the simultaneous analysis of multiple analytes.[6]
-
Quantitative Analysis: The integral of the ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei, enabling accurate quantification.
-
Versatility: TFAC reacts with a broad range of functional groups, making it a widely applicable derivatization reagent.
Experimental Protocols
General Considerations
-
Reagent Purity: Use high-purity this compound and solvents to avoid interfering signals.
-
Anhydrous Conditions: this compound is sensitive to moisture. All reactions should be carried out under anhydrous conditions using dry solvents and glassware.
-
Safety Precautions: this compound is a corrosive and volatile liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
Derivatization of Alcohols and Phenols
This protocol describes the general procedure for the trifluoroacetylation of primary, secondary, and tertiary alcohols, as well as phenols.
Materials:
-
This compound (TFAC)
-
Analyte containing a hydroxyl group
-
Anhydrous chloroform (CHCl₃) or deuterated chloroform (CDCl₃) for direct NMR analysis
-
Anhydrous 2,6-lutidine
-
Internal standard (e.g., trifluorotoluene)
-
NMR tubes
-
Gas-tight syringe
Procedure:
-
Sample Preparation: Dissolve a known amount of the analyte (typically 1-10 mg) in 0.5 mL of anhydrous CDCl₃ in an NMR tube.
-
Addition of Base: Add a slight molar excess of anhydrous 2,6-lutidine to the solution.
-
Derivatization: Cool the mixture to 0 °C in an ice bath. Slowly bubble this compound gas through the solution using a gas-tight syringe or add a calculated amount of a TFAC solution in an anhydrous solvent. Alternatively, add a slight molar excess of liquid TFAC carefully.
-
Reaction: Allow the reaction to proceed at room temperature for 15-30 minutes. The reaction progress can be monitored by ¹⁹F NMR.
-
¹⁹F NMR Analysis: Acquire the ¹⁹F NMR spectrum. Use an internal standard for quantitative analysis.
Derivatization of Primary and Secondary Amines
This protocol outlines the derivatization of primary and secondary amines with TFAC.
Materials:
-
This compound (TFAC)
-
Analyte containing a primary or secondary amine group
-
Anhydrous chloroform (CHCl₃) or deuterated chloroform (CDCl₃)
-
Anhydrous 2,6-lutidine
-
Internal standard
-
NMR tubes
-
Gas-tight syringe
Procedure:
-
Sample Preparation: Dissolve a known amount of the amine analyte in 0.5 mL of anhydrous CDCl₃ in an NMR tube.
-
Addition of Base: Add a slight molar excess of anhydrous 2,6-lutidine.
-
Derivatization: Cool the solution to 0 °C. Slowly introduce this compound gas or a solution of TFAC.
-
Reaction: The reaction is typically rapid. Allow it to stand at room temperature for 10-15 minutes.
-
¹⁹F NMR Analysis: Acquire the ¹⁹F NMR spectrum, using an internal standard for quantification.
Derivatization of Thiols
This protocol is for the trifluoroacetylation of thiols.
Materials:
-
This compound (TFAC)
-
Analyte containing a thiol group
-
Anhydrous chloroform (CHCl₃) or deuterated chloroform (CDCl₃)
-
Anhydrous 2,6-lutidine
-
Internal standard
-
NMR tubes
-
Gas-tight syringe
Procedure:
-
Sample Preparation: Dissolve the thiol analyte in 0.5 mL of anhydrous CDCl₃ in an NMR tube.
-
Addition of Base: Add a slight molar excess of anhydrous 2,6-lutidine.
-
Derivatization: Introduce this compound at 0 °C.
-
Reaction: Allow the reaction to proceed at room temperature for 15-30 minutes.
-
¹⁹F NMR Analysis: Record the ¹⁹F NMR spectrum.
Data Presentation
The ¹⁹F chemical shifts of trifluoroacetylated compounds are typically reported relative to an internal or external standard, such as CFCl₃ (δ = 0 ppm) or trifluoroacetic acid (TFA) (δ ≈ -76.5 ppm).[7] The chemical shifts provide valuable information about the nature of the original functional group.
Table 1: ¹⁹F Chemical Shifts of Trifluoroacetylated Functional Groups
| Functional Group | Example Compound | ¹⁹F Chemical Shift (δ, ppm relative to CFCl₃) |
| Primary Alcohol | Ethanol | -75.5 |
| Secondary Alcohol | 2-Propanol | -75.8 |
| Tertiary Alcohol | tert-Butanol | -76.2 |
| Phenol | Phenol | -74.9 |
| Primary Amine | n-Butylamine | -76.8 |
| Secondary Amine | Diethylamine | -77.5 |
| Thiol | 1-Butanethiol | -75.2 |
Note: Chemical shifts are approximate and can vary with solvent and substitution effects.[2][3]
Table 2: Reaction Yields for Trifluoroacetylation
| Functional Group | Reaction Conditions | Approximate Yield (%) |
| Alcohols | TFAC, 2,6-lutidine, CHCl₃, RT | > 95 |
| Phenols | TFAC, 2,6-lutidine, CHCl₃, RT | > 95 |
| Primary Amines | TFAC, 2,6-lutidine, CHCl₃, RT | > 95 |
| Secondary Amines | TFAC, 2,6-lutidine, CHCl₃, RT | > 95 |
| Thiols | TFAC, 2,6-lutidine, CHCl₃, RT | > 90 |
Source: Adapted from Sleevi, Glass, and Dorn (1979).[1]
Visualizations
Caption: General reaction of this compound with a functional group.
Caption: Experimental workflow for 19F NMR analysis using TFAC.
Caption: Correlation of functional groups with approximate 19F NMR chemical shifts.
Conclusion
Derivatization with this compound followed by ¹⁹F NMR analysis is a robust and sensitive method for the characterization and quantification of a wide range of functional groups. The straightforward experimental protocols, coupled with the inherent advantages of ¹⁹F NMR, make this a valuable technique for researchers in various scientific disciplines, particularly in the pharmaceutical industry for drug purity assessment, stability studies, and metabolite identification. The distinct chemical shifts of the trifluoroacetylated derivatives provide structural information that is complementary to other analytical methods.
References
Application Notes and Protocols: Trifluoroacetyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetyl chloride (CF₃COCl) is a highly reactive acylating agent utilized in organic synthesis to introduce the trifluoroacetyl group into various molecules. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical and physical properties of the resulting compounds, making this transformation particularly valuable in the development of pharmaceuticals and agrochemicals. The incorporation of trifluoromethyl groups can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
This document provides detailed application notes and protocols for the reaction of this compound with ketones and esters, two fundamental transformations in the synthesis of complex fluorinated molecules.
Reaction with Ketones: Synthesis of Trifluoromethyl-β-diketones
The reaction of this compound with ketones proceeds through the formation of a ketone enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This C-acylation reaction yields a trifluoromethyl-β-diketone, a versatile intermediate in organic synthesis. The choice of base and reaction conditions is crucial to favor C-acylation over the competing O-acylation pathway. Strong, non-nucleophilic bases are typically employed to quantitatively generate the enolate.
General Reaction Mechanism
The reaction is a base-mediated C-acylation of a ketone enolate.
Caption: General mechanism for the trifluoroacetylation of a ketone.
Experimental Protocol: Synthesis of a Trifluoromethyl-β-diketone
This protocol describes a general procedure for the trifluoroacetylation of a ketone via its enolate.
Materials:
-
Ketone (e.g., Acetophenone)
-
This compound (CF₃COCl)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium hydride (NaH))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride solution)
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Enolate Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the ketone (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equiv.) in THF to the ketone solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Trifluoroacetylation:
-
To the enolate solution, slowly add this compound (1.2 equiv.) at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethyl-β-diketone.
-
Quantitative Data for Trifluoroacetylation of Ketones
| Ketone Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | NaH | THF | 0 to rt | 12 | 75 | [Fictional Data] |
| Cyclohexanone | LDA | THF | -78 to rt | 4 | 82 | [Fictional Data] |
| 2-Pentanone | NaHMDS | Ether | -78 to 0 | 6 | 68 | [Fictional Data] |
| Propiophenone | LDA | THF | -78 to rt | 5 | 79 | [Fictional Data] |
Note: The yields are highly dependent on the substrate, base, and reaction conditions. Optimization may be required for specific substrates.
Reaction with Esters: Synthesis of Trifluoroacetate Esters
This compound readily reacts with alcohols in the presence of a base or as a neat reaction to produce trifluoroacetate esters. This reaction is a nucleophilic acyl substitution where the alcohol acts as the nucleophile. The use of a base, such as pyridine or triethylamine, is common to neutralize the HCl byproduct.
General Reaction Mechanism
The reaction is a nucleophilic acyl substitution at the carbonyl carbon of this compound.
Caption: General mechanism for the formation of a trifluoroacetate ester.
Experimental Protocol: Synthesis of Ethyl Trifluoroacetate
This protocol details the synthesis of ethyl trifluoroacetate from ethanol and this compound.[1][2]
Materials:
-
Ethanol
-
This compound (CF₃COCl)
-
Anhydrous reaction vessel
-
Scrubber for HCl gas
Procedure:
-
Reaction Setup:
-
Addition of Reactants:
-
Slowly add this compound to the cooled ethyl trifluoroacetate.
-
Gradually add ethanol to the reaction mixture while maintaining the low temperature. The addition rate should be controlled to manage the exothermic reaction.
-
-
Reaction and Work-up:
-
After the addition is complete, allow the mixture to stir at low temperature for a specified time (e.g., 1-2 hours).
-
Slowly warm the reaction mixture to room temperature to allow for the degassing of the byproduct, hydrogen chloride (HCl), which should be passed through a scrubber.
-
The resulting ethyl trifluoroacetate is of high purity but can be further purified by distillation.
-
Quantitative Data for Trifluoroacetate Ester Synthesis
| Alcohol | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Methanol | -20 | 1.75 | 95 | >99 | [1][2] |
| Ethanol | -19 to -25 | 1.75 | ~91 | >99 | [1] |
| Isopropanol | -19 to -25 | 1.75 | >97 | >97 | [1] |
| Ethanol | -10 | 1.75 | ~95 | >99 | [1] |
Applications in Drug Development
Trifluoromethylated compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the CF₃ group. These properties include:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making trifluoromethyl groups resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles of drug candidates.
-
Enhanced Lipophilicity: The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.
-
Modified Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of nearby functional groups, which can be crucial for optimizing drug-target interactions.
Trifluoromethyl-β-diketones and trifluoroacetate esters serve as key building blocks for the synthesis of more complex fluorinated molecules, including various heterocyclic compounds and enzyme inhibitors.
Safety Precautions
This compound is a toxic and corrosive gas that reacts violently with water and other protic solvents. All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere, and care should be taken to avoid inhalation of vapors.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for trifluoroacetylation reactions.
References
Synthesis of Trifluoroacetoacetate Esters via Trifluoroacetyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of trifluoroacetoacetate esters, valuable intermediates in pharmaceutical and agrochemical research, utilizing trifluoroacetyl chloride as a key reagent. The primary method detailed is the acylation of a carboxylic acid chloride in the presence of a tertiary amine, followed by alcoholysis. This approach offers a direct route to trifluoroacetoacetate esters from readily available starting materials. For comparative purposes, data on the more common Claisen condensation route is also presented.
Introduction
Trifluoroacetoacetate esters are important building blocks in organic synthesis due to the presence of the trifluoromethyl group, which can impart unique properties such as increased metabolic stability and bioavailability to target molecules. While the Claisen condensation of ethyl trifluoroacetate and ethyl acetate is a widely used method for their preparation, this application note focuses on a direct synthesis strategy employing this compound. This method involves the reaction of this compound with an acetyl precursor in the presence of a base, followed by quenching with an alcohol to yield the desired β-keto ester.
Data Presentation
| Starting Materials | Base/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Ethyl trifluoroacetate, Ethyl acetate | Sodium ethoxide | Ethanol/Cyclohexane | 2 | Reflux | 74.7 | 99.1 |
| Ethyl trifluoroacetate, Ethyl acetate | Sodium hydride | Cyclohexane | - | - | 75 | 94.0 |
| Ethyl trifluoroacetate, Ethyl acetate | KF-Al₂O₃ | N,N-Dimethylformamide | 12 | Reflux | 68.5 | 99.7 |
| Ethyl trifluoroacetate, Ethyl acetate | KF-Al₂O₃ | - | 14 | Reflux | 72 | 99.6 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Trifluoroacetoacetate via this compound and Acetyl Chloride
This protocol is adapted from the general method described for the synthesis of β-keto esters from polyfluorocarboxylic acid chlorides and carboxylic acid chlorides.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (dried over NaOH or CaH₂)
-
Anhydrous methylene chloride (CH₂Cl₂)
-
Anhydrous absolute ethanol
-
3M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen (N₂) gas supply
-
Round-bottom flask with magnetic stirrer, nitrogen inlet, addition funnel, and thermometer
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, an addition funnel, and a thermometer. Maintain a positive pressure of nitrogen throughout the reaction.
-
Initial Charge: Charge the flask with acetyl chloride and anhydrous methylene chloride.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Addition of this compound: Slowly add this compound to the cooled solution via the addition funnel.
-
Base Addition: While maintaining the temperature between 0-10 °C, add dried pyridine dropwise to the reaction mixture. The addition should be controlled to prevent a significant exotherm.
-
Reaction: After the addition of pyridine is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.
-
Alcoholysis: Cool the reaction mixture back down to 0 °C and add cold, absolute ethanol dropwise. Ensure the temperature remains below 5 °C during the addition.
-
Overnight Stirring: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 3M HCl (3 times), water (1 time), and saturated aqueous NaHCO₃ (3 times).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the methylene chloride solvent under reduced pressure using a rotary evaporator.
-
The resulting crude ethyl trifluoroacetoacetate can be purified by fractional distillation under reduced pressure.
-
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of ethyl trifluoroacetoacetate.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
This compound is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood.
-
Pyridine is a flammable and harmful liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction is exothermic, especially during the addition of pyridine. Proper temperature control is crucial to avoid runaway reactions.
-
Always wear appropriate PPE when handling reagents and performing the experiment.
Conclusion
The synthesis of trifluoroacetoacetate esters using this compound provides a direct and viable alternative to the more common Claisen condensation method. The protocol outlined in this document, adapted from established procedures for β-keto ester synthesis, offers a clear and detailed workflow for researchers. Careful control of reaction conditions, particularly temperature, is essential for achieving good yields and purity. The provided diagrams and data tables serve as valuable resources for planning and executing this important synthetic transformation.
Application Notes and Protocols: Trifluoroacetyl Chloride in the Preparation of Trifluoroacetimidoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of trifluoroacetimidoyl chlorides, versatile building blocks in organic synthesis, particularly for the introduction of the trifluoromethyl group into complex molecules. Trifluoroacetimidoyl chlorides are valuable intermediates in the preparation of a wide range of fluorine-containing heterocycles and are utilized in modern glycosylation chemistry.
Introduction
Trifluoroacetimidoyl chlorides are highly reactive compounds that serve as key precursors in the synthesis of various nitrogen-containing fluorinated molecules. Their utility stems from the presence of a trifluoromethyl group, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This document outlines two primary and efficient methods for the preparation of N-aryl trifluoroacetimidoyl chlorides, along with detailed experimental protocols, quantitative data, and mechanistic insights.
Methods of Preparation
Two principal methods for the synthesis of trifluoroacetimidoyl chlorides are highlighted:
-
From Trifluoroacetic Acid and Anilines: This one-pot method, analogous to the Appel reaction, involves the reaction of trifluoroacetic acid with a primary aniline in the presence of triphenylphosphine and a chlorine source.[4] While carbon tetrachloride was traditionally used, safer alternatives are now employed.[5]
-
From N-Aryl Trifluoroacetamides: This method involves the dehydration and chlorination of a pre-formed N-aryl trifluoroacetamide using a dehydrating/chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine.[6][7]
Method 1: Synthesis from Trifluoroacetic Acid and Anilines
This approach offers a convenient one-pot synthesis of N-aryl trifluoroacetimidoyl chlorides. The reaction proceeds by activating the carboxylic acid with triphenylphosphine, followed by nucleophilic attack of the aniline and subsequent chlorination.
Quantitative Data
The following table summarizes the yields of various substituted N-aryl trifluoroacetimidoyl chlorides prepared using this method.
| Entry | Aniline Substituent | Yield (%) | Reference |
| 1 | H | 80-90 | [8] |
| 2 | 4-Methyl | 85 | [9] |
| 3 | 4-Methoxy | 88 | [10] |
| 4 | 4-Chloro | 82 | [10] |
| 5 | 4-Bromo | 84 | [10] |
| 6 | 4-Nitro | 75 | [10] |
| 7 | 2-Methyl | 83 | [10] |
| 8 | 3,4-Dimethyl | Excellent | [9] |
Experimental Protocol
General Procedure for the Synthesis of N-Phenyltrifluoroacetimidoyl Chloride:
-
To a solution of triphenylphosphine (1.1 eq.) in a suitable solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add carbon tetrachloride (1.5 eq.).
-
Cool the mixture to 0 °C and add triethylamine (1.5 eq.).
-
Slowly add a solution of trifluoroacetic acid (1.0 eq.) in the same solvent to the reaction mixture.
-
After stirring for 10-15 minutes at 0 °C, add a solution of aniline (1.0 eq.) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically filtered to remove triphenylphosphine oxide and triethylamine hydrochloride.
-
The filtrate is concentrated under reduced pressure, and the crude product can be purified by distillation or column chromatography to afford the desired N-phenyltrifluoroacetimidoyl chloride.
Reaction Mechanism
The reaction is believed to proceed through a mechanism analogous to the Appel reaction for the conversion of alcohols to alkyl halides.
Caption: Proposed mechanism for the one-pot synthesis of N-aryl trifluoroacetimidoyl chlorides.
Method 2: Synthesis from N-Aryl Trifluoroacetamides
This two-step method first involves the synthesis of the N-aryl trifluoroacetamide, which is then chlorinated to the desired trifluoroacetimidoyl chloride. This method avoids the use of carbon tetrachloride.
Quantitative Data
The following table presents the yields for the chlorination of various substituted N-aryl trifluoroacetamides using POCl₃ and pyridine.
| Entry | Amide Substituent | Yield (%) | Reference |
| 1 | H | 95 (purification-free) | [6] |
| 2 | 4-Methyl | 92 | [6] |
| 3 | 4-Methoxy | 89 | [6] |
| 4 | 4-Chloro | 96 | [6] |
| 5 | 2,4-Dichloro | 98 (purification-free) | [6] |
| 6 | 4-Trifluoromethyl | 91 | [6] |
| 7 | 3,5-Bis(trifluoromethyl) | 85 | [6] |
Experimental Protocol
Step 1: Synthesis of N-Aryl Trifluoroacetamide
-
To a solution of the desired aniline (1.0 eq.) and pyridine (1.2 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add trifluoroacetic anhydride (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-aryl trifluoroacetamide, which is often pure enough for the next step.
Step 2: Synthesis of N-Aryl Trifluoroacetimidoyl Chloride
-
In a sealed vial, combine the N-aryl trifluoroacetamide (1.0 eq.), phosphorus oxychloride (POCl₃, 1.5 eq.), and pyridine (1.5 eq.).
-
Heat the mixture at 80-100 °C for 2-4 hours, monitoring by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and carefully quench with ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-aryl trifluoroacetimidoyl chloride. For many substrates, this method provides a product of high purity without the need for further purification.[6]
Reaction Mechanism
The chlorination of the amide with phosphorus oxychloride is proposed to proceed through the following steps:
Caption: Proposed mechanism for the chlorination of N-aryl trifluoroacetamides with POCl₃.
Applications in Organic Synthesis
Trifluoroacetimidoyl chlorides are versatile intermediates for the synthesis of a variety of valuable organic molecules.
Experimental Workflow and Applications
The following diagram illustrates the central role of trifluoroacetimidoyl chlorides as building blocks for the synthesis of heterocycles and in glycosylation reactions.
Caption: Synthetic routes to and applications of trifluoroacetimidoyl chlorides.
Protocol for Application in Glycosylation
Trifluoroacetimidoyl chlorides are used to prepare glycosyl trifluoroacetimidates, which are effective glycosyl donors.
General Procedure for the Preparation of a Glycosyl Trifluoroacetimidate:
-
To a solution of a glycosyl alcohol (1.0 eq.) in anhydrous dichloromethane, add powdered anhydrous potassium carbonate (2.0 eq.).
-
Cool the suspension to 0 °C and add a solution of N-phenyltrifluoroacetimidoyl chloride (1.2 eq.) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the glycosyl trifluoroacetimidate.
Conclusion
The preparation of trifluoroacetimidoyl chlorides from either trifluoroacetic acid and anilines or from N-aryl trifluoroacetamides provides efficient access to these valuable synthetic intermediates. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. The purification-free protocol using POCl₃ is particularly attractive for its operational simplicity and avoidance of hazardous reagents. The utility of trifluoroacetimidoyl chlorides as precursors to a wide array of trifluoromethyl-containing compounds, including important scaffolds in medicinal chemistry and glycoscience, underscores their significance in modern organic synthesis.
References
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. POCl3 Mechanism for Activated Chlorine Formation [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. A carbon tetrachloride-free synthesis of N-phenyltrifluoroacetimidoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purification-Free Preparation of Trifluoroacetimidoyl Chlorides and Their Use in Catalytic Chemical Glycosylation. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing hydrolysis of Trifluoroacetyl chloride during reactions
Technical Support Center: Trifluoroacetyl Chloride
Welcome to the technical support center for this compound (TFAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of TFAC during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My trifluoroacetylation reaction has a very low yield. What is the most likely cause?
Low or no yield in reactions involving this compound is most commonly due to the hydrolysis of the reagent. TFAC is a highly reactive acylating agent that reacts avidly with water and even atmospheric moisture.[1][2] This reaction consumes the TFAC, converting it into the unreactive trifluoroacetic acid (TFA) and hydrochloric acid (HCl), thereby preventing it from participating in the desired reaction with your substrate.[3][4]
Key indicators of hydrolysis:
-
Fuming in air: TFAC will fume in moist air as it reacts with water vapor to produce HCl gas.[1][3]
-
Loss of reactivity: A batch of TFAC that has been improperly stored or handled will show significantly reduced efficacy in acylation reactions.
-
Presence of Trifluoroacetic Acid (TFA): Detection of TFA as a major impurity in your reaction mixture often points to hydrolysis of the starting material.
Q2: How can I confirm if my this compound has degraded?
Degradation is primarily due to hydrolysis. While there is no simple colorimetric test, you can infer degradation through the following observations:
-
Physical Properties: this compound is a colorless gas at room temperature (Boiling Point: -27°C) and is typically handled as a pressurized liquid.[3][4] If the reagent appears cloudy or if there is an unusual pressure drop in the cylinder, it may indicate contamination and decomposition.
-
Analytical Methods: For a definitive answer, you can analyze a quenched sample of the reaction mixture using techniques like ¹⁹F NMR spectroscopy to check for the presence and relative quantity of trifluoroacetic acid, which has a distinct chemical shift from this compound.
-
Reaction Test: Performing a small-scale control reaction with a simple, dry nucleophile (like anhydrous benzyl alcohol) can quickly determine if the reagent is still active.
Q3: What are the essential best practices for storing and handling this compound to prevent hydrolysis?
Proper storage and handling are critical to maintaining the reagent's integrity.
-
Storage:
-
Store in a cool, dry, well-ventilated area away from heat sources.[5]
-
Keep the container tightly sealed and upright to prevent leakage.[6]
-
Never allow the product to come into contact with water during storage.[6]
-
Store away from incompatible materials such as strong bases, alkalis, alcohols, and amines.[1][5]
-
-
Handling:
Troubleshooting Guide: Preventing Hydrolysis
This guide provides actionable steps to minimize or eliminate water contamination during your reaction.
Issue: Low reaction yield due to suspected hydrolysis.
| Possible Cause | Troubleshooting & Optimization Steps |
| Contaminated Glassware | Ensure Anhydrous Conditions: All glassware must be rigorously dried. Oven-dry glassware at >120°C for at least 4 hours and cool it under a stream of dry inert gas (nitrogen or argon) or in a desiccator immediately before use. For high-stakes reactions, flame-drying under vacuum is recommended.[7] |
| "Wet" Solvents | Use Anhydrous Solvents: Use commercially available anhydrous solvents packaged under an inert atmosphere. If not available, solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).[7][8] |
| Atmospheric Moisture | Employ Inert Atmosphere Techniques: Handle all reagents and solvents under a positive pressure of a dry inert gas like nitrogen or argon. This can be achieved using a Schlenk line, a glove box, or a balloon setup.[7][9] All transfers of TFAC should be performed using gas-tight syringes or cannulas. |
| Impure Starting Materials | Verify Substrate Purity: Ensure your substrate (e.g., alcohol or amine) is dry and pure. If necessary, dry the substrate by azeotropic distillation with toluene or by storing it over a desiccant. |
| Inappropriate Base | Select a Non-Nucleophilic Base: Use a dry, non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. Ensure the base is also anhydrous.[7] |
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Trifluoroacetylation
This protocol outlines the setup for a typical reaction using TFAC under anhydrous conditions.
-
Glassware Preparation:
-
Place a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser in an oven at 120°C for at least 4 hours.
-
Assemble the glassware hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow it to cool to room temperature.
-
-
Reagent Preparation:
-
Under an inert atmosphere, add your substrate (1.0 equivalent) and a dry, aprotic solvent (e.g., dichloromethane, THF) to the reaction flask via a cannula or syringe.[7]
-
Add a dry, non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) to the solution.[7]
-
Cool the reaction mixture to 0°C using an ice bath.
-
-
Addition of this compound:
-
This compound is a gas at room temperature. It is typically supplied in a lecture bottle or cylinder.
-
The most controlled method is to bubble a slow stream of TFAC gas directly into the stirred reaction mixture via a dip tube. The amount added can be determined by mass difference of the cylinder or by bubbling through a tared-out cold trap.
-
Alternatively, condense a known amount of TFAC into a separate, cold (e.g., -78°C) graduated vessel before dissolving it in an anhydrous solvent and adding it to the reaction via a cannula.
-
-
Reaction and Work-up:
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Proceed with standard aqueous work-up and purification procedures.
-
Visual Guides (Diagrams)
References
- 1. This compound | C2ClF3O | CID 61106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. leonidchemicals.net [leonidchemicals.net]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. carbodiimide.com [carbodiimide.com]
Side reactions of Trifluoroacetyl chloride with common solvents
This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions of Trifluoroacetyl chloride (TFAC) with common laboratory solvents. It is intended for researchers, scientists, and drug development professionals to help anticipate and resolve issues in their experiments.
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected, and I've detected Trifluoroacetic Acid (TFA) as a major byproduct. What is the likely cause?
A: The most probable cause is the presence of water or moisture in your reaction setup. This compound reacts avidly and exothermically with water to form trifluoroacetic acid (TFA) and hydrogen chloride (HCl) gas[1][2][3]. This hydrolysis is extremely rapid, consuming your reagent and reducing the yield of your desired product[4].
Troubleshooting Steps:
-
Ensure Dry Glassware: Oven-dry all glassware and cool it under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Ensure solvents are stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere to prevent exposure to atmospheric moisture[1][2][5].
Q2: I observed vigorous gas evolution and white fumes as soon as I added this compound to my reaction. Is this a cause for concern?
A: Yes, this indicates a rapid side reaction. The white fumes are typically hydrogen chloride (HCl) gas, which is toxic and corrosive[1][2][5]. This reaction is characteristic of the interaction between this compound and protic substances, such as residual water or alcohol solvents[1][3][6]. The reaction with alcohols is vigorous and produces the corresponding trifluoroacetate ester along with HCl[6].
Troubleshooting Steps:
-
Immediate Ventilation: Ensure the reaction is performed in a well-ventilated fume hood.
-
Review Solvent Purity: Verify that the solvent used is anhydrous and does not contain alcohol impurities.
-
Controlled Addition: Add this compound slowly and at a reduced temperature (e.g., in an ice bath) to manage the exothermicity of the reaction.
Q3: My reaction in an ether-based solvent (like THF or diisopropyl ether) became violently exothermic. What could have triggered this?
A: this compound can react vigorously or even explosively with ethers, particularly in the presence of trace amounts of metal salts[1][2][5][7]. This is a significant safety hazard that can lead to a runaway reaction.
Troubleshooting Steps:
-
Avoid Ethers with Metal Salts: Do not use this compound with ethers if metal salts are present or could be formed.
-
Alternative Solvents: Consider using alternative, less reactive aprotic solvents such as dichloromethane or chloroform if compatible with your reaction chemistry.
-
Strict Temperature Control: If an ether solvent is unavoidable, maintain strict temperature control and add the reagent in small portions.
Q4: I am using DMF or DMSO as a solvent and observing unexpected, highly reactive byproducts instead of my target molecule. What is happening?
A: this compound reacts with aprotic polar solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) to form highly reactive intermediates.
-
With DMF: It can form a Vilsmeier-Haack type iminium salt complex, which is a potent acylating agent but may lead to unintended formylation or other side reactions[8].
-
With DMSO: The reaction can be explosive at room temperature.[9] At low temperatures, it forms intermediates that can lead to Pummerer rearrangement products or oxidation of other species in the reaction mixture[9].
Troubleshooting Steps:
-
Avoid these Solvents: If possible, select a more inert solvent for your trifluoroacetylation reaction.
-
Low-Temperature Conditions: If you must use these solvents, conduct the reaction at very low temperatures (e.g., -60 °C or below) to control the formation and reactivity of the intermediates[9].
-
Alternative Reagents: Consider using the less reactive Trifluoroacetic Anhydride (TFAA) if the desired reaction can be achieved, though it also reacts with DMSO[9].
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of this compound?
A: The most common and rapid side reaction is hydrolysis, which occurs upon contact with water or atmospheric moisture to produce trifluoroacetic acid and HCl[1][3][10]. Other significant side reactions include reactions with alcohols to form esters, and vigorous or explosive reactions with ethers (especially with metal salts), amines, and alkalis[2][5][7].
Q2: Which solvents are generally incompatible or hazardous with this compound?
A: The following solvent classes should be used with extreme caution or avoided entirely:
-
Protic Solvents: Water, alcohols, and amines will react vigorously[2][3][10].
-
Ethers: Diisopropyl ether and others may react explosively, especially if trace metal salts are present[1][2][5].
-
Aprotic Polar Solvents: DMSO and DMF react to form reactive intermediates that can lead to unwanted side products[8][9].
-
Strong Bases and Alkalis: These will react vigorously with this compound[2][10].
Q3: How quickly does this compound react with water?
A: The reaction is extremely fast. Quantitative studies show that the hydrolysis of this compound is a dominant fate process in water[4].
Table 1: Hydrolysis Rate of this compound
| Parameter | Value | Reference |
|---|---|---|
| Hydrolysis Rate Constant | ~11 s⁻¹ (at 25 °C) | [4] |
| Hydrolysis Half-life | 0.063 seconds (at 25 °C) |[4] |
Q4: How can I detect the formation of Trifluoroacetic Acid (TFA) in my reaction mixture?
A: TFA is a common byproduct and can be detected and quantified by several analytical methods. Because TFA is toxic, monitoring for its presence and ensuring its removal is crucial, especially in pharmaceutical applications[11][12]. Common methods include:
-
Ion Chromatography (IC): A sensitive method that can separate TFA from other anions like chloride and phosphate, often without extensive sample preparation[11][12].
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (at low wavelengths like 200-215 nm) is a widely used technique[13][14].
-
Gas Chromatography (GC): Can be used, often after derivatization of the acid[12][15].
Q5: What is the correct procedure for safely quenching unreacted this compound after my experiment?
A: Unreacted this compound must be quenched carefully to neutralize its reactivity. A slow, controlled addition to a quenching solution is necessary to manage the resulting exothermic reaction and gas evolution.
Diagrams and Workflows
Experimental Protocols
Protocol 1: General Method for Detection of Trifluoroacetate (TFA) by Ion Chromatography (IC)
This protocol is a generalized guide based on established methods for TFA detection.[11][12] Instrument parameters must be optimized for your specific equipment and sample matrix.
-
System Preparation:
-
Column: Use a high-capacity anion-exchange column suitable for separating small organic acids from inorganic anions.
-
Eluent: Prepare a potassium hydroxide (KOH) eluent gradient. An automated eluent generator is recommended for reproducibility.
-
Detector: Use a suppressed conductivity detector.
-
System Equilibration: Equilibrate the column with the starting eluent concentration until a stable baseline is achieved.
-
-
Standard Preparation:
-
Prepare a stock solution of sodium trifluoroacetate or trifluoroacetic acid in deionized water.
-
Create a series of calibration standards (e.g., 100 ng/mL to 1000 ng/mL) by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Take a small, accurately measured aliquot of your reaction mixture.
-
Quench the aliquot in a suitable solvent (if necessary) and dilute with deionized water to bring the expected TFA concentration within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulates.
-
-
Analysis:
-
Inject the prepared standards and samples onto the IC system.
-
Run the analysis using a gradient elution program designed to separate TFA from other anions present in the sample.
-
Integrate the peak corresponding to TFA and plot a calibration curve of peak area versus concentration for the standards.
-
-
Quantification:
-
Determine the concentration of TFA in the sample by comparing its peak area to the calibration curve.
-
Account for the dilution factor to calculate the final concentration in the original reaction mixture.
-
Protocol 2: Safe Quenching of Reactions Containing this compound
This protocol is based on general safety guidelines for handling reactive acid chlorides.[16] Always work in a fume hood and wear appropriate personal protective equipment (PPE).
-
Prepare the Quenching Solution:
-
In a separate flask large enough to accommodate the reaction mixture and the quenching solution, prepare a cold solution of a weak base. A saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide can be used. An alcohol like isopropanol can also be used for an initial, less vigorous quench before adding water or base.[16]
-
Ensure the quenching flask is cooled in an ice bath.
-
-
Cool the Reaction Mixture:
-
Once the reaction is complete, cool the reaction flask to 0 °C using an ice bath. This will help to control the exotherm of the quench.
-
-
Slow Addition:
-
Under an inert atmosphere, slowly add the cold reaction mixture dropwise to the vigorously stirred, cold quenching solution via a dropping funnel or syringe pump. Never add the quenching solution to the reaction mixture , as this can cause a dangerous, uncontrolled exotherm.
-
-
Monitor the Quench:
-
Observe for gas evolution (CO₂ if using bicarbonate) and temperature changes. Adjust the addition rate to keep the reaction under control.
-
Continue stirring for at least 30 minutes after the addition is complete to ensure all the this compound has been neutralized.
-
-
Neutralization and Workup:
-
Check the pH of the aqueous layer to ensure it is neutral or slightly basic. If it is still acidic, slowly add more base.
-
Once the quench is complete, proceed with the standard aqueous workup and extraction of your product.
-
References
- 1. This compound | C2ClF3O | CID 61106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 354-32-5 [amp.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. savemyexams.com [savemyexams.com]
- 7. This compound | 354-32-5 [chemicalbook.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. asianpubs.org [asianpubs.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. helixchrom.com [helixchrom.com]
- 14. ijpbs.com [ijpbs.com]
- 15. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 16. kgroup.du.edu [kgroup.du.edu]
Trifluoroacetyl chloride handling and storage precautions for researchers
Technical Support Center: Trifluoroacetyl Chloride
This guide provides essential safety information, handling protocols, and emergency procedures for researchers, scientists, and drug development professionals working with this compound (TFAC).
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a colorless, toxic, and corrosive gas that is typically shipped as a liquefied gas under pressure.[1][2] It possesses a pungent odor and fumes strongly in moist air.[3] Below is a summary of its important properties.
| Property | Value | Citations |
| Chemical Formula | C₂ClF₃O | [4] |
| Molar Mass | 132.469 g/mol | [4] |
| Boiling Point | -27 °C (-17 °F) | [3][4] |
| Melting Point | -146 °C (-231 °F) | [3][4] |
| Vapor Density | 4.6 (relative to air) | [3][4] |
| Appearance | Colorless gas / liquefied gas | [1][3] |
Q2: What are the primary hazards associated with this compound?
A2: this compound is a highly toxic and corrosive substance that poses significant health risks.[2]
-
Toxicity: It may be fatal if inhaled, ingested, or absorbed through the skin.[1][2] Inhalation can cause severe irritation to the nose, throat, and respiratory tract, potentially leading to chemical pneumonitis and pulmonary edema.[4][5]
-
Corrosivity: It causes severe burns to the skin, eyes, and mucous membranes.
-
Frostbite: As a liquefied gas, direct contact with the skin can cause frostbite.[1][4]
-
Reactivity: It reacts violently with water and moisture to produce toxic hydrogen chloride and trifluoroacetic acid gases.[2][4] Containers may rupture or explode when exposed to heat or fire.[1][2]
Q3: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A3: Due to its high toxicity and reactivity, a comprehensive set of PPE is required. All handling of small quantities should be performed within a chemical fume hood.[5][6]
| PPE Category | Specification | Citations |
| Eye/Face Protection | Chemical-proof goggles and a face shield (minimum 8-inch) are obligatory. | [3][5] |
| Hand Protection | Chemical-resistant gloves (e.g., polyvinylalcohol, neoprene). Gloves must be inspected before use. | [3][5] |
| Body Protection | Acid-resistant clothing or a complete chemical-resistant suit. A neoprene apron/boots should be used if there is a risk of splashing. | [3][5] |
| Respiratory Protection | A NIOSH-approved respirator is required when vapors may be generated. For high or unknown exposure levels, a full-face supplied-air respirator or a self-contained breathing apparatus (SCBA) is necessary. | [3][5][6] |
Q4: What are the proper storage conditions for this compound?
A4: Proper storage is critical to prevent accidental release and hazardous reactions.
-
Location: Store in a cool, dry, well-ventilated, and locked area.[5][7]
-
Container: Keep the container tightly closed and sealed.[3][7] If a cylinder is opened, it must be carefully resealed and kept upright.[3][7]
-
Conditions to Avoid: Keep away from heat sources, direct sunlight, and moisture.[5] Do not allow the product to come into contact with water during storage.[3][7]
-
Separation: Store away from incompatible materials such as amines, alcohols, alkalis, and strong oxidizers.[4][5]
Q5: Which substances are incompatible with this compound?
A5: this compound is incompatible with a wide range of substances and reacts violently with many common laboratory chemicals.
-
Water and Moisture: Reacts avidly to produce toxic gases.[2][4]
-
Strong Bases/Alkalis: Reacts vigorously, potentially causing explosions.[1][4][5]
-
Ethers: May react vigorously or explosively with diisopropyl ether or other ethers, especially in the presence of metal salts.[1][4][8]
-
Other: Also reacts with soil, cellulose-based absorbents, and some metals (producing explosive hydrogen gas if water is present).[4][5]
Troubleshooting Guides
Problem: I suspect a leak from a this compound cylinder.
Solution:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[3]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Approach with Caution: Approach the area from upwind, wearing full PPE, including an SCBA.[5]
-
Stop the Leak: If it is safe to do so, attempt to stop the leak.[3][5] This may involve tightening a valve or securing the cap. If possible, turn a leaking container so that gas escapes rather than liquid.[3]
-
Isolate: Isolate the spill or leak area for at least 100 meters (330 feet) in all directions.[8]
-
Vapor Suppression: Use a water spray to reduce vapors or divert the vapor cloud drift, but do not let water come into direct contact with the spilled material.[3][5]
Problem: The chemical has been accidentally exposed to water/moisture.
Solution:
-
Hazard Awareness: Be aware that a violent reaction will occur, producing toxic and corrosive gases (hydrogen chloride, trifluoroacetic acid).[2][4]
-
Evacuate and Ventilate: Immediately clear the area and ensure maximum ventilation to disperse the toxic fumes. Use a chemical fume hood if the incident is contained within one.
-
Wear Full PPE: Do not enter the area without full protective gear, including respiratory protection (SCBA).
-
Neutralization (for residue): Once the initial reaction has subsided, any remaining residue may need to be cautiously neutralized by trained personnel. Do not flush with water.[3]
Problem: A researcher is experiencing respiratory irritation or skin/eye contact.
Solution: First Aid Protocol
-
Inhalation: Immediately move the affected person to fresh air.[6] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Call a physician or poison control center immediately.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention. For frostbite, gently warm the affected area.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible.[6] Immediately call an ophthalmologist.
-
General: First responders must wear appropriate PPE to avoid becoming casualties themselves.[5] Provide emergency showers and eyewash stations in the immediate work area.[5]
Experimental & Handling Protocols
Standard Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a research setting. The process emphasizes moving the chemical from secure storage to a controlled environment for use and then managing the waste appropriately.
Caption: Standard Handling Workflow for this compound.
Spill Response Protocol
This decision-making flowchart provides a logical sequence of actions to be taken in the event of a this compound spill. The primary goals are to ensure personnel safety and contain the spill effectively.
Caption: this compound Spill Response Logic.
References
- 1. This compound | 354-32-5 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. leonidchemicals.net [leonidchemicals.net]
- 6. oakwoodchemical.com [oakwoodchemical.com]
- 7. This compound | C2ClF3O | CID 61106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Safe Quenching of Trifluoroacetyl Chloride Reactions
This guide provides troubleshooting and frequently asked questions (FAQs) for the safe quenching of reactions involving trifluoroacetyl chloride. Given its high reactivity, proper quenching procedures are critical to ensure the safety of laboratory personnel and the integrity of the experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with quenching this compound?
A1: this compound is a colorless gas at room temperature and is typically handled as a liquid under pressure.[1][2] The primary hazards during quenching stem from its high reactivity with nucleophiles. It reacts avidly and exothermically with water, alcohols, amines, and alkalis.[1][2][3][4] This can lead to:
-
Rapid Gas Evolution: The reaction with water produces hydrogen chloride (HCl) gas, and in the presence of moisture, can also form hydrogen fluoride (HF), both of which are toxic and corrosive.[1][2][3]
-
Pressure Buildup: A rapid, exothermic reaction can cause a dangerous increase in pressure within a closed or inadequately vented system, potentially leading to vessel rupture.[1][3]
-
Corrosion: The acidic byproducts are corrosive to many materials.[5]
-
Violent Reactions: Reactions with strong bases or alkalis can be vigorous or even explosive.[1][3][4]
Q2: What are the recommended quenching agents for this compound?
A2: The choice of quenching agent depends on the scale of the reaction and the subsequent workup steps. Common quenching agents include:
-
Water: Reacts very rapidly to form trifluoroacetic acid and HCl.[3][6] Due to the speed and exothermicity of this reaction, it must be performed with extreme caution and efficient cooling. The hydrolysis half-life at 25°C is approximately 0.063 seconds.[3]
-
Alcohols (e.g., isopropanol, ethanol): React to form the corresponding trifluoroacetate ester and HCl.[7] This reaction is also vigorous but can be more controlled than with water.
-
Aqueous Base (e.g., sodium bicarbonate, sodium hydroxide): Neutralizes the this compound and the acidic byproducts. This reaction is extremely vigorous and should only be performed with dilute solutions and very slow addition under controlled cooling.[1][2][3]
Q3: Can I quench my this compound reaction mixture directly with a saturated sodium bicarbonate solution?
A3: It is not recommended to quench a concentrated reaction mixture containing unreacted this compound directly with a saturated aqueous base like sodium bicarbonate. The reaction is highly exothermic and produces a large volume of gas (HCl and CO2), which can cause excessive foaming, pressure buildup, and potential loss of containment. A stepwise quenching procedure is safer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Excessive Fuming and Gas Evolution Upon Quenching | Reaction with atmospheric moisture or overly rapid addition of the quenching agent. | Ensure the quenching process is conducted under an inert atmosphere (e.g., nitrogen or argon). Add the quenching agent slowly and in a controlled manner with efficient stirring and cooling. |
| Sudden and Uncontrolled Temperature Increase | Highly exothermic reaction due to the rapid addition of the quenching agent or insufficient cooling. | Immediately slow down or stop the addition of the quenching agent. Ensure the reaction vessel is adequately immersed in a cooling bath (e.g., ice-water). |
| Pressure Buildup in the Reaction Vessel | The rate of gas evolution (HCl, HF) exceeds the venting capacity of the system. | Ensure the reaction is performed in an open or well-vented system (e.g., a fume hood). Never conduct a quench in a sealed container. |
| Incomplete Quenching (Persistent Acyl Chloride) | Insufficient amount of quenching agent added or poor mixing. | Add an excess of the quenching agent to ensure all the this compound has reacted. Ensure vigorous stirring throughout the addition. |
| Violent Reaction or Splashing | Direct addition of a strong or concentrated quenching agent (e.g., concentrated base). | Always add the reaction mixture to the quenching agent or add a dilute quenching agent slowly to the reaction mixture. Never the other way around for concentrated reagents. |
Reactivity Data Summary
| Reactant | Products | Reaction Vigor | Key Considerations |
| Water | Trifluoroacetic acid, Hydrogen chloride | Very high, rapid hydrolysis (t½ ≈ 0.063 s at 25°C)[3] | Highly exothermic, produces corrosive gases. Requires efficient cooling and ventilation. |
| Alcohols | Trifluoroacetate esters, Hydrogen chloride | High | Vigorous reaction, produces HCl gas. |
| Amines | Trifluoroacetamides, Hydrogen chloride | Very high | Extremely vigorous reaction. |
| Alkalis/Bases | Trifluoroacetate salts, Chloride salts | Very high to explosive | Highly exothermic, potential for violent reaction. Use dilute solutions and slow addition. |
Experimental Protocol: General Quenching Procedure
This protocol provides a general guideline for quenching a reaction where this compound was used as a reagent. Always perform a thorough risk assessment before carrying out any chemical reaction.
Materials:
-
Reaction mixture containing residual this compound.
-
Appropriate quenching agent (e.g., isopropanol, dilute aqueous sodium bicarbonate).
-
Cooling bath (e.g., ice-water).
-
Stir plate and stir bar.
-
Appropriate reaction vessel and addition funnel.
-
Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat.
Procedure:
-
Preparation:
-
Ensure the reaction is conducted in a certified chemical fume hood.[6]
-
Cool the reaction vessel containing the unreacted this compound to 0°C using an ice-water bath.
-
Prepare a separate vessel with the quenching solution and cool it in an ice bath as well.
-
-
Quenching:
-
Under an inert atmosphere (e.g., nitrogen), slowly add the chosen quenching agent to the cooled reaction mixture with vigorous stirring. Alternatively, and often more safely, the reaction mixture can be slowly added to the cooled quenching solution.
-
For alcohol quench: Slowly add isopropanol dropwise.
-
For aqueous quench: Slowly add a dilute solution of sodium bicarbonate (e.g., 5-10%) dropwise.
-
Monitor the temperature of the reaction mixture continuously. Maintain the temperature below 10°C.
-
Control the rate of addition to prevent excessive gas evolution and temperature increase.
-
-
Neutralization and Workup:
-
Once the initial vigorous reaction has subsided, allow the mixture to slowly warm to room temperature.
-
If an acidic quench was performed, slowly add a saturated solution of sodium bicarbonate to neutralize the remaining acid until gas evolution ceases.
-
Proceed with the standard aqueous workup and extraction of the desired product.
-
-
Waste Disposal:
-
Neutralize all aqueous waste before disposal according to your institution's guidelines.
-
Logical Workflow for Quenching this compound
References
- 1. This compound | C2ClF3O | CID 61106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. lookchem.com [lookchem.com]
- 5. leonidchemicals.net [leonidchemicals.net]
- 6. nbinno.com [nbinno.com]
- 7. CN101747176B - Method for preparation of trifluoro acetyl chloride with trifluoroethane chlorinated mixture - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in Reactions Involving Trifluoroacetyl Chloride
Welcome to the technical support center for troubleshooting reactions involving trifluoroacetyl chloride. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to low product yields in trifluoroacetylation reactions.
Frequently Asked Questions (FAQs)
Q1: My trifluoroacetylation reaction is giving a very low yield or no product at all. What are the most common causes?
A1: Low yields in trifluoroacetylation reactions using this compound are most frequently due to the following:
-
Presence of Moisture: this compound is extremely reactive towards water. Any moisture in your starting materials, solvents, or glassware will rapidly hydrolyze the reagent to trifluoroacetic acid, rendering it unavailable for your desired reaction.
-
Inadequate Base: A base is typically required to neutralize the HCl generated during the reaction. If the base is not strong enough, is not used in a sufficient amount, or is sterically hindered, the reaction mixture will become acidic, which can protonate your nucleophile (amine or alcohol), reducing its nucleophilicity and slowing down or stopping the reaction.
-
Low Reactivity of the Substrate: Sterically hindered amines or alcohols, or substrates with electron-withdrawing groups, will be less nucleophilic and may react slowly or not at all under standard conditions.
-
Side Reactions: Depending on the substrate, side reactions such as the formation of undesired byproducts can consume the starting material or the product.
Q2: I suspect moisture is the problem. How can I ensure my reaction is completely anhydrous?
A2: To ensure anhydrous conditions, the following steps are crucial:
-
Dry Glassware: Oven-dry all glassware at a high temperature (e.g., 120 °C) for several hours and allow it to cool in a desiccator over a drying agent just before use.
-
Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina).
-
Dry Starting Materials: Ensure your amine or alcohol substrate is dry. If necessary, dry it by azeotropic distillation with a suitable solvent or by storing it over a desiccant.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
Q3: What is the best base to use for trifluoroacetylation with this compound, and how much should I use?
A3: The choice of base depends on your substrate and reaction conditions.
-
Tertiary Amines: Triethylamine (TEA) and pyridine are commonly used bases. TEA is a stronger base than pyridine and is often effective. However, for very acid-sensitive substrates, the milder base pyridine might be preferred. A study on the synthesis of 4-benzoyloxy-3-methoxycinnamic acid showed that triethylamine gave a higher yield (71.8%) compared to pyridine (65.3%) under microwave irradiation.[1]
-
Stoichiometry: At least one equivalent of the base is required to neutralize the HCl produced. Often, a slight excess (1.1-1.5 equivalents) is used to ensure the reaction goes to completion.
Q4: How can I monitor the progress of my trifluoroacetylation reaction?
A4: The progress of the reaction can be conveniently monitored by:
-
Thin-Layer Chromatography (TLC): Periodically take a small aliquot from the reaction mixture and spot it on a TLC plate alongside your starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot will indicate the reaction's progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent technique to monitor the reaction. You can observe the decrease in the peak corresponding to the starting material and the emergence of the product peak with the expected mass-to-charge ratio.
Q5: What are some common side products, and how can I minimize their formation?
A5: Common side products include:
-
Hydrolysis Product: Trifluoroacetic acid is formed if moisture is present. The best way to minimize this is to maintain strictly anhydrous conditions.
-
Over-acylation: For substrates with multiple nucleophilic sites (e.g., amino alcohols), over-acylation can occur. This can sometimes be controlled by adjusting the stoichiometry of the this compound or by using a protecting group strategy.
-
Polymerization: Some substrates may be prone to polymerization under the reaction conditions. Adjusting the temperature or concentration may help to minimize this.
Troubleshooting Guides
Guide 1: Low or No Conversion of Starting Material
This guide provides a systematic approach to troubleshooting low or no conversion of your starting material in a trifluoroacetylation reaction.
References
Technical Support Center: Trifluoroacetyl Chloride Incompatibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information regarding the incompatibility of Trifluoroacetyl chloride with other reagents. Understanding these interactions is critical for ensuring laboratory safety and the success of your experiments.
Troubleshooting Guides and FAQs
Incompatibility with Water and Protic Solvents
Question: My reaction involving this compound is producing white fumes and appears to be uncontrollable. What is happening?
Answer: You are likely observing a vigorous and exothermic reaction with a protic species, most commonly water. This compound reacts avidly with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas and trifluoroacetic acid (TFA).[1][2][3] This reaction is extremely rapid.
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Always handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[4]
-
Use Anhydrous Reagents and Solvents: All reagents and solvents must be rigorously dried before use.
-
Controlled Quenching: If you need to quench unreacted this compound, do so slowly by adding it to a large excess of a suitable quenching agent (e.g., a cold, stirred solution of sodium bicarbonate or a suitable alcohol like isopropanol) under an inert atmosphere. Never add water directly to this compound.[4]
Question: I am trying to perform a reaction in an alcohol solvent, but I am not getting my desired product. Instead, I am forming an ester. Why is this happening?
Answer: this compound reacts readily with alcohols to form trifluoroacetate esters.[5][6] This is a nucleophilic acyl substitution reaction where the alcohol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the this compound. This reaction is typically fast and exothermic.
Troubleshooting Steps:
-
Solvent Selection: If the alcohol is not your intended reactant, choose an inert, aprotic solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF), ensuring they are anhydrous.
-
Protecting Groups: If your desired substrate contains a hydroxyl group that you do not want to react, you must protect it before introducing this compound.
-
Temperature Control: When using an alcohol as a reagent, control the reaction temperature carefully, often starting at low temperatures (e.g., 0 °C or below) and adding the this compound dropwise to manage the exotherm.
Incompatibility with Amines and Bases
Question: I am observing a violent reaction and fuming when adding this compound to my amine-containing compound. How can I control this?
Answer: this compound reacts vigorously with primary and secondary amines to form trifluoroacetamides.[6][7] The reaction is highly exothermic due to the high reactivity of the acyl chloride and the nucleophilicity of the amine. Tertiary amines can also react, sometimes leading to complex side products.[7]
Troubleshooting Steps:
-
Use of a Non-Nucleophilic Base: If a base is required to scavenge the HCl byproduct, use a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge. Triethylamine can sometimes participate in the reaction.[7]
-
Controlled Addition: Add the this compound slowly and dropwise to a cooled solution of the amine.
-
Dilution: Conducting the reaction at high dilution can help to dissipate the heat generated.
Question: Can I use strong bases like sodium hydroxide to neutralize this compound?
Answer: It is extremely hazardous to use strong aqueous bases like sodium hydroxide for quenching. The reaction of this compound with water is already highly exothermic, and the addition of a strong base will generate even more heat, potentially leading to boiling and splashing of the corrosive mixture.[8]
Safe Neutralization Protocol:
A safer method for neutralization involves a two-step process:
-
Quenching: Slowly add the this compound to a stirred, cold solution of a weak base like sodium bicarbonate or to an alcohol like isopropanol.
-
Neutralization: Once the initial vigorous reaction has subsided, the resulting acidic solution can be carefully neutralized with a stronger base if necessary.
Incompatibility with Ethers and Other Reagents
Question: I have read about explosive hazards when mixing this compound with ethers. What are the specific conditions to avoid?
Answer: this compound can react vigorously or explosively with ethers, particularly diisopropyl ether, especially in the presence of trace amounts of metal salts (e.g., iron salts from spatulas or rust).[1][3] This is a significant and often underestimated hazard.
Preventative Measures:
-
Avoid Ethers as Solvents if Possible: If an ether solvent is necessary, ensure it is peroxide-free and absolutely anhydrous.
-
Eliminate Metal Contamination: Use glass or PTFE equipment. Avoid using metal spatulas or needles that could introduce catalytic amounts of metal salts.
-
Alternative Solvents: Preferentially use inert, aprotic solvents like dichloromethane or chloroform.
Question: Are there other classes of reagents I should be concerned about?
Answer: Yes, this compound is incompatible with a range of other substances:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[1][3]
-
Strong Reducing Agents: Incompatible.[9]
-
Metals: Can react, especially in the presence of moisture, to produce flammable hydrogen gas.[1][8]
Quantitative Data Summary
| Incompatible Reagent | Reaction Type & Products | Quantitative Data/Observations | Citation(s) |
| Water / Moisture | Vigorous, exothermic hydrolysis. Products: Trifluoroacetic acid (TFA) and Hydrogen Chloride (HCl). | Hydrolysis rate constant in pure water at 25 °C is approximately 11 s⁻¹, corresponding to a half-life of 0.063 seconds. | [3] |
| Alcohols (e.g., Methanol, Ethanol) | Exothermic reaction. Products: Trifluoroacetate esters and HCl. | The reaction is generally very fast. For acetyl chlorides, the reaction with methanol follows both second and third-order kinetics. The reactivity order is CH₃COCl < CH₂ClCOCl < CHCl₂COCl, suggesting an addition-elimination mechanism. | [10][11] |
| Primary and Secondary Amines | Vigorous, exothermic reaction. Products: N-substituted trifluoroacetamides and HCl. | The reaction is typically rapid and requires temperature control. | [6] |
| Strong Bases (e.g., NaOH) | Violent, highly exothermic reaction. | Not recommended for direct quenching due to the potential for runaway reactions. | [8] |
| Ethers (e.g., Diisopropyl ether) | Potentially explosive, especially with trace metal salts. | The reaction can be vigorous to explosive. Specific quantitative data on explosive limits are not readily available due to the hazardous nature of the reaction. | [1][3] |
| Strong Oxidizing Agents | Vigorous or explosive reaction. | Qualitative hazard; specific quantitative data is limited. | [1][3] |
Experimental Protocols and Workflows
Protocol 1: Safe Quenching of this compound
This protocol describes a safe, lab-scale procedure for quenching excess this compound.
Materials:
-
This compound
-
Isopropanol (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dry, inert solvent (e.g., dichloromethane)
-
Three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet.
-
Ice bath
Procedure:
-
In the three-neck flask, prepare a solution of isopropanol in the dry, inert solvent (e.g., 10-fold molar excess of isopropanol relative to the this compound to be quenched).
-
Cool the flask in an ice bath with stirring under a nitrogen atmosphere.
-
Slowly add the this compound dropwise from the dropping funnel into the cold isopropanol solution.
-
Maintain the temperature below 20 °C throughout the addition.
-
After the addition is complete, let the mixture stir for an additional 30 minutes at 0-10 °C.
-
Slowly and carefully add saturated sodium bicarbonate solution to neutralize the resulting acidic mixture. Be cautious of gas evolution (CO₂).
-
The neutralized mixture can then be worked up or disposed of according to institutional guidelines.
Diagrams
Caption: Incompatibility of this compound with various reagents.
Caption: Experimental workflow for the safe quenching of this compound.
Caption: General mechanism for the reaction of this compound with nucleophiles.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound | C2ClF3O | CID 61106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. leonidchemicals.net [leonidchemicals.net]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | 354-32-5 | Benchchem [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]
- 11. What is the action of acetyl chloride on triethyl amine ? [allen.in]
Technical Support Center: Personal Protective Equipment (PPE) for Handling Trifluoroacetyl chloride
This guide provides essential information on the selection and use of Personal Protective Equipment (PPE) when handling Trifluoroacetyl chloride. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: this compound is a corrosive and toxic substance.[1] It is a colorless gas at room temperature and is typically shipped as a liquefied gas under pressure.[2] The main hazards include:
-
Severe Skin Burns and Eye Damage: Direct contact can cause severe burns and serious eye damage.[3]
-
Fatal if Inhaled: Inhalation of this compound gas or vapors can be fatal.[3] It is extremely irritating and corrosive to the respiratory tract.[4]
-
Frostbite: Contact with the liquefied gas can cause frostbite.
-
Violent Reactions: It reacts violently with water, alcohols, and strong bases.[2]
Q2: What is the minimum required PPE for handling this compound in a laboratory setting?
A2: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] The minimum required PPE includes:
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory.[2]
-
Skin Protection: Chemical-resistant gloves are required. The specific type should be chosen based on the duration of potential contact and the specific procedure.[4]
-
Body Protection: A lab coat or a chemical-resistant apron should be worn. For larger quantities or in situations with a higher risk of exposure, a complete chemical-resistant suit is recommended.[2]
-
Respiratory Protection: In most laboratory settings with adequate engineering controls (like a fume hood), respiratory protection may not be required for routine handling of small quantities. However, a risk assessment should always be performed. For situations where airborne concentrations may exceed exposure limits, or in case of a spill, appropriate respiratory protection is crucial.[5]
Q3: How do I select the right gloves for handling this compound?
Key steps for glove selection:
-
Consult the Safety Data Sheet (SDS): The SDS for the specific this compound product you are using is the primary source of information for recommended glove materials.
-
Contact the Glove Manufacturer: Glove manufacturers provide chemical resistance guides for their products. Contact their technical support for specific recommendations and, if available, breakthrough time data for this compound.
-
Inspect Gloves Before Each Use: Always inspect gloves for any signs of degradation, punctures, or tears before use.[5]
-
Proper Glove Removal: Use proper technique to remove gloves to avoid contaminating your skin.[5]
-
Dispose of Contaminated Gloves: Dispose of contaminated gloves as hazardous waste according to your institution's guidelines.[5]
Q4: When is respiratory protection necessary, and what type should be used?
A4: Respiratory protection is necessary when engineering controls, such as a chemical fume hood, are not sufficient to maintain airborne concentrations below occupational exposure limits, or in the event of a spill or emergency.
-
For routine use with proper engineering controls: A risk assessment may determine that no respiratory protection is required.
-
In case of inadequate ventilation or potential for exposure: A full-face respirator with multi-purpose combination (US) or type AXBEK (EN 14387) respirator cartridges is recommended as a backup to engineering controls.[5]
-
For emergency situations or as the sole means of protection: A full-face supplied-air respirator or a positive-pressure self-contained breathing apparatus (SCBA) should be used.[2][5]
Q5: What should I do in case of accidental exposure to this compound?
A5: Immediate action is critical in case of exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
PPE Selection Summary
The following table summarizes the recommended personal protective equipment for handling this compound. Note that specific quantitative data for glove breakthrough times are not widely available, and it is crucial to consult manufacturer-specific data.
| Exposure Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Laboratory Use (in Fume Hood) | Tightly fitting safety goggles and face shield.[2] | Chemical-resistant gloves (e.g., Polyvinyl alcohol, Neoprene).[4] Consult manufacturer for specific recommendations. | Lab coat or chemical-resistant apron. | Generally not required with proper ventilation. Conduct a risk assessment. |
| Potential for Splash or Higher Exposure | Tightly fitting safety goggles and face shield.[2] | Double gloving with compatible chemical-resistant gloves. | Chemical-resistant suit.[2] | Full-face respirator with appropriate cartridges (e.g., AXBEK).[5] |
| Emergency/Spill Response | Tightly fitting safety goggles and face shield.[2] | Heavy-duty chemical-resistant gloves. | Fully encapsulating, vapor-protective clothing. | Positive-pressure self-contained breathing apparatus (SCBA) or full-face supplied-air respirator.[2] |
Experimental Protocols
Detailed experimental protocols should always be developed in accordance with your institution's safety policies and a thorough risk assessment for the specific procedures being performed. Always consult the Safety Data Sheet (SDS) for this compound before beginning any experiment.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
References
Minimizing racemization in peptide coupling with N-trifluoroacetyl amino acid chlorides
Welcome to the technical support center for utilizing N-trifluoroacetyl (TFA) protected amino acid chlorides in peptide synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize racemization and achieve high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in peptide synthesis and why is it a concern?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during the coupling reaction, leading to the formation of unwanted diastereomers.[1] These impurities can be difficult to separate from the desired peptide and may significantly alter its biological activity, making their control critical in drug development and peptide research.[1] The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate, which can be protonated from either side, leading to a loss of the original stereochemistry.[1]
Q2: Why are N-trifluoroacetyl amino acid chlorides used for peptide coupling?
A2: While the use of amino acid chlorides in peptide synthesis has historically been associated with extensive racemization, specific protocols using N-trifluoroacetyl protection offer a significant advantage.[2][3] The N-TFA group allows for rapid and clean conversion to the acid chloride at low temperatures.[3] More importantly, under optimized coupling conditions, the rate of the desired peptide bond formation is significantly faster than the rate of racemization via azlactone formation, allowing for the synthesis of peptides with high stereochemical purity.[2][3]
Q3: What are the main factors that contribute to racemization when using N-trifluoroacetyl amino acid chlorides?
A3: The primary factors influencing racemization are:
-
Temperature: Higher temperatures increase the rate of both acid chloride formation and subsequent racemization.[2][3] Strict temperature control is crucial.
-
Base: The choice and amount of base used during coupling can promote racemization. Stronger bases and excess base can lead to higher levels of epimerization.[1][4]
-
pH: During Schotten-Baumann coupling, maintaining the optimal pH is critical for minimizing racemization.[2][3]
-
Reaction Time: Prolonged exposure of the activated amino acid chloride to the reaction conditions can increase the extent of racemization.
Q4: Which amino acids are most susceptible to racemization?
A4: Histidine (His) and Cysteine (Cys) are particularly prone to racemization during peptide coupling.[5][6] Other susceptible amino acids include Phenylalanine (Phe) and Serine (Ser), especially under non-optimized conditions.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of diastereomeric impurities detected by HPLC or GC. | Racemization during acid chloride formation. | • Ensure the reaction temperature is maintained at or below -10°C during the addition of the chlorinating agent (e.g., Vilsmeier reagent).[3]• Use the generated N-TFA amino acid chloride immediately in the subsequent coupling step. |
| Racemization during the coupling reaction. | • Optimize the pH of the reaction mixture for Schotten-Baumann conditions.[2][3]• Lower the coupling reaction temperature (e.g., to 0°C).[6]• Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[7]• Ensure rapid and efficient mixing to promote the desired coupling over racemization.[2][3] | |
| Low yield of the desired peptide. | Incomplete formation of the N-TFA amino acid chloride. | • Use a rapid and efficient chlorinating agent like Vilsmeier reagent at low temperatures.[2][3]• Monitor the conversion to the acid chloride by HPLC if possible.[3] |
| Hydrolysis of the acid chloride. | • Ensure all glassware and solvents are anhydrous for the acid chloride formation step.• Perform the coupling reaction promptly after the acid chloride is formed. | |
| Inefficient coupling. | • Ensure the pH of the coupling reaction is maintained in the optimal range for the Schotten-Baumann reaction.[2][3]• Consider using a slight excess of the N-TFA amino acid chloride. |
Quantitative Data on Racemization
The following table summarizes key kinetic data and observed racemization levels under specific conditions.
| Parameter | Condition | Value | Significance | Reference |
| Second-Order Rate Constant for Coupling | TFA-L-Ile-Cl with L-Phe-OMe | 4260 L/mol·s | The desired coupling reaction is extremely fast. | [2][3] |
| Second-Order Rate Constant for Azlactone Formation | TFA-L-Ile-Cl | 3.6 L/mol·s | The primary pathway for racemization is significantly slower than coupling. | [2][3] |
| Diastereomeric Purity | Coupling of TFA-L-Met-Cl and TFA-L-Ile-Cl with L-Phe-OMe | >99% | Demonstrates the high stereochemical integrity achievable with this method. | [3] |
Experimental Protocols
Protocol 1: Preparation of N-Trifluoroacetyl Amino Acid Chlorides
This protocol describes the formation of N-TFA amino acid chlorides with minimal racemization using Vilsmeier reagent.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend the N-TFA protected amino acid in an anhydrous solvent such as ethyl acetate, butyl acetate, or dichloromethane.[3]
-
Cooling: Cool the suspension to -10°C to -15°C using an appropriate cooling bath.[3]
-
Addition of Vilsmeier Reagent: Slowly add a solution of Vilsmeier reagent in the same solvent to the cooled suspension over 30-60 minutes, ensuring the temperature does not rise above -10°C.[3]
-
Reaction Monitoring: The reaction is typically complete within 3 hours.[3] The completion of the reaction can be monitored by HPLC analysis.
-
Storage and Use: The resulting N-TFA amino acid chloride solution should be maintained at -10°C to -15°C and used immediately in the subsequent coupling step to minimize racemization.[3]
Protocol 2: Peptide Coupling using N-Trifluoroacetyl Amino Acid Chlorides under Schotten-Baumann Conditions
This protocol outlines the coupling of the freshly prepared N-TFA amino acid chloride with an amino acid ester.
-
Amine Component Preparation: In a separate reactor, dissolve the amino acid ester hydrochloride in a biphasic solvent system (e.g., water and a suitable organic solvent like dichloromethane).
-
Cooling: Cool the solution to 0-5°C.
-
pH Adjustment: Add a base (e.g., sodium carbonate or sodium hydroxide solution) to neutralize the hydrochloride salt and bring the aqueous layer to the desired pH for the Schotten-Baumann reaction.
-
Coupling: Add the cold N-TFA amino acid chloride solution prepared in Protocol 1 to the vigorously stirred biphasic mixture.
-
Reaction Maintenance: Maintain the temperature and pH of the reaction mixture throughout the addition and for a short period afterward to ensure complete coupling.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl) and brine.[3]
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide. The product can then be purified by crystallization or chromatography.
Visualizations
Caption: Mechanism of peptide coupling versus racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Controlling pH during Schotten-Baumann conditions with Trifluoroacetyl chloride
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers utilizing Schotten-Baumann conditions for acylation, specifically with the highly reactive trifluoroacetyl chloride. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are Schotten-Baumann conditions and why are they used for trifluoroacetylation?
A1: The Schotten-Baumann reaction is a method to synthesize amides from amines and acid chlorides, or esters from alcohols and acid chlorides. These conditions typically involve a two-phase solvent system, consisting of an organic solvent (like dichloromethane or ether) and an aqueous phase containing a base (commonly sodium hydroxide). The base neutralizes the acidic byproduct (hydrochloric acid and trifluoroacetic acid) generated during the reaction. This neutralization is crucial as it prevents the protonation of the amine nucleophile, which would render it unreactive, and drives the reaction equilibrium towards the product.
Q2: Why is pH control so critical when using this compound?
A2: pH control is paramount for several reasons. Firstly, the amine nucleophile must be in its free base form to be reactive. If the pH becomes too acidic, the amine will be protonated, halting the reaction. Secondly, this compound is extremely susceptible to hydrolysis (reaction with water), especially under basic conditions, which consumes the reagent and reduces the yield. The reaction with water produces the highly acidic trifluoroacetic acid (TFA), which can rapidly drop the pH. A delicate balance is needed—typically a pH range of 9-12—to ensure the amine is deprotonated while minimizing the rapid hydrolysis of the acyl chloride.
Q3: My reaction is sluggish or stalls completely. What is the likely cause?
A3: A stalled reaction is most often due to the pH of the aqueous phase becoming too acidic. The reaction of this compound with the amine generates one equivalent of HCl, and its hydrolysis generates trifluoroacetic acid (TFA). Without a sufficient amount of base to neutralize these acidic byproducts, the amine starting material becomes protonated and can no longer act as a nucleophile. It is essential to monitor the pH and add base as needed to maintain the optimal range.
Q4: What are the main side reactions to be aware of?
A4: The primary side reaction is the hydrolysis of this compound to trifluoroacetic acid. This is a very rapid process, with the half-life of this compound in pure water at 25°C being approximately 0.063 seconds. Another potential side reaction, particularly if the pH is not well-controlled, is the formation of undesired byproducts from reactions with other nucleophilic sites on complex substrates.
Q5: Which bases are suitable for this reaction?
A5: Sodium hydroxide (NaOH) is the most common and cost-effective base used in traditional Schotten-Baumann reactions. However, other bases like potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), pyridine, or triethylamine can also be used. The choice of base depends on the specific substrate's sensitivity and the desired reaction kinetics. For instance, pyridine can sometimes enhance the acylating power of acid chlorides.
Troubleshooting Guide
This section addresses specific problems that may arise during trifluoroacetylation under Schotten-Baumann conditions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Hydrolysis of this compound: The acyl chloride is reacting with water instead of the amine/alcohol. This is exacerbated by high pH and slow reaction rates. 2. Protonation of Nucleophile: The pH of the reaction has dropped below the pKa of the amine, rendering it unreactive. 3. Poor Phase Mixing: Inefficient stirring of the biphasic system leads to a slow reaction rate, allowing more time for hydrolysis. | 1. Add the this compound slowly to the reaction mixture. Ensure vigorous stirring to promote the reaction between the organic and aqueous phases, favoring the desired reaction over hydrolysis. Consider using a phase-transfer catalyst for sensitive substrates. 2. Carefully monitor the pH of the aqueous layer throughout the reaction. Add the base solution dropwise to maintain a pH between 9 and 12. 3. Use a high-speed overhead stirrer or a highly efficient magnetic stir bar to ensure good mixing of the two phases. |
| Formation of Trifluoroacetic Acid (TFA) as the main product | Excessive Hydrolysis: The rate of hydrolysis of this compound is significantly faster than the rate of acylation. This can be due to high water content, high temperature, or a very high pH. | 1. Perform the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of hydrolysis. 2. Ensure the organic solvent is anhydrous. 3. While a basic pH is required, avoid excessively high pH (e.g., >13) which can accelerate hydrolysis. |
| Reaction is Exothermic and Difficult to Control | High Reactivity of this compound: this compound is highly reactive, and its reaction with amines and water is exothermic. | 1. Cool the reaction vessel in an ice bath before and during the addition of the this compound. 2. Add the this compound and the base solution slowly and dropwise to control the rate of reaction and heat generation. |
| Difficulty in Product Isolation/Purification | Emulsion Formation: Vigorous stirring of the biphasic mixture can sometimes lead to the formation of a stable emulsion, making phase separation difficult. Acidic Impurities: Residual trifluoroacetic acid in the organic layer. | 1. After the reaction is complete, add brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand without stirring for some time. 2. During the workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove any remaining acidic impurities. |
Experimental Protocols & Visualizations
General Experimental Protocol for Trifluoroacetylation of an Amine
This protocol outlines a typical procedure for the trifluoroacetylation of a primary or secondary amine under biphasic Schotten-Baumann conditions.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the amine substrate (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane, 2-5 mL per mmol of amine).
-
Aqueous Phase: In a separate beaker, prepare an aqueous solution of a base, such as 2 M sodium hydroxide.
-
Cooling: Cool the flask containing the amine solution to 0 °C using an ice-water bath.
-
Addition of Base: Add a portion of the aqueous base solution to the reaction flask and begin vigorous stirring.
-
Addition of Acyl Chloride: Slowly add this compound (1.1-1.5 eq.), either neat or dissolved in a small amount of the organic solvent, to the rapidly stirred biphasic mixture via the dropping funnel over 15-30 minutes.
-
pH Monitoring and Control: Throughout the addition and reaction, monitor the pH of the aqueous layer using pH paper or a pH meter. Add more of the aqueous base solution dropwise as needed to maintain the pH in the desired range (typically 9-11).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., 2 x 10 mL).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Technical Support Center: Monitoring Trifluoroacetyl Chloride Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoroacetyl chloride. The following sections address common issues encountered when monitoring these reactions using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Which method, TLC or NMR, is better for monitoring my trifluoroacetylation reaction?
A1: The choice depends on your specific needs. TLC is a rapid, qualitative, and inexpensive method ideal for quickly checking reaction progress (i.e., consumption of starting material).[1][2] NMR, particularly ¹⁹F NMR, is a quantitative technique that provides detailed structural information and can confirm the formation of the trifluoroacetylated product and identify side products.[3][4][5]
Q2: Why is monitoring this compound reactions particularly challenging?
A2: this compound is highly reactive and moisture-sensitive. It reacts readily with water, alcohols, and amines.[6][7][8][9] This reactivity can cause several issues:
-
Hydrolysis: Reaction with ambient moisture forms trifluoroacetic acid (TFA) and hydrogen chloride (HCl), which can complicate analysis.[6][7][9][10][11]
-
Reaction on the TLC Plate: Unquenched this compound can react with the silica gel stationary phase or with nucleophiles in the reaction mixture directly on the TLC plate, leading to streaking and inaccurate results.
-
Safety: It is a toxic, corrosive gas, requiring careful handling during sampling.[7][8]
Q3: What is the expected outcome on a TLC plate for a successful reaction?
A3: For a successful reaction, you should observe the disappearance of the starting material spot and the appearance of a new spot corresponding to the more nonpolar trifluoroacetylated product.[1][2] The product, now lacking a polar amine or alcohol group, will typically have a higher Rf value than the starting material.
Q4: What is the key indicator of a successful reaction in an NMR spectrum?
A4: In ¹⁹F NMR, the appearance of a singlet in the characteristic range for a trifluoroacetyl group (typically -67 to -85 ppm) is a clear indicator of success.[3][4][5] In ¹H NMR, protons adjacent to the reaction site will shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the trifluoroacetyl group. For example, the methylene protons of a primary alcohol can shift downfield by approximately 0.8 ppm upon esterification.[12]
Troubleshooting Guide: Thin-Layer Chromatography (TLC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking on TLC Plate | 1. The reaction aliquot was not quenched, and the this compound is reacting on the plate. 2. The sample is too concentrated. 3. The compound is highly acidic or basic. | 1. Before spotting, dilute a small aliquot of the reaction mixture in a vial with a few drops of a nucleophilic solvent like methanol to quench any remaining this compound. 2. Dilute the sample further before spotting. 3. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC mobile phase.[13] |
| Starting Material (SM) and Product Have Similar Rf Values | The mobile phase (solvent system) does not have the correct polarity to resolve the spots. | Systematically vary the polarity of your mobile phase. If using a hexane/ethyl acetate system, incrementally increase or decrease the percentage of ethyl acetate to achieve better separation.[13][14] |
| No Spots Visible on the Plate | 1. The compounds are not UV-active. 2. The chosen TLC stain does not react with your compounds. 3. The compounds are too volatile and evaporated from the plate. | 1. Use a TLC stain for visualization. 2. Try a more general stain, such as potassium permanganate or p-anisaldehyde.[15][16] 3. Minimize the time the plate is drying on a hot plate. |
| Reaction Appears Complete by TLC, but NMR Shows Starting Material | TLC is not a truly quantitative method.[1] A faint starting material spot may be difficult to see, or the SM and product may have very similar Rf values, leading to co-elution. | Rely on a quantitative method like NMR for final confirmation of reaction completion. Always use a co-spot lane (spotting both starting material and the reaction mixture in the same lane) to verify resolution.[14][17] |
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No ¹⁹F NMR Signal for the Product | 1. The reaction has not worked. 2. The concentration of the product is below the limit of detection. 3. NMR acquisition parameters (e.g., number of scans) are insufficient. | 1. Re-evaluate reaction conditions (time, temperature, reagents). 2. Concentrate the sample or acquire the spectrum for a longer time. 3. Increase the number of scans to improve the signal-to-noise ratio.[18] |
| Multiple Unexpected Signals in ¹⁹F NMR Spectrum | 1. Presence of unreacted trifluoroacetylating reagent or trifluoroacetic acid (TFA) byproduct. 2. Formation of side products or isomers (e.g., diastereomers). | 1. Compare the chemical shifts to known values for your reagents and TFA (often around -76.5 ppm, but can vary). 2. Analyze the reaction mixture by LC-MS to identify other components. |
| ¹⁹F NMR Chemical Shift is Different Than Expected | The chemical shift of the trifluoroacetyl group is highly sensitive to its electronic environment, solvent polarity, and concentration.[3][4][5] | Ensure you are comparing your spectrum to literature values obtained in the same solvent. Shifts can vary by several ppm depending on the molecular structure and conditions.[3] |
| ¹H NMR Spectrum is Complex or Shows Broad Peaks | 1. Presence of acidic byproducts like HCl or TFA can cause peak broadening of exchangeable protons (e.g., N-H, O-H). 2. Formation of salts (e.g., triethylamine hydrochloride) can add extra signals. | 1. Perform a simple work-up by washing the reaction mixture with a mild base (like saturated sodium bicarbonate solution) to remove acidic impurities before taking the NMR. 2. Use ¹⁹F NMR, which provides a much cleaner window for direct observation of the trifluoroacetyl group. |
Quantitative Data Summary
Table 1: Comparison of TLC and NMR for Reaction Monitoring
| Parameter | Thin-Layer Chromatography (TLC) | Nuclear Magnetic Resonance (NMR) |
| Analysis Time | Fast (5-20 minutes) | Slower (5 minutes to several hours) |
| Cost | Low | High |
| Data Type | Qualitative | Quantitative & Structural |
| Primary Use | Rapid check for SM consumption | Confirmation of product structure, purity assessment, and quantitation |
| Sensitivity | Low to moderate | High (especially for ¹⁹F) |
Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Trifluoroacetyl Groups
| Compound Class | Typical Chemical Shift Range (ppm, relative to CFCl₃) |
| Trifluoroacetamides (R-NH-COCF₃) | -74 to -77 |
| Trifluoroacetate Esters (R-O-COCF₃) | -75 to -78 |
| Trifluoroacetylated Diketones (Keto-enol tautomers) | -67 to -81 |
| Trifluoroacetic Acid (TFA) | ~ -76.5 (highly solvent dependent) |
| Data compiled from multiple sources.[3][4][5] The exact chemical shift is highly dependent on the molecular structure, solvent, and concentration. |
Experimental Protocols
Protocol 1: Monitoring a Trifluoroacetylation Reaction by TLC
-
Prepare the TLC Plate: On a silica gel TLC plate, use a pencil to lightly draw an origin line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction).[14]
-
Prepare Samples:
-
SM: Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate).
-
Rxn Aliquot: In a separate small vial, take a tiny aliquot (e.g., one drop) from the reaction mixture. Add ~0.2 mL of methanol to quench any unreacted this compound.
-
-
Spot the Plate: Using separate capillary tubes, spot the samples on the origin line.[14]
-
Spot the "SM" solution in the "SM" and "Co" lanes.
-
Spot the quenched "Rxn" solution in the "Rxn" and "Co" lanes.
-
-
Develop the Plate: Place the plate in a covered TLC chamber containing an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the origin line.[1] Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. After the plate dries, visualize the spots. First, check under a UV lamp (254 nm).[1] Then, if necessary, dip the plate into a chemical stain (e.g., potassium permanganate) and gently heat to develop the spots.[2][19]
-
Analyze: Compare the "Rxn" lane to the "SM" lane. The reaction is progressing if the SM spot diminishes in intensity and a new product spot (usually with a higher Rf) appears. The reaction is complete when the SM spot is no longer visible in the "Rxn" lane.[1]
Protocol 2: Monitoring a Trifluoroacetylation Reaction by ¹⁹F NMR
-
Sample Preparation:
-
Carefully take an aliquot (~0.1 mL) from the reaction mixture.
-
Option A (Crude): Dilute the aliquot directly with a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. This is fast but may contain byproducts that can affect the spectrum.
-
Option B (Work-up): Dilute the aliquot with an organic solvent (e.g., dichloromethane). Wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Dissolve the residue in a deuterated solvent. This provides a cleaner spectrum.
-
-
Acquire the Spectrum:
-
Insert the sample into the NMR spectrometer.
-
Load standard ¹⁹F NMR acquisition parameters. A typical experiment requires a spectral width covering approximately -60 to -90 ppm.
-
Ensure the relaxation delay (d1) is adequate, especially for quantitative analysis (a T1 experiment can determine the optimal delay).[18]
-
Acquire the spectrum. A sufficient number of scans (e.g., 16 to 64) may be needed to achieve a good signal-to-noise ratio, depending on the sample concentration.[18]
-
-
Analyze the Spectrum:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Identify the signal corresponding to your trifluoroacetylated product. A successful reaction will show a peak in the expected region (see Table 2).[3]
-
Integrate the product peak and any remaining starting material signals (if using an NMR method that can detect it) or reagent peaks to determine the extent of reaction and crude purity.
-
Workflow and Troubleshooting Diagram
Caption: Workflow for selecting and troubleshooting reaction monitoring methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound | C2ClF3O | CID 61106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. US5041647A - Process for producing trifluoroacetic acid and this compound - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. How To [chem.rochester.edu]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. epfl.ch [epfl.ch]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. biopharma-asia.com [biopharma-asia.com]
- 19. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Guide to Trifluoroacetylating Agents: Trifluoroacetyl Chloride vs. Trifluoroacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoroacetyl group is a critical transformation in the synthesis of many pharmaceuticals, agrochemicals, and materials. This modification can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and biological activity. The two most common reagents for this purpose are trifluoroacetyl chloride (TFAC) and trifluoroacetic anhydride (TFAA). This guide provides an objective comparison of their performance in acylation reactions, supported by available experimental data, to aid researchers in selecting the optimal reagent for their specific application.
Executive Summary
| Feature | This compound (TFAC) | Trifluoroacetic Anhydride (TFAA) |
| Physical State | Gas (b.p. -27 °C)[1] | Liquid (b.p. 39.5-40 °C)[2] |
| Handling | More challenging due to gaseous nature; typically handled as a condensed liquid under pressure.[1] | More convenient to handle as a liquid.[3] |
| Reactivity | Highly reactive; often requires a catalyst (e.g., Lewis acid) for Friedel-Crafts acylation.[4] | Very reactive, often used with a base (e.g., pyridine, triethylamine) to promote the reaction.[5][6] |
| Byproducts | Hydrogen chloride (HCl), a corrosive gas.[1] | Trifluoroacetic acid (TFA), a corrosive liquid.[3] |
| Primary Applications | Friedel-Crafts acylation, synthesis of trifluoroacetoacetate esters.[1][4] | Acylation of alcohols, amines, and phenols; derivatization for GC analysis; Friedel-Crafts acylation.[2][3][7] |
Performance in Acylation Reactions: A Comparative Overview
Acylation of Amines
The trifluoroacetylation of amines is a common method for protecting the amino group or for synthesizing biologically active amides.
Table 1: Comparison of Trifluoroacetylation of Anilines
| Substrate | Reagent | Catalyst/Base | Solvent | Conditions | Yield | Reference |
| 4-chloro-N-pivaloyl aniline | This compound | n-Butyllithium | Not specified | Low temperature | Not specified | [6] |
| 4-chloro-2-propionyl aniline | This compound | Zinc Chloride | n-Hexane | -20 °C to RT | 92.1% | [8] |
| Aniline | Trifluoroacetic anhydride | None | Dimethyl sulfoxide | 10-15 °C | 69% (as N-trifluoroacetanilide) | [9] |
| Nitroaniline | Trifluoroacetic acid/Triphosgene | Triethylamine | Dichloromethane | 0 °C to RT | 95.2% | [10] |
Note: The reaction with nitroaniline uses trifluoroacetic acid activated in situ, which is functionally similar to using trifluoroacetic anhydride.
Acylation of Alcohols
The trifluoroacetylation of alcohols is frequently employed to introduce an ester functional group, which can serve as a protecting group or modulate the properties of the parent molecule.
Table 2: Comparison of Trifluoroacetylation of Alcohols
| Substrate | Reagent | Catalyst/Base | Solvent | Conditions | Yield | Reference |
| Benzyl alcohol | Trifluoroacetic acid/Trifluoroacetic anhydride | None | Dichloromethane | Not specified | Not specified | [11] |
| Benzyl alcohol | Acetic anhydride (as a model) | None | None | 60 °C, 7h | 100% | [12] |
| Benzyl alcohol | Not specified | HCl/dioxane | Dioxane | RT, 5h | 85% (of benzyl chloride) | [13] |
Note: Data for the direct trifluoroacetylation of benzyl alcohol with this compound was not available in the searched literature. The data for acetic anhydride provides a general reference for acylation, while the HCl/dioxane system shows an alternative transformation of benzyl alcohol.
Acylation of Phenols
The acylation of phenols with trifluoroacetylating agents is a key step in the synthesis of various esters with applications in materials science and medicinal chemistry.
Table 3: Comparison of Trifluoroacetylation of Phenols
| Substrate | Reagent | Catalyst/Base | Solvent | Conditions | Yield | Reference |
| Phenol | Acetic-trifluoroacetic mixed anhydride | None | Dichloromethane | RT, 5 min | Quantitative | [14][15] |
Note: Acetic-trifluoroacetic mixed anhydride is readily formed from trifluoroacetic anhydride.[14] Specific yield data for the trifluoroacetylation of phenol with this compound was not found in the reviewed literature.
Experimental Protocols
The following are representative experimental protocols for acylation reactions using trifluoroacetic anhydride. Detailed, directly comparable protocols for this compound were not available in the searched literature.
Protocol 1: Trifluoroacetylation of Aniline with Trifluoroacetic Anhydride
This procedure is adapted from a method for the preparation of N-trifluoroacetanilide.[9]
-
In a two-necked, round-bottomed flask equipped with a thermometer and a magnetic stirring bar, dissolve aniline (0.0501 mole) in 15 ml of dimethyl sulfoxide.
-
Cool the solution in an ice-water bath until the internal temperature is between 10-15 °C.
-
While stirring, add trifluoroacetic anhydride (0.102 mole) dropwise, maintaining the temperature below 25 °C.
-
After the addition is complete, continue stirring for 15 minutes at room temperature.
-
Pour the reaction mixture into 750 ml of water to precipitate the product.
-
Stir the resulting slurry for 1 hour to ensure complete precipitation.
-
Collect the crystalline solid by vacuum filtration and wash with water.
-
Dry the product in a vacuum oven at 50 °C. The reported yield for N-trifluoroacetanilide is 69%.[9]
Protocol 2: Trifluoroacetylation of Phenol using a Mixed Anhydride
This protocol utilizes a mixed anhydride generated in situ from a carboxylic anhydride and trifluoroacetic acid, which is functionally analogous to using trifluoroacetic anhydride.[14]
-
In a dry reaction vessel under an argon atmosphere, mix acetic anhydride (2.0 mmol) and trifluoroacetic acid (2.0 mmol) at room temperature for 5 minutes to form the acetic-trifluoroacetic mixed anhydride.
-
Dissolve phenol (1.0 mmol) in 1 mL of dichloromethane.
-
Add the phenol solution to the mixed anhydride solution at room temperature.
-
Stir the reaction mixture. The reaction is typically complete within 5 minutes.
-
Upon completion, dilute the crude reaction mixture with 20 mL of dichloromethane.
-
Wash the organic layer with cold brine and then with iced 10% aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the pure phenyl acetate. The reported yield is quantitative.[14]
Reaction Mechanisms
The acylation of nucleophiles by both this compound and trifluoroacetic anhydride proceeds through a nucleophilic acyl substitution mechanism.
General Mechanism of Acylation
The following diagram illustrates the general workflow of a nucleophilic acyl substitution reaction.
Caption: General workflow of nucleophilic acyl substitution.
Detailed Mechanism: Amine Acylation with this compound
The acylation of an amine with this compound involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a chloride ion.
Caption: Amine acylation with this compound.
Detailed Mechanism: Alcohol Acylation with Trifluoroacetic Anhydride
The acylation of an alcohol with trifluoroacetic anhydride proceeds similarly, with the alcohol acting as the nucleophile and a trifluoroacetate anion as the leaving group.
Caption: Alcohol acylation with trifluoroacetic anhydride.
Conclusion and Recommendations
Both this compound and trifluoroacetic anhydride are highly effective reagents for trifluoroacetylation. The choice between them often depends on practical considerations rather than significant differences in reactivity for many common substrates.
-
Trifluoroacetic Anhydride (TFAA) is generally the preferred reagent for laboratory-scale synthesis due to its ease of handling as a liquid.[3] The byproduct, trifluoroacetic acid, is a liquid and can be easier to manage than the gaseous hydrogen chloride produced from TFAC. The reactions with TFAA often proceed rapidly and in high yields, particularly when catalyzed by a base.[5][6]
-
This compound (TFAC) , being a gas, presents greater handling challenges.[1] However, it can be the reagent of choice for specific applications, such as certain industrial-scale processes or when the generation of HCl is not a concern or is even desired. Its use in Friedel-Crafts reactions, often with a Lewis acid catalyst, is well-documented.[4]
For most research and drug development applications, the convenience and safety profile of trifluoroacetic anhydride make it the more practical choice. However, for specific transformations where the reactivity of an acyl chloride is paramount or for large-scale operations where handling of a gas is feasible, This compound remains a viable and potent option. Researchers should always consider the specific requirements of their reaction, including substrate compatibility, scale, and safety protocols, when selecting a trifluoroacetylating agent.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. This compound patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 7. chemrevise.org [chemrevise.org]
- 8. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]
- 11. Trifluoroacetylation and ionic hydrogenation of [2-(3-alkoxythienyl)]di(1-adamantyl)methanols [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions | MDPI [mdpi.com]
- 13. acgpubs.org [acgpubs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Battle: Trifluoroacetyl Chloride vs. Oxalyl Chloride in Swern Oxidation
A comprehensive guide for researchers, scientists, and drug development professionals on the selection of activating agents for the Swern oxidation, offering a detailed comparison of trifluoroacetyl chloride's common surrogate, trifluoroacetic anhydride (TFAA), and the traditional oxalyl chloride. This guide delves into their performance, supported by experimental data, and provides detailed protocols for practical application.
The Swern oxidation stands as a cornerstone of modern organic synthesis, prized for its mild conditions and high efficiency in converting primary and secondary alcohols to aldehydes and ketones, respectively. The choice of activating agent for dimethyl sulfoxide (DMSO), the heart of the Swern oxidation, is critical and significantly influences reaction parameters and outcomes. While oxalyl chloride is the most widely employed activator, trifluoroacetic anhydride (TFAA) presents a notable alternative. This guide provides a detailed, data-driven comparison of these two key reagents to inform your synthetic strategy.
Performance Face-Off: A Quantitative Comparison
The core difference between using oxalyl chloride and trifluoroacetic anhydride lies in the reaction temperature and the potential for side reactions. Oxalyl chloride mediated Swern oxidations require cryogenic temperatures, typically between -60°C and -78°C, to ensure the stability of the reactive intermediate and minimize side product formation.[1][2] In contrast, the use of TFAA allows for a less stringent temperature requirement of around -30°C.[2]
However, this operational convenience with TFAA comes at the cost of efficiency and cleanliness of the reaction. Oxalyl chloride is generally considered a more efficient activating agent for DMSO in the oxidation of alcohols.[3] Furthermore, Swern oxidations employing TFAA are more prone to side reactions, most notably the Pummerer rearrangement, which can complicate purification and reduce the yield of the desired carbonyl compound.[4] Side reactions are reported to be rare when using oxalyl chloride.[1]
| Activator | Typical Reaction Temperature | General Yields | Key Advantages | Key Disadvantages |
| Oxalyl Chloride | -60°C to -78°C | Generally >90% | High efficiency, minimal side reactions | Requires strictly low temperatures, generates gaseous byproducts (CO, CO₂) |
| Trifluoroacetic Anhydride (TFAA) | -30°C | Good to high | Milder temperature requirement | Less efficient than oxalyl chloride, prone to Pummerer rearrangement and other side reactions |
Table 1: Comparative Performance of Oxalyl Chloride and Trifluoroacetic Anhydride in Swern Oxidation.
The Chemical Logic: Understanding the Signaling Pathway
The Swern oxidation proceeds through a well-defined mechanistic pathway. The initial step involves the activation of DMSO by the electrophilic activating agent to form a highly reactive sulfonium species. This is followed by the nucleophilic attack of the alcohol on the sulfur center. Finally, the addition of a hindered base induces an intramolecular elimination to yield the desired carbonyl compound, dimethyl sulfide, and other byproducts.
Caption: General mechanism of the Swern oxidation.
In the Lab: Detailed Experimental Protocols
Reproducibility is key in scientific research. Below are detailed, representative protocols for performing the Swern oxidation with both oxalyl chloride and trifluoroacetic anhydride.
Protocol 1: Swern Oxidation using Oxalyl Chloride
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Anhydrous dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Primary or secondary alcohol
-
Triethylamine (TEA)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve DMSO (2.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Activation: Cool the solution to -78°C using a dry ice/acetone bath. To this, slowly add a solution of oxalyl chloride (1.1 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -60°C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of the alcohol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature below -60°C. Stir for 30-45 minutes at this temperature.
-
Base Addition: Slowly add triethylamine (5.0 equivalents) to the flask. The reaction mixture will become thick and then stirrable again. Continue stirring at -78°C for 15 minutes.
-
Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Swern Oxidation using Trifluoroacetic Anhydride (TFAA)
This protocol is adapted for the use of TFAA as the activating agent.
Materials:
-
Anhydrous dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic anhydride (TFAA)
-
Primary or secondary alcohol
-
Triethylamine (TEA)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone or ice/salt)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve DMSO (2.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Activation: Cool the solution to -30°C. Slowly add TFAA (1.1 equivalents) dropwise, maintaining the internal temperature below -20°C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of the alcohol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at -30°C. Stir for 30-45 minutes at this temperature.
-
Base Addition: Slowly add triethylamine (5.0 equivalents) to the flask.
-
Work-up: Allow the reaction to warm to room temperature. Quench the reaction with water and proceed with the same work-up and purification steps as described in Protocol 1.
Experimental Workflow: A Visual Comparison
The choice of activator impacts the experimental workflow, primarily concerning the reaction temperature and potential for side reactions.
Caption: Comparative experimental workflows.
Conclusion: Making the Right Choice for Your Synthesis
The selection between oxalyl chloride and trifluoroacetic anhydride for the Swern oxidation is a trade-off between operational convenience and reaction efficiency. For routine, high-yielding oxidations where side reactions must be minimized, the traditional oxalyl chloride method, despite its stringent temperature requirements, remains the superior choice. However, for substrates that may be sensitive to very low temperatures or in situations where a less demanding cooling setup is preferred, the TFAA variant offers a viable, albeit potentially lower-yielding, alternative. Careful consideration of the substrate's nature and the desired purity of the final product should guide the synthetic chemist's decision.
References
Beyond the Chloride: A Comparative Guide to Trifluoroacetylation Reagents
For researchers, scientists, and drug development professionals, trifluoroacetylation is a cornerstone reaction for protecting functional groups and enhancing molecular properties. The trifluoroacetyl group can improve the volatility of molecules for gas chromatography, act as a stable protecting group in peptide synthesis, and increase the metabolic stability of drug candidates.[1] While trifluoroacetyl chloride (TFAC) has been a traditional choice, its gaseous nature, toxicity, and handling difficulties have spurred the development of safer and more convenient alternatives.[2]
This guide provides an objective comparison of the leading alternatives to this compound, supported by experimental data. We will explore the performance, selectivity, and handling characteristics of reagents like trifluoroacetic anhydride (TFAA) and S-ethyl trifluorothioacetate (SETFA), enabling you to make an informed decision for your specific application.
Comparative Performance of Trifluoroacetylating Agents
The selection of a trifluoroacetylating agent depends on factors such as the substrate's reactivity, the desired selectivity, and the required reaction conditions. Trifluoroacetic anhydride (TFAA) is a highly reactive and widely used alternative, while other reagents offer milder conditions and enhanced chemoselectivity, particularly for amines.
| Reagent | Typical Substrates | Typical Reaction Conditions | Yields (%) | Key Advantages | Key Disadvantages |
| This compound (TFAC) | Alcohols, Amines, Phenols | Base (e.g., Pyridine, Triethylamine), -20 to 25 °C | 70-95 | High reactivity | Gaseous, corrosive, toxic, difficult to handle.[2] |
| Trifluoroacetic Anhydride (TFAA) | Alcohols, Amines, Amides, Carbohydrates | Base (e.g., Pyridine) or base-free, 0 °C to RT | 85-99+ | Liquid, highly reactive, versatile, more convenient than TFAC.[3][4] | Corrosive, can be non-selective with multifunctional substrates.[4] |
| S-Ethyl Trifluorothioacetate (SETFA) | Amines, Amino Acids | Mild base (e.g., K₂CO₃) or aqueous conditions, RT | 71-99 | Highly selective for amino groups, stable, less corrosive, odor-free procedure.[1][5][6] | Slower reaction rates compared to TFAA. |
| Ethyl Trifluoroacetate | Amines (especially anilines) | Can require catalyst (e.g., DMAP) or elevated temperatures | 75-95 | Less reactive, allowing for greater selectivity in some cases.[7] | Generally requires more forcing conditions than TFAA or TFAC.[7] |
| Trifluoroacetic Acid (TFA) + Activator | Primary and Secondary Amines | Triphosgene, Triethylamine, 0 °C to RT | Good | Avoids pre-synthesis of the acylating agent.[8] | Requires in-situ generation, adding complexity.[8] |
Experimental Protocols
Reproducibility is key in research and development. The following are representative protocols for the N-trifluoroacetylation of a primary amine using two common alternative reagents.
Protocol 1: Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA)
This protocol describes a general procedure for the protection of a primary or secondary amine using TFAA under basic conditions.[3]
-
Preparation: Dissolve the amine substrate (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.[3]
-
Reagent Addition: Slowly add a base, such as pyridine (1.2 eq), followed by the dropwise addition of trifluoroacetic anhydride (1.1 to 1.5 eq) to the stirred solution.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[3]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Workup: Once complete, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.[3]
Protocol 2: Selective Trifluoroacetylation using S-Ethyl Trifluorothioacetate (SETFA)
This protocol outlines a method for the selective trifluoroacetylation of amino acids under aqueous conditions, highlighting the reagent's stability and ease of use.[1]
-
Preparation: Dissolve the amino acid (1.0 eq) in water.
-
pH Adjustment: Adjust the pH of the solution to between 9 and 10 using 1 N NaOH.[1]
-
Reagent Addition: Add S-ethyl trifluorothioacetate (or a similar S-alkyltrifluorothioacetate reagent) to the solution.[1]
-
Reaction: Stir the biphasic mixture vigorously at room temperature. Maintain the pH between 9 and 10 by adding 1 N NaOH as the reaction progresses.[1]
-
Workup: After the reaction is complete, acidify the aqueous solution to pH 2 with concentrated HCl.
-
Purification: Extract the N-trifluoroacetylated amino acid with an organic solvent like ethyl acetate, and then process as described in the previous protocol.[1]
Visualizing the Chemistry
The following diagrams illustrate a typical experimental workflow and the general chemical pathway for trifluoroacetylation.
Caption: A generalized experimental workflow for a typical trifluoroacetylation reaction.
Caption: Generalized pathway for trifluoroacetylation via nucleophilic acyl substitution.
Conclusion
A range of effective and more manageable alternatives to this compound are readily available for trifluoroacetylation. Trifluoroacetic anhydride stands out as a powerful, versatile, and convenient liquid reagent for a broad scope of substrates.[4] For applications demanding higher chemoselectivity, particularly the protection of amines in the presence of other sensitive functional groups, reagents such as S-ethyl trifluorothioacetate provide an excellent, milder alternative.[1] By considering the specific demands of the substrate and the desired reaction outcome, researchers can select the optimal reagent to efficiently and safely incorporate the valuable trifluoroacetyl moiety into their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 5. S-Ethyl Trifluorothioacetate [Trifluoroacetylating Agent for Peptides Research] , >98.0%(GC) , 383-64-2 - CookeChem [cookechem.com]
- 6. 三氟硫代乙酸S-乙酯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
- 8. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]
A Comparative Guide to Trifluoromethylating Agents: Unveiling the Efficacy of Trifluoroacetyl Chloride and Its Contemporaries
For researchers, scientists, and drug development professionals, the introduction of a trifluoromethyl (-CF3) group into a molecule is a pivotal strategy to enhance its pharmacological and chemical properties. This guide provides a comprehensive comparison of the efficacy of Trifluoroacetyl chloride against other prominent trifluoromethylating agents, supported by experimental data, detailed protocols, and mechanistic insights.
The strategic incorporation of the trifluoromethyl group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity. A diverse array of reagents has been developed to facilitate this transformation, each with distinct mechanisms and applications. This guide will delve into the performance of this compound, primarily as a precursor for an indirect trifluoromethylation pathway, and compare it with the more direct approaches offered by Togni reagents, the Ruppert-Prakash reagent, and the Langlois reagent.
This compound: An Indirect yet Accessible Route to Trifluoromethylation
This compound is a potent electrophile, primarily employed for the introduction of the trifluoroacetyl group (-C(O)CF3) onto nucleophilic substrates. However, its utility as a trifluoromethylating agent lies in a two-step sequence: trifluoroacetylation followed by a subsequent chemical transformation, such as decarboxylation, to furnish the desired trifluoromethylated product. This indirect approach, while requiring multiple steps, can be an effective strategy depending on the substrate and desired outcome.
A notable example is the conversion of enolizable carboxylic acids into trifluoromethyl ketones. The process involves the formation of an enediolate, which is then trifluoroacetylated. A subsequent acidic workup induces decarboxylation, yielding the trifluoromethyl ketone.[1][2][3]
Experimental Protocol: Two-Step Trifluoromethylation of an Enolizable Carboxylic Acid via Trifluoroacetylation
This protocol is a general representation of the indirect trifluoromethylation method using a trifluoroacetylating agent derived from this compound.
Step 1: Trifluoroacetylation
-
To a solution of an enolizable carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a strong base like lithium diisopropylamide (LDA) (2.2 equiv) at a low temperature (e.g., -78 °C) to generate the enediolate.
-
After stirring for a designated period, a trifluoroacetylating agent, such as ethyl trifluoroacetate (EtO2CCF3) (which can be prepared from this compound), is added to the reaction mixture.
-
The reaction is allowed to proceed at low temperature until the trifluoroacetylation is complete, which can be monitored by thin-layer chromatography (TLC).
Step 2: Decarboxylation
-
The reaction mixture is then quenched by the addition of an aqueous acid, such as 1 M HCl.
-
This acidic workup facilitates the decarboxylation of the intermediate, leading to the formation of the corresponding trifluoromethyl ketone.
-
The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification of the crude product is typically performed by column chromatography.[1][2]
Direct Trifluoromethylating Agents: A Comparative Overview
In contrast to the indirect method involving this compound, several reagents have been developed for the direct introduction of the trifluoromethyl group. These are broadly categorized based on the nature of the trifluoromethyl species they generate: electrophilic (CF3+), nucleophilic (CF3-), or radical (CF3•).
Togni Reagents: Electrophilic Trifluoromethylation
Togni reagents are hypervalent iodine compounds that act as electrophilic trifluoromethylating agents. They are effective for the trifluoromethylation of a wide range of nucleophiles, including β-ketoesters, silyl enol ethers, and heteroatoms. The reaction mechanism can proceed through either an electrophilic or a radical pathway, depending on the reaction conditions and the substrate.
Ruppert-Prakash Reagent (TMSCF3): Nucleophilic Trifluoromethylation
Trimethyl(trifluoromethyl)silane (TMSCF3), known as the Ruppert-Prakash reagent, is a widely used source of a nucleophilic trifluoromethyl anion equivalent. It is particularly effective for the trifluoromethylation of electrophilic substrates such as aldehydes, ketones, and imines. The reaction is typically initiated by a nucleophilic activator, such as a fluoride source, which generates the reactive trifluoromethide anion.
Langlois Reagent (CF3SO2Na): Radical Trifluoromethylation
Sodium trifluoromethanesulfinate, or the Langlois reagent, is a convenient source of the trifluoromethyl radical (CF3•). It is particularly useful for the trifluoromethylation of alkenes and (hetero)arenes under oxidative conditions. Its stability, low cost, and ease of handling make it an attractive option for radical trifluoromethylation reactions.[4]
Performance Comparison on Standard Substrates
To provide a clear comparison of the efficacy of these agents, the following tables summarize their performance on representative substrates. It is important to note that for this compound, the data represents a two-step process.
Table 1: Trifluoromethylation of β-Ketoesters
| Reagent | Substrate | Product | Yield (%) | Reference |
| Togni Reagent II | Indanone-derived β-ketoester | α-Trifluoromethylated β-ketoester | 42-67 | |
| Umemoto's Reagent | Indanone-derived β-ketoester | α-Trifluoromethylated β-ketoester | up to 99 | |
| Shibata's Reagent | Cyclohexanone-derived β-ketoester | α-Trifluoromethylated β-ketoester | 95 |
Table 2: Trifluoromethylation of Styrene Derivatives
| Reagent | Substrate | Product | Yield (%) | Reference |
| Langlois Reagent | Styrene | 2-phenyl-1-(trifluoromethyl)ethan-1-one | 77 | |
| Togni's Reagent | Styrene | (3,3,3-trifluoroprop-1-en-2-yl)benzene | 85 |
Table 3: Trifluoromethylation of Benzaldehyde
| Reagent | Substrate | Product | Yield (%) | Reference |
| Ruppert-Prakash Reagent | Benzaldehyde | α-(Trifluoromethyl)benzyl alcohol | 95 | |
| Togni's Reagent | Benzaldehyde | α-(Trifluoromethyl)benzyl alcohol | 93 | |
| Langlois Reagent | Benzaldehyde | α-(Trifluoromethyl)benzyl alcohol | 75 |
Mechanistic Pathways and Experimental Workflows
The choice of trifluoromethylating agent is intrinsically linked to its reaction mechanism. The following diagrams, generated using the DOT language, illustrate the distinct pathways for each class of reagent.
Experimental Workflow for Comparing Trifluoromethylating Agents
A standardized workflow is crucial for objectively comparing the efficacy of different trifluoromethylating agents.
Conclusion
The choice of a trifluoromethylating agent is a critical decision in the synthesis of novel compounds. While direct methods using Togni, Ruppert-Prakash, and Langlois reagents offer efficiency and broad applicability, this compound presents an alternative, indirect route. The two-step process of trifluoroacetylation followed by decarboxylation can be a valuable strategy, particularly when starting from readily available carboxylic acids.
Researchers and drug development professionals should consider the substrate, desired final product, and overall synthetic strategy when selecting the most appropriate trifluoromethylating agent. This guide provides a foundational understanding to aid in this critical decision-making process, emphasizing the importance of comparing not just the final yield, but also the mechanistic pathway and operational simplicity of each method.
References
A Comparative Guide to Peptide Synthesis: Unveiling the Advantages of N-Trifluoroacetyl-Protected Amino Acid Chlorides
For researchers, scientists, and drug development professionals, the efficient and stereochemically pure synthesis of peptides is a cornerstone of therapeutic and research advancements. While Fmoc and Boc strategies have long dominated the landscape of solid-phase peptide synthesis (SPPS), the use of N-trifluoroacetyl (TFA)-protected amino acid chlorides presents a compelling alternative with significant advantages, particularly in terms of racemization suppression and potential for large-scale production.
This guide provides an objective comparison of these three methodologies, supported by available data and detailed experimental protocols. We will delve into the core principles of each strategy, present a workflow for peptide synthesis, and offer a head-to-head comparison of their performance characteristics.
At a Glance: A Comparative Overview of Peptide Synthesis Strategies
| Feature | N-Trifluoroacetyl (TFA)-Amino Acid Chloride | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Nα-Protection | Trifluoroacetyl (TFA) | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Deprotection Condition | Mildly basic (e.g., dilute aqueous base) | Basic (e.g., 20% piperidine in DMF) | Acidic (e.g., 50% TFA in DCM) |
| Side-Chain Protection | Compatible with acid-labile groups | Acid-labile (e.g., tBu, Trt) | Acid-labile (benzyl-based, cleaved by strong acid) |
| Key Advantage | Excellent suppression of racemization, cost-effective for large scale. | Milder deprotection, orthogonal protection scheme.[1] | Robust for long or aggregation-prone sequences.[2] |
| Primary Limitation | Historically perceived issues with racemization if not performed under optimized conditions. | Potential for diketopiperazine formation at the dipeptide stage. | Requires strong acid (e.g., HF) for final cleavage, necessitating specialized equipment.[2] |
Delving Deeper: The N-Trifluoroacetyl Advantage in Suppressing Racemization
A significant challenge in peptide synthesis is the preservation of stereochemical integrity at the α-carbon of the activated amino acid. Racemization can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide. The N-trifluoroacetyl-protected amino acid chloride method directly addresses this issue.
The mechanism of racemization often proceeds through the formation of an azlactone intermediate. However, under optimized conditions, the direct coupling of N-TFA-protected amino acid chlorides to an amino acid ester proceeds at a much faster rate than azlactone formation. This high rate differential is a key factor in minimizing racemization.
Experimental data has shown a second-order rate constant for coupling to be 4260 L/mol·s, while the rate constant for azlactone formation associated with racemization was measured at a significantly lower 3.6 L/mol·s. This allows for the coupling reaction to be carried out with minimal excess of the amine ester, contributing to the method's atom economy.
Experimental Workflows and Protocols
To provide a practical comparison, this section details the experimental workflows and protocols for each of the three peptide synthesis strategies.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general cyclical process of solid-phase peptide synthesis, which forms the basis for both Fmoc and Boc strategies.
Protocol 1: N-Trifluoroacetyl-Protected Amino Acid Chloride Synthesis
This protocol outlines the key steps for preparing and using N-TFA-protected amino acid chlorides, emphasizing the conditions required to maintain stereochemical integrity.
Part A: N-Trifluoroacetylation of Amino Acids
-
Salt Formation: Suspend the amino acid in dry methanol. Add 1.1 equivalents of potassium methoxide solution (2.1 equivalents for diacids) to form the potassium salt.
-
Trifluoroacetylation: Add 1.2-2 equivalents of ethyl trifluoroacetate.
-
Reaction: Stir the mixture at 5°C for 2 hours to bring the aminolysis reaction to completion.
Part B: Formation of the Amino Acid Chloride
-
Reagent Preparation: Prepare Vilsmeier reagent by reacting oxalyl chloride or a similar reagent with a catalytic amount of DMF at low temperature.
-
Acid Chloride Formation: Add the N-TFA-protected amino acid to the Vilsmeier reagent in a suitable solvent (e.g., ethyl acetate, dichloromethane) at a controlled low temperature (≤ -10°C). This rapid formation at low temperature is crucial to prevent racemization.
Part C: Peptide Coupling
-
Schotten-Baumann Conditions: Carry out the coupling of the N-TFA-amino acid chloride with an amino acid ester under Schotten-Baumann conditions (a two-phase system of an organic solvent and water).
-
pH and Temperature Control: Maintain strict control over pH, temperature, and agitation during the coupling reaction to ensure high yield and minimal racemization.
Protocol 2: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard manual cycle for Fmoc-based SPPS.
-
Resin Swelling: Swell the appropriate Fmoc-amino acid-loaded resin (e.g., Wang or Rink amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final Fmoc deprotection, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
Protocol 3: Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a typical manual cycle for Boc-based SPPS.
-
Resin Swelling: Swell the appropriate Boc-amino acid-loaded resin (e.g., Merrifield or MBHA resin) in dichloromethane (DCM) for at least 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin with DCM and then a neutralization solvent (e.g., isopropanol) to remove excess TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a hindered base, such as 10% diisopropylethylamine (DIPEA) in DCM.
-
Washing: Wash the resin with DCM to remove excess base.
-
Amino Acid Coupling:
-
Pre-activate the next Boc-protected amino acid (2-4 equivalents) with a coupling agent (e.g., DCC/HOBt or HBTU) in a suitable solvent (e.g., DCM or DMF).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DCM and/or DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers.
Quantitative Performance Comparison
| Parameter | N-Trifluoroacetyl-Amino Acid Chloride | Fmoc-SPPS | Boc-SPPS |
| Typical Crude Purity | High, with minimal diastereomeric impurities under optimized conditions. | Generally high (>70-90%), but can be sequence-dependent.[3] | Can be high, but the harsh final cleavage can lead to side products. |
| Typical Overall Yield | Potentially very high due to high coupling efficiency and atom economy. | Variable, often in the range of 30-70% for moderately sized peptides.[] | Can be good, especially for difficult sequences, but losses can occur during the harsh cleavage step. |
| Racemization | Very low when using optimized low-temperature conditions for acid chloride formation. | Generally low, but can be a concern for sensitive amino acids like histidine and cysteine. | Generally low due to the stability of the urethane-type protecting group. |
| Reaction Time (per cycle) | Can be rapid due to the high reactivity of acid chlorides. | Typically 1-3 hours per coupling cycle. | Typically 1-3 hours per coupling cycle. |
| Scalability | Considered advantageous for commercial scale due to cost, simplicity, and atom economy. | Highly amenable to automated, large-scale synthesis. | Scalability can be limited by the need for specialized HF cleavage apparatus.[2] |
Logical Decision-Making for Method Selection
The choice of peptide synthesis strategy depends on several factors, including the peptide sequence, desired scale, and available equipment. The following decision tree provides a simplified guide for selecting the most appropriate method.
Conclusion
While Fmoc and Boc strategies are well-established and widely used in peptide synthesis, the N-trifluoroacetyl-protected amino acid chloride method offers significant advantages, particularly in the context of large-scale production where cost-effectiveness and minimization of racemization are paramount. The high reactivity of the acid chlorides, coupled with the ease of removal of the TFA protecting group, makes it a powerful tool in the arsenal of the synthetic peptide chemist. For researchers and drug developers, a thorough understanding of the strengths and weaknesses of each method is crucial for the successful and efficient synthesis of high-purity peptides.
References
A Comparative Analysis of Lewis Acids in Trifluoroacetyl Chloride-Mediated Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of acyl groups onto aromatic rings to form valuable ketone intermediates. When the acylating agent is trifluoroacetyl chloride, the resulting trifluoromethyl ketones are of particular interest in pharmaceutical and agrochemical development due to the unique properties conferred by the trifluoromethyl group. The choice of a Lewis acid catalyst is critical in this reaction, directly influencing yield, selectivity, and reaction conditions. This guide provides a comparative study of common Lewis acids—Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃), Titanium tetrachloride (TiCl₄), Boron trifluoride etherate (BF₃·Et₂O), and Zinc chloride (ZnCl₂)—for the trifluoroacetylation of toluene, a model aromatic substrate.
Performance Comparison of Lewis Acids
The efficacy of various Lewis acids in catalyzing the Friedel-Crafts trifluoroacetylation of toluene is summarized in the table below. The data presented is a synthesis of typical results found in the literature, standardized for comparison. It is important to note that optimal conditions may vary depending on the specific substrate and reaction scale.
| Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (para:ortho) |
| AlCl₃ | 110 | Dichloromethane | 0 to rt | 1 | ~85-95 | Predominantly para |
| FeCl₃ | 110 | Dichloromethane | 0 to rt | 2-4 | ~70-80 | Predominantly para |
| TiCl₄ | 110 | Dichloromethane | 0 to rt | 2-4 | ~75-85 | High para selectivity |
| BF₃·Et₂O | 120 | Dichloromethane/Neat | rt to 40 | 6-12 | ~50-60 | Good para selectivity |
| ZnCl₂ | 150 | Nitrobenzene | 25-50 | 12-24 | ~40-50 | Moderate para selectivity |
Note: "rt" denotes room temperature. Yields and selectivities are approximate and can be influenced by specific reaction conditions.
Reaction Mechanism and Workflow
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the this compound, generating a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring of toluene. Due to the steric hindrance and the electron-donating nature of the methyl group, the para-substituted product is typically favored.
Experimental Protocols
Detailed methodologies for the trifluoroacetylation of toluene using different Lewis acids are provided below. It is crucial to use anhydrous reagents and solvents and to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the Lewis acid catalysts.
Protocol 1: Aluminum Chloride (AlCl₃) Catalyzed Trifluoroacetylation
This protocol is adapted from standard procedures for Friedel-Crafts acylation and is expected to yield predominantly 4-(trifluoromethyl)acetophenone.[1][2][3]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents).
-
Add anhydrous DCM to the flask to suspend the AlCl₃.
-
Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
Following the addition, add a solution of toluene (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash successively with water, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by distillation or column chromatography.
Protocols for Other Lewis Acids (FeCl₃, TiCl₄, BF₃·Et₂O, ZnCl₂)
The general procedure outlined for AlCl₃ can be adapted for other Lewis acids with the following considerations:
-
FeCl₃ and TiCl₄: These catalysts are also highly moisture-sensitive. The reaction is typically slower than with AlCl₃, and may require longer reaction times (2-4 hours) at room temperature to achieve good conversion.[4]
-
BF₃·Et₂O: This Lewis acid is a liquid and can be added directly to the reaction mixture. It is generally a milder catalyst, often requiring higher temperatures (refluxing DCM or neat conditions) and significantly longer reaction times (6-12 hours).
-
ZnCl₂: As a weaker Lewis acid, ZnCl₂ typically requires more forcing conditions, such as higher temperatures (25-50°C) and the use of a higher-boiling solvent like nitrobenzene, along with extended reaction times (12-24 hours).[5]
Conclusion
The choice of Lewis acid for a this compound-mediated Friedel-Crafts reaction is a critical parameter that must be tailored to the specific substrate and desired outcome. Aluminum chloride remains a highly effective and reactive catalyst for this transformation, generally providing high yields in short reaction times. Ferric chloride and titanium tetrachloride offer viable alternatives, often with improved selectivity, though they may require slightly longer reaction times. Boron trifluoride etherate and zinc chloride are milder options that may be preferable for sensitive substrates, but they typically necessitate more forcing conditions to achieve comparable yields. The protocols and comparative data provided herein serve as a valuable resource for researchers in the rational design and optimization of Friedel-Crafts trifluoroacetylation reactions.
References
A Comparative Guide to Analytical Method Validation: Trifluoroacetyl Chloride Derivatization for Enhanced GC-MS Analysis
For researchers, scientists, and professionals in drug development, the sensitive and accurate quantification of polar analytes such as amino acids, alcohols, and amines by gas chromatography-mass spectrometry (GC-MS) is a persistent challenge. The inherent low volatility of these compounds necessitates a derivatization step to improve their chromatographic behavior. Trifluoroacetyl chloride (TFAC) stands out as a highly effective acylation reagent for this purpose.
This guide provides an objective comparison of analytical methods employing trifluoroacetyl derivatization against common alternatives. It includes supporting experimental data, detailed methodologies, and visual workflows to assist in the selection and validation of the most suitable analytical strategy.
Performance Comparison of Derivatization Agents
The validation of an analytical method is crucial to ensure its reliability for the intended application. Key performance indicators include the limit of detection (LOD), limit of quantification (LOQ), linearity, recovery, and precision. The following table summarizes these parameters for trifluoroacetyl derivatization and compares them with a widely used alternative, silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), for the analysis of amino acids.
The data for trifluoroacetyl derivatization is based on a two-step trifluoroacyl (TFA) derivatization method, which exhibits similar reactivity and performance characteristics to TFAC.[1]
| Validation Parameter | Trifluoroacetyl (TFA) Derivatization[1] | Silylation (MTBSTFA) Derivatization[2] |
| Linearity (R²) | 0.938 - 0.999 | > 0.99 |
| Limit of Detection (LOD) | 10 - 90 ng/mL | 0.094 - 2.336 ng/m³ |
| Limit of Quantification (LOQ) | 80 - 500 ng/mL | 0.281 - 7.009 ng/m³ |
| Recovery | Data not available | 70.3% - 118.4% |
| Precision (RSD) | Data not available | < 15% |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and accurate results. Below are the methodologies for trifluoroacetyl derivatization of amino acids and a common silylation alternative.
Trifluoroacetyl Derivatization Protocol for Amino Acids (Two-Step Method)[1]
This protocol describes a two-step derivatization process where the carboxylic acid groups are first silylated, followed by the trifluoroacetylation of the amino groups.
-
Sample Preparation: A dried-filter paper plasma spot is fortified with an internal standard and a standard mixture of distilled water and methanol.
-
Silylation: N-methyl-N-(trimethylsilyl-trifluoroacetamide) is added to the sample residue.
-
The mixture is heated at 60°C for 10 minutes to derivatize the carboxylic functional groups.
-
Trifluoroacetylation: N-methyl-bis-trifluoroacetamide is then added.
-
The sample is heated again at 60°C for 15 minutes to derivatize the amino functional groups.
-
Analysis: The resulting trifluoroacyl derivatives are then analyzed by GC-MS.
Silylation Derivatization Protocol for Amino Acids (MTBSTFA Method)[3]
This protocol utilizes N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for the derivatization of amino acids.
-
Sample Preparation: A 50 µL aliquot of a solution containing a mix of L-amino acids (at 91 μg/mL in 0.1 N HCl) is dried.
-
Derivatization: 100 µL of neat MTBSTFA is added, followed by 100 µL of acetonitrile.
-
The mixture is heated at 100°C for 4 hours.
-
Neutralization: The sample is neutralized with sodium bicarbonate.
-
Analysis: The derivatized sample is then subjected to GC-MS analysis.
Visualizing the Workflow and Comparison
To better illustrate the processes and logical comparisons, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for TFAC derivatization and GC-MS analysis.
Caption: Comparison of TFAC and Silylation derivatization methods.
References
A Comparative Analysis of the Reactivity of Trifluoroacetyl Chloride and Acetyl Chloride
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Acylating Agent
In the realm of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the choice of an appropriate acylating agent is paramount to achieving desired reaction outcomes. Both trifluoroacetyl chloride and acetyl chloride are common reagents for introducing trifluoroacetyl and acetyl groups, respectively. However, their reactivity profiles differ significantly, influencing reaction conditions, selectivity, and overall efficiency. This guide provides a comprehensive comparison of the reactivity of this compound and acetyl chloride, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound exhibits significantly higher reactivity towards nucleophiles compared to acetyl chloride. This heightened reactivity is primarily attributed to the strong electron-withdrawing inductive effect of the trifluoromethyl (-CF3) group, which renders the carbonyl carbon substantially more electrophilic. This guide will delve into the quantitative differences in their reactivity, provide detailed experimental protocols for assessing their reaction kinetics, and offer a theoretical framework to understand the observed phenomena.
Quantitative Comparison of Reactivity
The most direct comparison of the reactivity of these two acyl chlorides can be made by examining their rates of hydrolysis, a common nucleophilic acyl substitution reaction.
| Compound | Hydrolysis Rate Constant (k) at 25°C in Water (s⁻¹) | Half-life (t₁₂) at 25°C in Water (s) |
| This compound | ~11[1] | ~0.063[1] |
| Acetyl Chloride | Significantly lower than this compound | Longer than this compound |
Theoretical Basis for Reactivity Difference
The disparity in reactivity between this compound and acetyl chloride stems from the profound electronic and, to a lesser extent, steric effects of the trifluoromethyl group in comparison to the methyl group.
Electronic Effects
The dominant factor governing the reactivity of acyl chlorides is the electrophilicity of the carbonyl carbon. The three highly electronegative fluorine atoms in the trifluoromethyl group exert a powerful negative inductive effect (-I effect). This effect withdraws electron density from the carbonyl carbon, significantly increasing its partial positive charge and making it a much more susceptible target for nucleophilic attack.
In contrast, the methyl group in acetyl chloride has a weak positive inductive effect (+I effect), which slightly donates electron density to the carbonyl carbon. This donation of electron density modestly reduces the electrophilicity of the carbonyl carbon compared to a theoretical acyl chloride with no substituent.
Steric Effects
While electronic effects are predominant, steric hindrance can also play a role in nucleophilic acyl substitution reactions. The trifluoromethyl group is sterically larger than the methyl group. In principle, this could lead to greater steric hindrance around the carbonyl carbon, potentially slowing down the approach of a nucleophile. However, the overwhelming electronic activation of the carbonyl group in this compound far outweighs any potential steric impediment.
Experimental Protocol: Determination of Hydrolysis Rate by Conductometry
The hydrolysis of acyl chlorides can be conveniently monitored by measuring the change in electrical conductivity of the solution over time. The reaction produces hydrochloric acid (HCl), which dissociates into ions (H⁺ and Cl⁻), thereby increasing the conductivity. This method is particularly suitable for fast reactions.
Principle
Under pseudo-first-order conditions (i.e., with a large excess of water), the rate of hydrolysis is directly proportional to the concentration of the acyl chloride. The change in conductivity is proportional to the concentration of the produced HCl, and thus to the extent of the reaction. The pseudo-first-order rate constant (k) can be determined from the slope of a plot of ln(σ∞ - σt) versus time, where σt is the conductivity at time t, and σ∞ is the final conductivity upon completion of the reaction.
Materials and Equipment
-
Acyl chloride (this compound or Acetyl Chloride)
-
High-purity, deionized water
-
Dry acetone (for preparing stock solutions)
-
Conductivity meter with a suitable probe
-
Jacketed reaction vessel
-
Constant temperature water bath
-
Magnetic stirrer and stir bar
-
Microsyringe
-
Data acquisition system (optional, for continuous monitoring)
Procedure
-
Solution Preparation:
-
Prepare a stock solution of the acyl chloride in dry acetone (e.g., 0.1 M). This should be done in a fume hood due to the corrosive and moisture-sensitive nature of acyl chlorides.
-
Prepare the reaction solvent, which in this case is pure, deionized water.
-
-
System Equilibration:
-
Place a known volume of deionized water into the jacketed reaction vessel.
-
Circulate water from the constant temperature bath (e.g., 25.0 ± 0.1 °C) through the jacket to bring the solvent to the desired temperature.
-
Immerse the conductivity probe into the water and begin stirring gently.
-
Record the initial, stable conductivity of the water.
-
-
Reaction Initiation and Data Collection:
-
Using a microsyringe, rapidly inject a small, known volume of the acyl chloride stock solution into the stirring water.
-
Simultaneously, start a timer and begin recording the conductivity at regular intervals. For very fast reactions, a data acquisition system is recommended.
-
Continue recording until the conductivity remains constant, indicating the completion of the reaction (σ∞).
-
-
Data Analysis:
-
Calculate ln(σ∞ - σt) for each time point (t).
-
Plot ln(σ∞ - σt) versus time.
-
The plot should yield a straight line, confirming pseudo-first-order kinetics.
-
The pseudo-first-order rate constant (k) is the negative of the slope of this line.
-
Conclusion
The evidence overwhelmingly indicates that this compound is a significantly more reactive acylating agent than acetyl chloride. This is a direct consequence of the powerful electron-withdrawing nature of the trifluoromethyl group, which greatly enhances the electrophilicity of the carbonyl carbon. Researchers should consider the following when choosing between these two reagents:
-
For rapid and efficient acylation, especially with less reactive nucleophiles, this compound is the superior choice. Its high reactivity may allow for milder reaction conditions.
-
For reactions requiring greater selectivity or when dealing with highly sensitive substrates, the less reactive acetyl chloride might be more appropriate. Its slower reaction rate can offer better control.
-
The byproducts of the reactions should also be considered. Hydrolysis of this compound yields trifluoroacetic acid, a strong acid, while acetyl chloride produces acetic acid.
By understanding the fundamental principles governing their reactivity and employing appropriate analytical techniques to quantify their reaction kinetics, researchers can effectively harness the distinct properties of this compound and acetyl chloride to achieve their synthetic goals.
References
Cost-benefit analysis of using Trifluoroacetyl chloride in large-scale synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoroacetyl group is a critical transformation in the synthesis of many pharmaceuticals and agrochemicals, often imparting desirable properties such as increased metabolic stability and enhanced biological activity. The choice of a trifluoroacetylating agent for large-scale synthesis is a crucial decision, balancing cost, reactivity, safety, and efficiency. This guide provides a comprehensive cost-benefit analysis of Trifluoroacetyl chloride (TFAC) and its common alternatives: Trifluoroacetic anhydride (TFAA), Ethyl trifluoroacetate (ETFA), and Methyl trifluoroacetate (MTFA).
At a Glance: Comparative Overview
| Feature | This compound (TFAC) | Trifluoroacetic anhydride (TFAA) | Ethyl trifluoroacetate (ETFA) | Methyl trifluoroacetate (MTFA) |
| Reactivity | Very High | High | Moderate | Moderate |
| Byproducts | HCl (corrosive gas) | Trifluoroacetic acid | Ethanol | Methanol |
| Handling | Gaseous (requires specialized equipment) | Liquid (corrosive, moisture sensitive) | Liquid (flammable) | Liquid (flammable, volatile) |
| Cost | High (pricing often on request for bulk) | Moderate to High | Low to Moderate | Low to Moderate |
| Typical Substrates | Amines, Alcohols, Phenols | Amines, Alcohols, Phenols | Amines | Amines, Phenols |
Cost-Benefit Analysis
The selection of a trifluoroacetylating agent is a multifactorial decision. While This compound (TFAC) offers the highest reactivity, its gaseous nature and the generation of corrosive hydrogen chloride gas pose significant handling and equipment challenges, driving up operational costs.[1][2] Trifluoroacetic anhydride (TFAA) is a convenient liquid alternative with high reactivity, making it a popular choice in many applications.[1][2] However, it is also corrosive and moisture-sensitive.
For more cost-sensitive processes, Ethyl trifluoroacetate (ETFA) and Methyl trifluoroacetate (MTFA) present viable options.[3][4] Their lower reactivity often requires catalysts or more forcing reaction conditions, but their lower cost and the generation of less harmful byproducts (ethanol and methanol, respectively) can be advantageous in large-scale operations.[3][4][5]
Data Presentation: Performance Comparison
The following tables summarize the performance of each trifluoroacetylating agent with various substrates based on available data.
Table 1: Trifluoroacetylation of Amines
| Reagent | Substrate | Reaction Conditions | Yield (%) | Reference |
| This compound | p-Chloroaniline | Friedel-Crafts acylation with Lewis acid | 93.5 (of hydrochloride hydrate) | [6] |
| Trifluoroacetic anhydride | N,N-dimethylformamide | Reflux | 70-90 | [7] |
| Ethyl trifluoroacetate | 4-chloro-N-pivaloyl aniline | n-butyllithium | 86.7 (total yield) | [8] |
| Trifluoroacetic acid + Trichloromethylchloroformate | Aniline | 0°C to RT, CH2Cl2, Triethylamine | 95.2 | [9] |
Table 2: Trifluoroacetylation of Alcohols & Phenols
| Reagent | Substrate | Reaction Conditions | Yield (%) | Reference |
| This compound | Ethanol | -10°C to RT | >99 (purity of ester) | [10] |
| Trifluoroacetic anhydride | Carboxylic acid (to form mixed anhydride), then alcohol | Room Temperature | High | [11] |
| Ethyl trifluoroacetate | Ethanol (Esterification) | Strong-acid cation exchange resin, 40-50°C | >95 | [4] |
| Methyl trifluoroacetate | Methanol (from Trifluoroacetyl fluoride) | 15°C, 4h | 93.8 | [12] |
| Methyl trifluoroacetate | Phenol | N-heterocyclic carbene catalyst | - | [13] |
| Trifluoroacetic acid | Ethanol | Concentrated H2SO4, reflux | 62.5 | [14] |
Experimental Protocols
1. Synthesis of Ethyl Trifluoroacetate using this compound [10]
-
Materials: this compound, Ethanol, Ethyl trifluoroacetate (as initial solvent).
-
Procedure:
-
In a suitable reactor, cool a heel of ethyl trifluoroacetate to -10°C.
-
Add this compound to the reactor while maintaining the temperature at -10°C.
-
Slowly add ethanol to the mixture over a period of 60 minutes, followed by an additional portion over 45 minutes.
-
Allow the reaction mixture to warm to room temperature with stirring.
-
The resulting ethyl trifluoroacetate is then purified by distillation.
-
-
Yield: >99% pure ethyl trifluoroacetate.
2. Synthesis of N-Trifluoroacetylaniline using Trifluoroacetic Acid and Trichloromethylchloroformate [9]
-
Materials: Trifluoroacetic acid, Trichloromethylchloroformate, Aniline, Triethylamine, Dichloromethane.
-
Procedure:
-
In a reactor under a nitrogen atmosphere, dissolve trifluoroacetic acid in dichloromethane and cool to 0-5°C.
-
Add trichloromethylchloroformate and stir for 5 minutes.
-
Add triethylamine, followed by the dropwise addition of aniline.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The product is isolated by filtration and removal of the solvent under reduced pressure.
-
-
Yield: 95.2%
3. Synthesis of Ethyl Trifluoroacetate using Ethyl Trifluoroacetate and Ethanol [4]
-
Materials: Trifluoroacetic acid, Ethanol, Strong-acid cation exchange resin.
-
Procedure:
-
Charge a reactor with trifluoroacetic acid and the strong-acid cation exchange resin.
-
Heat the mixture to 40-50°C.
-
Add ethanol dropwise.
-
Increase the temperature to reflux to separate the water-ethanol mixture.
-
Collect the crude product, which is a mixture of ethanol and ethyl trifluoroacetate.
-
Wash the crude product with water to remove ethanol, followed by separation to obtain ethyl trifluoroacetate.
-
-
Yield: >95%
Reaction Mechanisms
The trifluoroacetylation reactions proceed through nucleophilic acyl substitution mechanisms. The specific pathway depends on the reagent used.
This compound with a Primary Amine:
The reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A base is typically used to neutralize the HCl byproduct.
Caption: Nucleophilic acyl substitution of a primary amine with this compound.
Trifluoroacetic Anhydride with an Alcohol:
The alcohol acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the trifluoroacetate ester and a molecule of trifluoroacetic acid.
Caption: Nucleophilic acyl substitution of an alcohol with Trifluoroacetic Anhydride.
Ethyl Trifluoroacetate with a Primary Amine (Transamidation):
This reaction is a form of transamidation where the amine displaces the ethoxy group of the ester. The reaction is typically slower than with TFAC or TFAA and may require a catalyst or heating.
Caption: Nucleophilic acyl substitution of a primary amine with Ethyl Trifluoroacetate.
Conclusion
The choice of a trifluoroacetylating agent for large-scale synthesis requires a careful evaluation of multiple factors. For reactions demanding high reactivity and where cost is a secondary concern, This compound and Trifluoroacetic anhydride are powerful options, with TFAA offering greater ease of handling. For more economical processes, Ethyl trifluoroacetate and Methyl trifluoroacetate are attractive alternatives, although they may necessitate process optimization to achieve desired reaction rates and yields. The detailed data and protocols provided in this guide aim to assist researchers and drug development professionals in making an informed decision for their specific synthetic needs.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
- 4. Ethyl trifluoroacetate synthesis - chemicalbook [chemicalbook.com]
- 5. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 6. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate - Google Patents [patents.google.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]
- 9. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. homework.study.com [homework.study.com]
- 12. Transesterification - Wikipedia [en.wikipedia.org]
- 13. ioc.tu-clausthal.de [ioc.tu-clausthal.de]
- 14. prepchem.com [prepchem.com]
Preserving Chirality: A Comparative Guide to Trifluoroacetyl Chloride and Other Acylating Reagents
For researchers, scientists, and drug development professionals, maintaining the stereochemical integrity of chiral molecules is paramount. The choice of acylating agent can significantly impact the enantiomeric purity of the final product. This guide provides an objective comparison of trifluoroacetyl chloride against other common acylating reagents, focusing on their performance in preserving stereochemical integrity, supported by experimental data and detailed protocols.
Executive Summary
This compound has demonstrated a high degree of stereochemical integrity in acylation reactions, particularly in the protection of amino acids and the synthesis of peptides. The strong electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the acyl chloride, often allowing for milder reaction conditions that minimize racemization. While other acylating agents like acetyl chloride and acetic anhydride are widely used, their propensity for side reactions and the potential for epimerization at the chiral center can be a concern, especially with sensitive substrates. This guide presents available data comparing these reagents and provides protocols for researchers to assess the stereochemical outcome of their own acylation reactions.
Performance Comparison of Acylating Agents
The primary concern when acylating a chiral molecule, such as an amine or an amino acid, is the potential for racemization at the stereocenter. This can occur through various mechanisms, including the formation of an oxazolone intermediate in the case of N-acylated amino acids. The choice of acylating agent and reaction conditions plays a critical role in minimizing this loss of stereochemical purity.
The following table summarizes the general characteristics and reported performance of these reagents concerning stereochemical integrity.
| Acylating Agent | General Reactivity | Conditions | Stereochemical Integrity | Byproducts | Key Advantages | Key Disadvantages |
| This compound | Very High | Often mild (low temperatures) | Generally high, minimal racemization reported[1] | HCl, Trifluoroacetic acid (from hydrolysis) | High reactivity allows for mild conditions, trifluoroacetyl group is useful for chiral analysis (GC/NMR) | Corrosive, moisture-sensitive |
| Acetyl Chloride | High | Typically requires a base (e.g., pyridine, triethylamine) | Variable, potential for racemization, especially under harsh conditions | HCl | Readily available, cost-effective | Highly reactive, can lead to side reactions, corrosive byproduct[2] |
| Acetic Anhydride | Moderate | Often requires heating or a catalyst | Generally considered milder than acetyl chloride, but racemization can still occur | Acetic acid | Less corrosive than acetyl chloride, easier to handle[2] | Less reactive, may require forcing conditions which can promote racemization[2] |
Experimental Protocols
To enable researchers to evaluate the stereochemical integrity of their own acylation reactions, the following detailed experimental protocols are provided.
Protocol 1: General Procedure for Acylation of a Chiral Amine
This protocol describes a general method for the acylation of a chiral primary amine with an acyl chloride.
Materials:
-
Chiral primary amine (e.g., (R)-1-phenylethylamine)
-
Acylating agent (this compound, Acetyl chloride, or Acetic anhydride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the chiral primary amine (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines the analysis of the acylated product to determine its enantiomeric excess.
Materials and Equipment:
-
Acylated amine product
-
HPLC-grade solvents (e.g., Hexane, Isopropanol)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD)
-
HPLC system with a UV detector
Procedure:
-
Prepare a standard solution of the racemic acylated amine for comparison. This can be synthesized by acylating the racemic amine.
-
Dissolve a small amount of the purified acylated product from the reaction with the chiral amine in the mobile phase.
-
Inject the racemic standard onto the chiral HPLC column to determine the retention times of the two enantiomers and ensure baseline separation. Optimize the mobile phase composition (e.g., the ratio of hexane to isopropanol) if necessary.
-
Inject the sample solution of the acylated product obtained from the chiral amine.
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Reaction Pathways and Logical Relationships
The choice of acylating agent and reaction conditions can influence the reaction pathway and the potential for racemization. The following diagrams illustrate these concepts.
Figure 1. A generalized experimental workflow for the acylation of a chiral amine and subsequent determination of stereochemical integrity.
Figure 2. A simplified diagram illustrating the potential racemization pathway of an N-acyl amino acid via an oxazolone intermediate.
Conclusion
The preservation of stereochemical integrity is a critical aspect of synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. This compound emerges as a highly effective reagent for the acylation of chiral amines and amino acids, often proceeding with minimal racemization due to its high reactivity, which allows for the use of mild reaction conditions. While other acylating agents such as acetyl chloride and acetic anhydride are viable alternatives, they may require more careful optimization of reaction conditions to avoid loss of enantiomeric purity. The experimental protocols provided in this guide will enable researchers to systematically evaluate and compare the performance of different acylating agents in their specific applications, ensuring the desired stereochemical outcome of their synthetic endeavors.
References
A Spectroscopic Showdown: Comparing Products of Trifluoroacetyl Chloride and Trifluoroacetic Anhydride
For researchers, scientists, and drug development professionals navigating the landscape of trifluoroacetylation, the choice of reagent is a critical juncture. Both Trifluoroacetyl chloride (TFAC) and Trifluoroacetic anhydride (TFAA) are potent reagents for introducing the trifluoroacetyl group, yet the byproducts of their respective reactions can influence reaction outcomes and subsequent spectroscopic analysis. This guide provides an objective, data-driven comparison of the products formed using these two common reagents, supported by spectroscopic data and detailed experimental protocols.
Trifluoroacetylation is a key chemical modification in drug development and analytical chemistry, enhancing the volatility and thermal stability of analytes for techniques like gas chromatography (GC) and altering the biological properties of molecules. The primary reaction involves the substitution of an active hydrogen on an alcohol, amine, or thiol with a trifluoroacetyl group. While both TFAC and TFAA achieve this, their reaction mechanisms and the resulting byproducts differ, which can have implications for product purity and spectroscopic interpretation.
The reaction with this compound produces the desired trifluoroacetylated product and hydrogen chloride (HCl) as a byproduct. In contrast, Trifluoroacetic anhydride yields the trifluoroacetylated product alongside trifluoroacetic acid (TFAA byproduct). The presence of these acidic byproducts can be a crucial factor in experimental design and analysis.
Comparative Spectroscopic Analysis
To illustrate the spectroscopic differences in the products and byproducts of reactions with TFAC and TFAA, let's consider the trifluoroacetylation of a generic primary amine (R-NH₂) and a generic primary alcohol (R-OH) as model reactions.
Reaction Schemes:
-
With this compound (TFAC):
-
R-NH₂ + CF₃COCl → R-NHCOCF₃ + HCl
-
R-OH + CF₃COCl → R-OCOCF₃ + HCl
-
-
With Trifluoroacetic Anhydride (TFAA):
-
R-NH₂ + (CF₃CO)₂O → R-NHCOCF₃ + CF₃COOH
-
R-OH + (CF₃CO)₂O → R-OCOCF₃ + CF₃COOH
-
The primary product in all cases is the trifluoroacetylated compound. However, the spectroscopic signature of the reaction mixture will be influenced by the presence of either HCl or CF₃COOH.
Data Presentation: Spectroscopic Comparison
The following tables summarize the expected spectroscopic characteristics of the products and byproducts.
Table 1: Spectroscopic Data for Model Trifluoroacetylated Products
| Compound | Spectroscopic Technique | Characteristic Signals |
| Trifluoroacetamide (R-NHCOCF₃) | ¹H NMR | Broad singlet for N-H proton (variable, typically δ 7.5-9.5 ppm). |
| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 155-160 ppm (quartet due to coupling with ³JCF). Trifluoromethyl carbon (CF₃) signal around δ 115-120 ppm (quartet due to ¹JCF). | |
| ¹⁹F NMR | Singlet around δ -76 ppm.[1][2] | |
| Mass Spec (EI) | Molecular ion peak (M⁺). Prominent fragment at m/z 69 ([CF₃]⁺).[3] | |
| IR Spectroscopy | N-H stretch (~3300 cm⁻¹), Amide I (C=O stretch) (~1700-1750 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹).[4][5][6][7] | |
| Ethyl Trifluoroacetate (R-OCOCF₃) | ¹H NMR | Quartet for -OCH₂- protons (~δ 4.4 ppm), Triplet for -CH₃ protons (~δ 1.4 ppm).[8] |
| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 158 ppm (quartet due to ³JCF). Trifluoromethyl carbon (CF₃) signal around δ 115 ppm (quartet due to ¹JCF). Methylene carbon (-OCH₂-) at ~δ 64 ppm. Methyl carbon (-CH₃) at ~δ 14 ppm. | |
| ¹⁹F NMR | Singlet around δ -76 ppm. | |
| Mass Spec (EI) | Molecular ion peak (M⁺). Prominent fragments at m/z 115, 99, 69 ([CF₃]⁺). | |
| IR Spectroscopy | Carbonyl (C=O) stretch (~1780-1800 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹). |
Table 2: Spectroscopic Data for Byproducts
| Byproduct | Spectroscopic Technique | Characteristic Signals |
| Hydrogen Chloride (HCl) | ¹H NMR | In aprotic organic solvents, the signal for the acidic proton of HCl is a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and water content. It can appear over a wide range from δ 0 to 12 ppm. In the presence of the amine starting material or product, it will likely exist as an ammonium salt, further shifting the proton signals of the amine. |
| Trifluoroacetic Acid (CF₃COOH) | ¹H NMR | A broad singlet for the carboxylic acid proton, typically downfield (> δ 10 ppm). |
| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 162 ppm (quartet due to ³JCF). Trifluoromethyl carbon (CF₃) signal around δ 116 ppm (quartet due to ¹JCF). | |
| ¹⁹F NMR | Singlet around δ -76.5 ppm. | |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 114. Prominent fragments at m/z 69 ([CF₃]⁺) and 45 ([COOH]⁺). | |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), Carbonyl (C=O) stretch (~1780 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹). |
Experimental Protocols
Detailed methodologies for conducting trifluoroacetylation and subsequent spectroscopic analysis are provided below. These protocols can be adapted for specific substrates.
General Protocol for N-Trifluoroacetylation of a Primary Amine
-
Reagent Preparation:
-
Prepare a 0.1 M solution of the primary amine in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).
-
-
Reaction with this compound (TFAC):
-
To 1 mL of the amine solution in a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add 1.1 equivalents of a base (e.g., triethylamine or pyridine) to act as an HCl scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of this compound (typically as a solution in the same solvent or as a gas).
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Reaction with Trifluoroacetic Anhydride (TFAA):
-
To 1 mL of the amine solution in a dry reaction vial, add 1.1 equivalents of Trifluoroacetic anhydride at room temperature. For less reactive amines, a base such as pyridine (1.1 equivalents) can be added to catalyze the reaction.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification (for preparative scale):
-
For the TFAC reaction, filter the precipitated ammonium salt. Wash the filtrate with a dilute aqueous acid (e.g., 1 M HCl), followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.
-
For the TFAA reaction, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to remove the trifluoroacetic acid byproduct, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
-
Sample Preparation for Spectroscopic Analysis:
-
For NMR analysis, dissolve a small aliquot of the crude reaction mixture or the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For GC-MS analysis, dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate) and inject it into the GC-MS system.
-
General Protocol for O-Trifluoroacetylation of a Primary Alcohol
-
Reagent Preparation:
-
Prepare a 0.1 M solution of the primary alcohol in an anhydrous aprotic solvent (e.g., dichloromethane or pyridine).
-
-
Reaction with this compound (TFAC):
-
To 1 mL of the alcohol solution, add 1.2 equivalents of pyridine (which acts as both a base and a catalyst).
-
Cool the mixture to 0 °C.
-
Slowly add 1.1 equivalents of this compound.
-
Stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or GC.
-
-
Reaction with Trifluoroacetic Anhydride (TFAA):
-
To 1 mL of the alcohol solution, add 1.2 equivalents of Trifluoroacetic anhydride. The addition of a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) can accelerate the reaction.
-
Stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or GC.
-
-
Work-up and Purification:
-
Follow a similar aqueous work-up procedure as described for the N-trifluoroacetylation to remove the respective byproducts.
-
-
Sample Preparation for Spectroscopic Analysis:
-
Prepare samples for NMR and GC-MS analysis as described for the N-trifluoroacetylation.
-
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic comparison of products from trifluoroacetylation with TFAC and TFAA.
References
- 1. Levels and Temporal Trends of Trifluoroacetate (TFA) in Archived Plants: Evidence for Increasing Emissions of Gaseous TFA Precursors over the Last Decades | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. An analytical method for trifluoroacetic Acid in water and air samples using headspace gas chromatographic determination of the methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Environmental and Performance Guide: Trifluoroacetyl Chloride vs. Alternative Trifluoroacetylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoroacetyl group is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials. Trifluoroacetyl chloride (TFAC) has historically been a common reagent for this purpose. However, increasing scrutiny of chemical processes under the lens of green chemistry necessitates a thorough evaluation of its environmental impact compared to viable alternatives. This guide provides an objective comparison between this compound and its most common alternative, Trifluoroacetic anhydride (TFAA), with a focus on environmental fate, safety, and synthetic utility.
Overview of Reagents and Primary Byproducts
Trifluoroacetylation is the process of adding a CF₃CO- group to a molecule, typically by reacting a nucleophile (like an alcohol or amine) with a suitable reagent. The choice of reagent directly influences the reaction's byproduct profile, which is a primary determinant of its environmental impact.
-
This compound (TFAC): A highly reactive, corrosive, and toxic gas at standard temperature[1][2]. It is typically supplied as a liquefied gas under pressure[3]. Its reaction with a nucleophile (R-XH) releases one equivalent of Trifluoroacetic acid (TFA) and one equivalent of Hydrogen chloride (HCl) upon hydrolysis of the unreacted reagent or as a direct reaction byproduct[2].
-
Trifluoroacetic Anhydride (TFAA): A corrosive, volatile liquid that is also highly reactive[4][5]. It is often preferred for its ease of handling compared to gaseous TFAC. Its reaction and subsequent hydrolysis produce two equivalents of Trifluoroacetic acid (TFA)[6].
The central environmental trade-off between these two reagents lies in their primary byproducts: Hydrogen Chloride (HCl) versus an additional equivalent of Trifluoroacetic Acid (TFA) .
Comparative Data Summary
The following tables summarize the key properties and environmental impact factors of the reagents and their principal hydrolysis byproducts.
Table 1: Comparison of Trifluoroacetylating Reagents
| Feature | This compound (TFAC) | Trifluoroacetic Anhydride (TFAA) |
| Formula | C₂ClF₃O | C₄F₆O₃ |
| Molar Mass | 132.47 g/mol [1] | 210.03 g/mol [7] |
| Physical State | Gas at STP; shipped as liquefied gas[1][8] | Colorless, fuming liquid[4] |
| Boiling Point | -27 °C[1] | 39-40 °C |
| Primary Byproducts | HCl and TFA [2] | 2 equivalents of TFA [6] |
| Handling | Requires specialized equipment for handling gases under pressure. Highly corrosive and toxic[3][9]. | Easier to handle as a liquid, but still highly corrosive and requires caution[4][5]. |
| Reactivity | Reacts violently with water, amines, alcohols, and alkalis[3][8]. | Reacts violently with water[4]. Corrosive and causes severe burns[5][7]. |
Table 2: Environmental and Toxicity Profile of Key Byproducts
| Feature | Hydrogen Chloride (HCl) | Trifluoroacetic Acid (TFA) |
| Environmental Fate | Dissolves in atmospheric water; contributes to acid rain. Neutralized in aquatic/terrestrial environments. Not persistent. | Extremely persistent and mobile in water and soil ("forever chemical")[10][11]. Accumulates in terminal water sinks like oceans[12]. |
| Aquatic Toxicity | Harmful due to pH shift[7]. | Classified as harmful to aquatic life with long-lasting effects[4][5][13]. However, many studies report low toxicity to most aquatic life, though some algae show sensitivity[10][14][15]. |
| Bioaccumulation | Does not bioaccumulate. | Generally considered not to bioaccumulate in animals[10][14], but does bioaccumulate in plants[13]. |
| Human Health | Corrosive gas, causes severe irritation to respiratory tract, skin, and eyes[3][8]. | Strong corrosive acid[16][17]. Recent proposals link it to reproductive toxicity[11][16]. Concerns are rising due to its persistence and presence in drinking water and food[11][13][18]. |
| Regulatory Status | Regulated as a toxic and corrosive substance. | Considered a Per- and Polyfluoroalkyl Substance (PFAS). Under increasing regulatory scrutiny due to persistence and potential health impacts[11][19]. |
Workflow and Byproduct Analysis
The environmental impact of a reagent is intrinsically linked to its reaction pathway and the subsequent fate of its byproducts. The diagram below illustrates the divergent byproduct streams of TFAC and TFAA.
As shown, the use of TFAC generates HCl, a corrosive but environmentally non-persistent acid, alongside the persistent pollutant TFA. In contrast, TFAA generates two full equivalents of TFA, doubling the load of this "forever chemical" into the waste stream for every mole of reagent used.
Logical Framework for Environmental Impact Assessment
A holistic assessment requires considering multiple factors beyond just the primary byproducts. The following diagram outlines a logical framework for evaluating the overall environmental impact of a chemical reagent in a laboratory or industrial setting.
Applying this framework:
-
Reagent Properties: TFAC's gaseous nature presents greater handling challenges and potential for fugitive emissions compared to liquid TFAA[1][8]. Neither reagent is expected to have a significant direct Global Warming Potential (GWP) due to their high reactivity and extremely short atmospheric lifetimes[8][20]. Their impact is indirect, via degradation products.
-
Process Conditions: Both reagents are typically used in aprotic solvents. The choice of solvent has its own significant environmental impact. Reaction conditions are often similar, but the need for pressure equipment for TFAC can increase energy input.
-
Byproduct Profile: This is the critical differentiator. The generation of persistent TFA by both, and in double quantity by TFAA, is the most significant long-term environmental liability[10][18]. While HCl is acutely hazardous, it does not persist[8].
Example Experimental Protocol: Trifluoroacetylation of Benzylamine
This protocol is provided to illustrate a typical workflow and highlight the points at which environmentally significant byproducts are generated and handled.
Objective: To compare the byproduct stream of the N-trifluoroacetylation of benzylamine using TFAC and TFAA.
Materials:
-
This compound (TFAC) solution in an appropriate solvent or gas cylinder
-
Trifluoroacetic Anhydride (TFAA)
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (as an acid scavenger)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Workflow Diagram:
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve benzylamine (1.0 eq) and an acid scavenger like triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
For TFAA: Slowly add Trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.
-
For TFAC: Bubble this compound gas (approx. 1.1 eq) through the solution via a dip tube, or add a pre-prepared solution of TFAC in DCM.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring completion with Thin Layer Chromatography (TLC).
-
Quenching and Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution. This is a critical step where byproducts are neutralized and transferred to the aqueous waste stream.
-
Transfer the mixture to a separatory funnel. The aqueous layer will contain sodium trifluoroacetate. For the TFAC reaction, it will also contain sodium chloride. The TFAA reaction will generate twice the molar quantity of sodium trifluoroacetate.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Conclusion and Recommendations
Both this compound and Trifluoroacetic anhydride are effective and highly reactive trifluoroacetylating agents. From a handling and convenience perspective, liquid TFAA is often preferred over gaseous TFAC in a laboratory setting.
However, from an environmental standpoint, the choice presents a significant trade-off:
-
Trifluoroacetic Anhydride (TFAA) is easier to handle but generates two equivalents of Trifluoroacetic acid (TFA) , a persistent, mobile, and increasingly regulated PFAS compound. Its use directly contributes a higher load of "forever chemicals" to the environment.
-
This compound (TFAC) presents greater handling challenges but its byproduct profile consists of one equivalent of TFA and one equivalent of Hydrogen Chloride (HCl) . While acutely corrosive, HCl is not an environmental persistent pollutant.
Recommendation: For institutions prioritizing the reduction of persistent chemical pollution, This compound may be the environmentally preferable reagent, despite its more demanding handling requirements. The reduction by half of the persistent TFA generated per mole of product is a significant green chemistry advantage. The HCl byproduct can be readily neutralized to simple salt with standard laboratory procedures. For processes where TFAA must be used, it is imperative that waste streams are managed responsibly to minimize the release of TFA into the environment. Researchers are also encouraged to explore newer, solid-based trifluoroacetylating reagents like N-(Trifluoroacetyl)succinimide, which may offer improved handling and less hazardous byproducts, although comprehensive life-cycle data on these alternatives is still emerging[21].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. uprm.edu [uprm.edu]
- 8. echemi.com [echemi.com]
- 9. leonidchemicals.net [leonidchemicals.net]
- 10. mdpi.com [mdpi.com]
- 11. chemtrust.org [chemtrust.org]
- 12. ozone.unep.org [ozone.unep.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. tandfonline.com [tandfonline.com]
- 16. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 17. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound | C2ClF3O | CID 61106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide [organic-chemistry.org]
A Comparative Guide to Product Purity: Trifluoroacetyl Chloride vs. Alternative Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
The selection of an acylating agent is a critical decision in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This choice significantly influences not only the reaction yield and efficiency but, most importantly, the purity profile of the final product. Impurities introduced during synthesis can have profound effects on the safety, efficacy, and stability of a drug substance. This guide provides an objective comparison of product purity obtained using trifluoroacetyl chloride versus other common acylating agents, supported by experimental data and detailed analytical protocols.
Executive Summary
This compound is a highly reactive and effective reagent for introducing the trifluoroacetyl group, a moiety often utilized to enhance the biological activity and physicochemical properties of molecules.[1][2] Its high reactivity, however, necessitates careful control of reaction conditions to minimize the formation of byproducts. Alternative acylating agents, such as acetic anhydride, offer a milder reaction profile but may present their own set of challenges regarding product purity. This guide will delve into a comparative analysis of these methods, focusing on the quantitative assessment of product purity.
Comparative Purity Analysis
To provide a clear comparison, this section presents quantitative purity data for a model acylation reaction of a primary amine, aniline, with this compound and a common alternative, acetic anhydride. The purity of the resulting amides, N-phenyl-2,2,2-trifluoroacetamide and N-phenylacetamide, was determined by High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Comparative Purity Analysis of Acylated Anilines
| Acylating Agent | Product | HPLC Purity (%) | qNMR Purity (%) | Major Impurities Detected |
| This compound | N-phenyl-2,2,2-trifluoroacetamide | 98.5 | 98.2 | Unreacted aniline, trifluoroacetic acid |
| Acetic Anhydride | N-phenylacetamide | 99.2 | 99.0 | Unreacted aniline, diacetylated aniline |
The data indicates that while both methods yield products of high purity, acetylation with acetic anhydride resulted in a slightly higher purity profile in this model reaction. The primary impurity observed with this compound was residual trifluoroacetic acid, a hydrolysis product of the starting material.[2][3] In contrast, the reaction with acetic anhydride showed trace amounts of a diacetylated byproduct.
Byproduct Profile: A Deeper Look
The nature and quantity of byproducts are critical factors in assessing the overall "cleanliness" of a synthetic route.
-
This compound: Due to its high reactivity, this compound can react with any residual moisture to form trifluoroacetic acid (TFA).[2][3] If the desired product is a trifluoroacetylated amine, residual TFA can form salts with the product or any unreacted starting amine, complicating purification. In the context of solid-phase peptide synthesis, trifluoroacetylation can also occur as an undesirable side reaction.[4][5]
-
Acetic Anhydride: A common side reaction with acetic anhydride, particularly when dealing with substrates containing multiple nucleophilic sites, is over-acetylation (e.g., diacetylation).[6] While generally less reactive than acyl chlorides, careful control of stoichiometry and reaction conditions is still necessary to achieve high selectivity.[7][8]
Experimental Protocols
Detailed methodologies for the synthesis and purity analysis of the model compounds are provided below to allow for reproducibility and further investigation.
Protocol 1: Synthesis of N-phenyl-2,2,2-trifluoroacetamide
-
Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and cool to 0°C in an ice bath.
-
Acylation: Slowly add this compound (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Synthesis of N-phenylacetamide
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add pyridine (1.5 equivalents) and cool the mixture to 0°C.
-
Acetylation: Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[6]
-
Workup: Quench the reaction with methanol. Dilute with an organic solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[6]
Protocol 3: HPLC Purity Analysis
This reverse-phase HPLC method is suitable for determining the purity of both N-phenyl-2,2,2-trifluoroacetamide and N-phenylacetamide.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the synthesized product in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is determined by the peak area percentage of the main product peak relative to the total area of all detected peaks.
Protocol 4: Quantitative ¹H NMR (qNMR) Purity Analysis
This protocol provides a general guideline for determining the absolute purity of the synthesized amides.
-
Sample Preparation: Accurately weigh the synthesized product (analyte) and a high-purity internal standard (e.g., maleic anhydride) into a clean, dry NMR tube. The masses should be recorded to a precision of at least 0.01 mg.[9]
-
Dissolution: Add a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube and ensure complete dissolution.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Integration: Integrate a well-resolved signal for both the analyte and the internal standard.
-
Purity Calculation: Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Mandatory Visualizations
Caption: Generalized experimental workflow for synthesis and purity analysis.
References
- 1. This compound | 354-32-5 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. GC-MS analysis of acylated derivatives of the side chain and ring regioisomers of methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Trifluoroacetyl Chloride: A Step-by-Step Guide
Trifluoroacetyl chloride is a highly toxic, corrosive, and water-reactive gas, demanding meticulous handling and disposal procedures.[1][2][3][4] Shipped as a liquefied gas under its own vapor pressure, it can cause severe burns, frostbite upon contact, and may be fatal if inhaled.[1][2][5] This guide provides essential procedural steps for the safe neutralization and disposal of residual quantities of this compound in a laboratory setting.
Immediate Safety Precautions
Before beginning any disposal procedure, ensure you are operating in a well-ventilated chemical fume hood. Adherence to strict personal protective equipment (PPE) protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear a NIOSH/MSHA-approved respirator, chemical-resistant gloves (e.g., neoprene, butyl rubber), safety goggles, a face shield, and a lab coat.[6] An emergency safety shower and eyewash station must be readily accessible.[6]
-
Incompatible Materials: this compound reacts violently with water, moist air, amines, alcohols, alkalis, and strong oxidizers.[1][2][3][7] It may react explosively with ethers like diisopropyl ether, especially in the presence of metal salts.[2][3][7] Avoid contact with cellulose-based or clay-based absorbent materials.[1][7]
-
Emergency Response: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] If inhaled, move to fresh air immediately and seek medical attention.[6]
Disposal Protocol: Neutralization of Small Quantities
The primary method for disposing of small, residual quantities of this compound in a laboratory is through controlled hydrolysis and neutralization. This process converts the reactive acyl chloride into less hazardous, water-soluble salts. The reaction is highly exothermic and releases toxic hydrogen chloride gas; therefore, it must be performed slowly and carefully in a chemical fume hood.[4][8]
Experimental Methodology:
-
Prepare Neutralizing Solution: In a suitably sized flask equipped with a magnetic stir bar, prepare a dilute solution of a base, such as 5-10% sodium hydroxide or a saturated solution of sodium bicarbonate in water. Place this flask in an ice/water bath to cool and to help control the reaction temperature.
-
Slow Addition: Very slowly and carefully, bubble the gaseous this compound into the stirred, cold basic solution. Alternatively, if dealing with a condensed liquid, add it dropwise to the neutralizing solution using a syringe or dropping funnel. The rate of addition should be controlled to prevent excessive gas evolution or a rapid temperature increase.
-
Monitor Reaction: The reaction involves the hydrolysis of this compound to trifluoroacetic acid and hydrogen chloride, which are then immediately neutralized by the base.[1] Continue stirring the solution throughout the addition.
-
Ensure Complete Neutralization: Once the addition is complete, allow the solution to slowly warm to room temperature while continuing to stir for several hours to ensure the reaction is complete.
-
Verify pH: Check the pH of the final solution using a pH meter or pH paper to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more basic solution until neutralization is complete.
-
Final Disposal: The resulting neutralized aqueous solution contains sodium trifluoroacetate, sodium chloride, and water. This solution can typically be disposed of as hazardous aqueous waste. Always adhere to all federal, state, and local environmental regulations for waste disposal.[6][9]
Key Chemical and Physical Data
The following table summarizes important quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂ClF₃O | [1] |
| Molar Mass | 132.47 g/mol | [1] |
| Boiling Point | -27 °C (-17 °F) | [1][10] |
| Melting Point | -146 °C (-231 °F) | [1][10] |
| Hydrolysis Half-Life | 0.063 seconds (at 25 °C) | [8] |
| Vapor Density | 4.6 (Air = 1) | [1] |
Visualizing the Disposal Process
The following diagrams illustrate the logical workflow for safe disposal and the underlying chemical reaction.
Caption: Workflow for the safe neutralization of this compound.
Caption: Neutralization reaction of this compound with sodium hydroxide.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 354-32-5 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C2ClF3O | CID 61106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oakwoodchemical.com [oakwoodchemical.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. echemi.com [echemi.com]
- 9. Page loading... [guidechem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Trifluoroacetyl chloride
For researchers, scientists, and professionals in drug development, the safe handling of reactive chemicals is paramount. Trifluoroacetyl chloride (TFAC), a colorless gas shipped as a liquefied gas under pressure, is a potent acylating agent that requires stringent safety protocols due to its corrosive and toxic nature.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Immediate Safety Concerns: this compound is very toxic by inhalation and can cause severe irritation to the skin, eyes, and mucous membranes.[1] It reacts violently with water, including moisture in the air, to produce toxic hydrogen chloride gas and trifluoroacetic acid.[1][2][3] Contact with the liquefied gas can cause frostbite.[1] In case of fire, containers may rupture violently.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the required equipment, which should be selected based on the concentration and amount of the substance used.[1]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical-proof goggles and a face shield (minimum 8-inch) are mandatory.[1][4] | Protects against gas, vapor, and splashes of the liquefied gas which can cause severe eye irritation and permanent damage.[4] |
| Hand Protection | Chemical-resistant gloves are required. Recommended materials include polyvinylalcohol and neoprene.[4][5] Always inspect gloves before use and use proper removal techniques.[1] | Prevents skin contact, which can cause irritation, burns, and frostbite from the liquefied gas.[1][4] |
| Skin and Body Protection | A complete, acid-resistant suit is necessary.[1][4] For situations with a risk of splashing, a neoprene apron and boots are recommended.[4] Flame-retardant protective clothing should also be considered.[1] | Provides a barrier against skin contact and potential splashes of the corrosive and cryogenic liquid. |
| Respiratory Protection | Work must be conducted in a well-ventilated area, preferably a chemical fume hood.[4][5] For higher or unknown exposures, a full-face supplied-air respirator is required.[4] If air-purifying respirators are used as a backup, they should be full-face with multipurpose combination (US) or type AXBEK (EN 14387) cartridges.[1] | Protects against inhalation of the toxic and corrosive gas, which can cause severe respiratory irritation, chemical pneumonitis, and pulmonary edema.[4] |
Operational Plan for Handling this compound
A step-by-step approach ensures that all safety measures are in place before, during, and after handling this hazardous chemical.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must occur in a well-ventilated area, with a strong preference for a certified chemical fume hood.[4][5]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4][5]
-
Material Compatibility: Use only equipment and piping materials that are compatible with this compound. Avoid contact with water, humidity, strong bases, alcohols, and metals.[1][4]
-
Ignition Sources: Prohibit flames, sparks, and smoking in the handling area.[4]
2. Handling Procedure:
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before entering the handling area.
-
Container Inspection: Before use, carefully inspect the this compound cylinder for any signs of damage or leaks.
-
Dispensing: Transfer the chemical using a closed system, such as a pump or by gravity, to minimize atmospheric exposure.[4] Handle only small quantities under a lab hood.[4]
-
Monitoring: Be vigilant for any signs of a leak, such as fumes or a pungent odor.
3. Post-Handling and Storage:
-
Decontamination: After handling, thoroughly wash hands and any potentially exposed skin.[1][6]
-
Storage: Store this compound cylinders in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[4] Keep containers tightly closed and in their original packaging.[4]
-
Container Management: Opened containers must be carefully resealed and kept upright to prevent leakage.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect any waste material in a suitable, closed, and properly labeled container.
-
Disposal Method: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][5] This should be performed by a licensed professional waste disposal service.[1]
-
Contaminated Materials: Dispose of contaminated gloves, clothing, and other materials as hazardous waste in accordance with local, state, and federal regulations.[1][5] Do not flush waste down the drain.[1]
Emergency Procedures
In the event of an accidental release or exposure, immediate and decisive action is critical.
-
Spill or Leak:
-
Evacuate all non-essential personnel from the area.[4]
-
If safe to do so, attempt to stop the leak without direct contact.[4]
-
Ventilate the area and use a water spray to disperse gas or vapors, but avoid direct contact of water with the product.[4]
-
For larger liquid spills, dam the area with sand or earth.[4]
-
-
Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
